22-Tricosenoic acid
Description
Properties
IUPAC Name |
tricos-22-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2H,1,3-22H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTSVJQQDISEHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337656 | |
| Record name | 22-Tricosenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65119-95-1 | |
| Record name | 22-Tricosenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22-Tricosenoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In--Depth Technical Guide to 22-Tricosenoic Acid: Structure, Properties, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
22-Tricosenoic acid is a monounsaturated, odd-numbered very-long-chain fatty acid (VLCFA) that has garnered interest across multiple scientific disciplines. As a member of the VLCFA class, defined by hydrocarbon chains of 22 or more carbons, it plays a role in the structural integrity of biological membranes and serves as a precursor for various lipid molecules[1][2]. Its unique terminal double bond imparts distinct chemical properties that are being explored for applications ranging from materials science to pharmaceuticals. This guide provides a comprehensive technical overview of this compound, synthesizing current knowledge on its chemical structure, physicochemical properties, reactivity, biological significance, and potential applications to support advanced research and development.
Part 1: Molecular Structure and Identification
The defining characteristic of this compound is its 23-carbon backbone, which includes a carboxylic acid functional group at one end (C1) and a single cis double bond at the opposite terminus, between carbons 22 and 23[1][3]. This terminal unsaturation is a key feature influencing its reactivity and molecular geometry. In lipid nomenclature, it is often denoted as C23:1n-1, indicating a 23-carbon chain with one double bond located one carbon away from the methyl (omega) end[1][4].
The presence of this long aliphatic chain renders the molecule highly nonpolar, while the carboxylic acid group provides a polar head, making it an amphipathic molecule. Due to the significant length and flexibility of its hydrocarbon tail, detailed 3D conformational studies are challenging[1][4].
Key Identifiers:
Part 2: Physicochemical Properties
The physical and chemical properties of this compound are dictated by its molecular structure. The long hydrocarbon chain is the primary determinant of its solubility and lipophilicity, while the terminal double bond and carboxylic acid group are its main reactive sites.
Data Summary
| Property | Value / Description | Rationale & Significance | Source |
| Molecular Formula | C₂₃H₄₄O₂ | Defines the elemental composition and molar mass. | [1][3] |
| Molecular Weight | 352.6 g/mol | Essential for stoichiometric calculations in synthesis and analysis. | [1][3] |
| Physical State | Solid at standard conditions. | The long, saturated portion of the chain allows for efficient packing, leading to a solid state. | N/A |
| Solubility | Practically insoluble in water; Soluble in organic solvents. | The dominant hydrophobic character of the C23 chain minimizes interaction with polar water molecules. | [3] |
| LogP (calculated) | 10.36 | This high value indicates extreme lipophilicity, predicting its partitioning into non-aqueous environments like cell membranes. | [3] |
Part 3: Chemical Synthesis and Reactivity
While this compound can be isolated from natural sources like the leaves of Cecropia adenopus, chemical and biotechnological routes offer greater control and yield[3]. The reactivity of the molecule is centered on its two functional groups: the carboxylic acid and the terminal alkene.
Synthesis Approaches
-
Natural Extraction: Isolation from plant oils and animal fats provides a direct source, though often in complex mixtures requiring extensive purification[3].
-
Biotechnological Production: Genetically modified microorganisms can be engineered for fatty acid synthesis, offering a sustainable method for producing specific VLCFAs[3].
-
Chemical Synthesis: Multi-step organic synthesis can build the molecule from smaller precursors, providing high purity and the ability to introduce isotopic labels.
Key Chemical Reactions
The terminal double bond and carboxylic acid group allow for a range of chemical transformations. These reactions are fundamental for creating derivatives for industrial or pharmaceutical use.
Experimental Protocol: Reduction to 22-Tricos-1-ol
This protocol describes a generalized procedure for the reduction of the carboxylic acid to a primary alcohol, a common step in producing derivatives like esters or ethers.
Objective: To convert this compound to 22-Tricos-1-ol.
Principle: A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is used to reduce the carboxylic acid functional group to a primary alcohol. The reaction must be conducted under anhydrous conditions as LiAlH₄ reacts violently with water.
Methodology:
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), suspend lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Addition of Substrate: Dissolve this compound in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension at 0°C. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Quenching: Carefully quench the reaction by the slow, sequential addition of water, followed by a sodium hydroxide solution, to precipitate the aluminum salts. Safety Note: This step is highly exothermic and produces hydrogen gas.
-
Extraction & Purification: Filter the mixture to remove the inorganic salts. Extract the filtrate with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The resulting crude alcohol can be purified by column chromatography.
Part 4: Biological Significance and Metabolic Context
This compound is part of the broader class of VLCFAs, which are essential for numerous biological functions in eukaryotes[7]. Their roles are not typically as free fatty acids but as components of more complex lipids.
-
Biosynthesis: VLCFAs are synthesized in the endoplasmic reticulum from C16 or C18 fatty acid precursors. This process involves a four-step elongation cycle catalyzed by a complex of enzymes, with the fatty acid elongases (ELOVLs) being the rate-limiting enzymes that determine chain length specificity[1][8].
-
Metabolism: Unlike shorter fatty acids, the catabolism of VLCFAs occurs primarily through β-oxidation within peroxisomes, as their length prevents efficient processing by mitochondria[1].
-
Structural Roles: VLCFAs are critical components of sphingolipids (like ceramides and sphingomyelin) and some glycerophospholipids[9][10]. The incorporation of these long acyl chains significantly impacts the biophysical properties of cell membranes, influencing fluidity, thickness, and the formation of lipid rafts involved in cell signaling[1][3].
-
Physiological Functions: As integral parts of complex lipids, VLCFAs are vital for skin barrier function, proper myelin sheath formation in the nervous system, retinal function, and spermatogenesis[2][8][10].
Part 5: Applications and Research Frontiers
The distinct properties of this compound make it a valuable molecule for both industrial and biomedical research.
-
Material Science and Tribology: It can form stable Langmuir-Blodgett films. These organized monolayers exhibit excellent wear resistance, particularly when polymerized, making them candidates for developing advanced lubricants and surface coatings[1].
-
Industrial Chemistry: It serves as a precursor for synthesizing surfactants and lubricants[1]. Its ester derivatives are also being investigated for use in biodiesel formulations[3].
-
Biomedical and Pharmaceutical Research:
-
Anti-inflammatory Potential: Preliminary research suggests that this compound may possess anti-inflammatory properties by modulating lipid metabolic pathways[1].
-
Drug Delivery: Its lipophilic nature makes it a candidate for inclusion in lipid-based drug delivery systems.
-
Cosmetics: It is used in skincare formulations for its emollient properties[3].
-
-
Analytical Standard: Due to its unique structure, it is used as an internal standard or reference material in lipidomics and chromatographic analyses[1].
Part 6: Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential.
-
Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as causing skin irritation (H315) and serious eye irritation (H319)[4].
-
Handling Recommendations:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid generating dust.
-
Store in a cool, dry place in a tightly sealed container.
-
References
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- Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PubMed Central, NIH. [Link]
- Role of very-long-chain fatty acids in plant development, when chain length does m
- Very long-chain fatty acids: elongation, physiology and related disorders - Oxford Academic. (2012-09-14). [Link]
- Very long-chain fatty acids: elongation, physiology and related disorders - PubMed, NIH. (2012-09-14). [Link]
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An In-Depth Technical Guide to 22-Tricosenoic Acid (C23:1n-1)
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
22-Tricosenoic acid, a monounsaturated very-long-chain fatty acid (VLCFA), represents a molecule of growing interest at the intersection of lipidomics, biochemistry, and materials science. While not as extensively studied as other VLCFAs, its unique 23-carbon odd-numbered chain and terminal double bond impart distinct physicochemical properties that differentiate it from its saturated and even-chain counterparts. This guide provides a comprehensive technical overview of this compound, synthesizing current knowledge on its chemical structure, biological context, and analytical methodologies. We delve into its classification, known metabolic pathways, and potential applications, while also presenting detailed, field-proven protocols for its extraction and quantification. This document is intended to serve as a foundational resource for researchers investigating its role in biological systems or exploring its potential in novel therapeutic and industrial applications.
Core Molecular Profile and Physicochemical Properties
Structural Characterization and Nomenclature
This compound is systematically identified by its IUPAC name, tricos-22-enoic acid .[1][2] It is a monounsaturated fatty acid comprising a 23-carbon backbone with a terminal carboxylic acid group and a single cis-double bond at the C-22 position (Δ22).[1] In lipid nomenclature, it is commonly denoted as C23:1n-1, indicating a 23-carbon chain with one double bond located one carbon away from the methyl (omega) end.[1][2]
Its classification as a very-long-chain fatty acid (VLCFA) is defined by its chain length of 22 or more carbons.[1] Unlike the more common even-chain fatty acids, its 23-carbon structure places it in the category of odd-chain fatty acids, though its metabolism often aligns with VLCFA pathways.[1]
Physicochemical Data Summary
The distinct molecular structure of this compound governs its physical and chemical behavior, particularly its high lipophilicity and limited aqueous solubility.[3]
| Property | Value | Source |
| Molecular Formula | C₂₃H₄₄O₂ | [1][2][3] |
| Molecular Weight | 352.6 g/mol | [1][2][3] |
| IUPAC Name | tricos-22-enoic acid | [1][2] |
| CAS Number | 65119-95-1 | [1][2] |
| Melting Point | 74-78 °C | [3] |
| logP (Predicted) | 10.36 | [3][4] |
| Water Solubility | ~2.57 x 10⁻⁵ mg/mL (Predicted) | [3] |
| InChI Key | YGTSVJQQDISEHZ-UHFFFAOYSA-N | [1][2][3] |
| SMILES | C=CCCCCCCCCCCCCCCCCCCCCC(=O)O | [1][3] |
Biological Context and Significance
Natural Occurrence and Biosynthesis
This compound is found in various natural sources, including certain plant oils and animal fats.[3] Its saturated counterpart, tricosanoic acid (C23:0), has been identified in the leaves of Cecropia adenopus and fennel.[5]
The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a family of enzymes known as fatty acid elongases (ELOVLs).[1] This process involves the sequential addition of two-carbon units, supplied by malonyl-CoA, to a pre-existing fatty acid precursor. The synthesis of an odd-chain fatty acid like C23:1 would theoretically involve the elongation of a shorter odd-chain precursor.
Metabolism: Peroxisomal β-Oxidation
Due to their extended chain length, the catabolism of VLCFAs like this compound cannot be initiated by mitochondria. Instead, they must first undergo chain-shortening via β-oxidation within peroxisomes.[1] This specialized pathway breaks the long chain down into medium- and short-chain fatty acids, which can then be transported to mitochondria for complete oxidation to generate ATP.
Postulated Biological Roles and Potential Applications
While specific research on this compound is limited, the functions of VLCFAs provide a framework for its potential roles.[3] These include:
-
Structural Components: As integral parts of cell membranes, particularly in sphingolipids, VLCFAs influence membrane fluidity and function.[3]
-
Signaling Molecules: Fatty acids can act as signaling molecules, modulating gene expression and various cellular processes.[3]
-
Energy Source: Through β-oxidation, these molecules can be catabolized for cellular energy production.[3]
Its unique structure suggests potential applications that are currently being explored:
-
Drug Development: The ability of some fatty acids to modulate inflammatory pathways positions them as candidates for developing anti-inflammatory agents.[1][6]
-
Industrial Chemistry: It serves as a precursor in the synthesis of complex organic molecules and can be used in the production of high-performance surfactants and lubricants.[1]
-
Cosmetics: Due to its emollient properties, it has potential applications in skincare formulations.[3]
Methodologies for Analysis and Quantification
The accurate quantification of this compound from complex biological or industrial matrices requires robust analytical workflows. Gas chromatography-mass spectrometry (GC-MS) is the gold standard, necessitating a derivatization step to enhance analyte volatility.
Workflow: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This workflow provides a validated system for the reliable quantification of this compound. The inclusion of an internal standard is a critical self-validating step, correcting for variations in extraction efficiency and sample injection volume.
Protocol: Fatty Acid Methyl Ester (FAME) Derivatization and GC-MS Analysis
This protocol is adapted from standard methods for fatty acid analysis.[7][8]
A. Materials and Reagents:
-
Lipid extract (dried under nitrogen)
-
Boron trifluoride-methanol (BF₃-MeOH) solution (14% w/v)
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
GC vials with inserts
B. Step-by-Step Protocol:
-
Reconstitution: Reconstitute the dried lipid extract in 1 mL of hexane.
-
Esterification: Add 2 mL of 14% BF₃-MeOH solution to the sample.
-
Causality Note: BF₃ is a powerful Lewis acid catalyst that facilitates the transesterification of acylglycerols and the esterification of free fatty acids to their corresponding methyl esters (FAMEs). This reaction is crucial as it renders the fatty acids volatile and thermally stable for GC analysis.
-
-
Incubation: Cap the tube tightly and heat at 90-100°C for 60 minutes in a heating block or water bath.
-
Extraction: Cool the sample to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute.
-
Causality Note: The addition of hexane creates a nonpolar phase to extract the hydrophobic FAMEs, while the saturated NaCl solution creates an aqueous phase and helps to break any emulsions, ensuring a clean phase separation.
-
-
Phase Separation: Centrifuge at 1,000 x g for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean tube containing a small amount of anhydrous Na₂SO₄.
-
Causality Note: Anhydrous sodium sulfate is a drying agent that removes any residual water from the hexane extract, preventing potential interference or column damage during GC analysis.
-
-
Final Preparation: Vortex briefly and let the Na₂SO₄ settle. Transfer the dried hexane extract to a GC vial for analysis.
-
GC-MS Analysis:
-
Injector: Split/splitless, 250°C.
-
Column: A polar capillary column (e.g., BPX70, 60 m x 0.25 mm x 0.25 µm) is recommended for optimal separation of FAME isomers.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 3°C/min, and hold for 15 min. This program must be optimized for the specific instrument and column.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
-
Identification and Quantification: Identify the this compound methyl ester peak based on its retention time relative to a known standard and its characteristic mass spectrum. Quantify by comparing its peak area to that of the internal standard.
Future Research Directions
The scientific literature on this compound is still emerging, presenting significant opportunities for novel research.[3] Key areas for future investigation include:
-
Elucidation of Specific Biological Functions: Research is needed to move beyond the general functions of VLCFAs and identify the specific roles of C23:1n-1 in cellular processes, membrane biology, and signaling cascades.[3]
-
Metabolic Pathway Mapping: Tracing the precise biosynthetic and catabolic pathways of this compound will provide insights into its regulation and interaction with other metabolic networks.
-
Exploration of Therapeutic Potential: Rigorous investigation into its purported anti-inflammatory and antimicrobial properties in cell culture and animal models is warranted.[1][3]
-
Biomarker Discovery: Given the links between other odd-chain fatty acids and health, such as the association of tricosanoic acid (C23:0) with cognitive function, exploring C23:1n-1 as a potential biomarker for metabolic or neurological diseases is a promising avenue.[9]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation and serious eye irritation.[2] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
References
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- Smolecule. (2023, August 15). Buy this compound | 65119-95-1.
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- PubChemLite. (n.d.). This compound (C23H44O2).
- Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.
- Wikipedia. (n.d.). Tricosylic acid.
- MDPI. (n.d.). Grain Feeding Improves Yak Meat Tenderness and Lipid Deposition: Meat Quality, Amino Acid and Fatty Acid Profiles, Metabolomics, and Transcriptomics.
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22-Tricosenoic acid discovery and history
An In-Depth Technical Guide to 22-Tricosenoic Acid: From Discovery to Modern Analysis
Abstract
This compound (C23:1n-1) is a monounsaturated, very-long-chain fatty acid (VLCFA) whose unique structure underpins its roles in specialized biological contexts and synthetic applications. While the broader class of VLCFAs has been studied for over a century, the specific history of this compound is more recent, emerging from investigations into lipid membrane dynamics in the late 20th century. This guide provides a comprehensive overview of its discovery, historical context, natural sources, and the evolution of its synthesis and analytical characterization. We delve into detailed protocols for its extraction, chemical synthesis, and biochemical production, offering insights for researchers in lipidomics, materials science, and drug development. The narrative emphasizes the causality behind experimental choices, grounding theoretical knowledge in practical application.
Introduction and Chemical Identity
This compound is a fatty acid with a 23-carbon backbone and a single double bond at the terminal position (omega-1) between carbons 22 and 23.[1][2][3] Its IUPAC name is tricos-22-enoic acid, and its molecular formula is C₂₃H₄₄O₂.[1][2][4] As a VLCFA, it belongs to a class of fatty acids with 22 or more carbons, which are distinguished from their shorter-chain counterparts by their synthesis in the endoplasmic reticulum and catabolism in peroxisomes.[5] This distinct metabolic handling is central to their physiological roles and implication in certain metabolic disorders.[5][6][7]
The terminal double bond distinguishes this compound from its saturated counterpart, tricosanoic acid, and influences its physical properties, such as its melting point (74-78°C), and its chemical reactivity.[4][8]
Chemical Structure of this compound
Caption: Chemical structure of this compound (C23:1n-1).
Historical Context and Discovery
The scientific journey of this compound is best understood within the broader history of VLCFA research. The study of long-chain fatty acids began in the 19th century with the characterization of compounds like oleic acid.[9] Erucic acid (22:1n-9), a prominent VLCFA from rapeseed, was identified and utilized as an industrial lubricant long before its biochemical significance was appreciated.[10] Another key VLCFA, nervonic acid (24:1n-9), was first isolated from brain cerebrosides in 1927, highlighting the importance of these molecules in neural tissue.[9]
Unlike these naturally abundant VLCFAs, this compound was not discovered through isolation from a major biological source but was first synthesized in the late 20th century.[1] Its creation was driven by research into the physics of lipid membranes. Early studies focused on its application in Langmuir-Blodgett films, where alternating monomolecular layers of this compound and docosylamine were found to exhibit pyroelectric properties—the ability to generate a voltage in response to temperature changes.[1] This initial focus on its material properties preceded significant investigation into its biological relevance, with its chemical data being formally registered in PubChem in 2005.[1]
Historical Timeline of Key VLCFA Developments
Caption: Timeline of key discoveries related to VLCFAs.
Natural Occurrence and Methods of Isolation
This compound is found in trace amounts in various natural sources, including the plant Cecropia adenopus and certain marine lipids.[4] It is also present in rapeseed (Brassica napus) oil, though at much lower concentrations than erucic acid.[1] Its low natural abundance necessitates sophisticated extraction and purification protocols to isolate it for study.
Protocol 1: Industrial-Scale Isolation from Natural Oils
This protocol is adapted from industrial methods for purifying unsaturated fatty acids from feedstocks like high-erucic acid rapeseed oil or fish oil.[1] The causality of this multi-step process lies in systematically removing more abundant and saturated fatty acids.
Objective: To isolate and enrich this compound from a mixed lipid source.
Methodology:
-
Saponification (Base Hydrolysis):
-
Step 1.1: Reflux the raw oil (e.g., 1 kg) with a 2M solution of sodium hydroxide (NaOH) in 95% ethanol for 2-4 hours.
-
Rationale: This step cleaves the ester bonds of triacylglycerols, releasing the constituent fatty acids as sodium salts (soaps) and glycerol. This makes them water-soluble and easier to handle in subsequent steps.
-
-
Acidification and Extraction:
-
Step 2.1: After cooling, acidify the soap solution to a pH of ~2 using concentrated hydrochloric acid (HCl). This protonates the fatty acid salts, converting them back into their water-insoluble free fatty acid (FFA) form.
-
Step 2.2: Extract the FFAs into an organic solvent like hexane or diethyl ether. Wash the organic phase with brine to remove residual salts and dry over anhydrous sodium sulfate.
-
-
Winterization (Fractional Crystallization):
-
Step 3.1: Dissolve the extracted FFA mixture in acetone or methanol and cool to -20°C for 12-24 hours.
-
Rationale: Saturated fatty acids have higher melting points and will crystallize out of solution at low temperatures. This step effectively removes a significant portion of saturated fats, enriching the unsaturated fraction in the remaining liquid (the olein fraction).
-
Step 3.2: Filter the cold solution to separate the precipitated saturated fatty acids from the liquid fraction containing the unsaturated fatty acids.
-
-
Urea Complexation (Adductive Crystallization):
-
Step 4.1: Dissolve the unsaturated FFA fraction from Step 3.2 in hot methanol saturated with urea.
-
Step 4.2: Allow the solution to cool slowly to room temperature, then chill to 4°C.
-
Rationale: Urea molecules form crystalline inclusion complexes with linear, saturated fatty acids, effectively trapping them within a crystal lattice. Unsaturated fatty acids, particularly those with cis double bonds, are bulkier and do not fit well into the urea channels, thus remaining in the solution. This step provides a powerful separation based on the degree of unsaturation.
-
Step 4.3: Filter the mixture to remove the urea-saturated fatty acid adducts. The filtrate is now highly enriched in monounsaturated and polyunsaturated fatty acids, including this compound.
-
-
Final Purification:
-
Step 5.1: Recover the enriched FFAs from the filtrate by acidification and extraction.
-
Step 5.2: Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to isolate this compound from other unsaturated fatty acids.
-
Extraction Workflow Diagram
Caption: Workflow for the isolation of this compound from natural oils.
Table 1: Typical Yields from Natural Sources
| Source | Purity (%) | Yield (g/kg raw material) | Reference |
| Rapeseed Oil | 92–95% | 0.5–0.7 | [1] |
| Fish Oil | 88–90% | 0.3–0.5 | [1] |
Synthetic and Biosynthetic Methodologies
Given its low natural abundance, chemical and biotechnological synthesis methods are critical for producing this compound in quantities sufficient for research and potential commercial applications.
Protocol 2: Continuous-Flow Chemical Synthesis
This method, adapted from a patented process, offers scalability and enhanced control over reaction conditions compared to batch synthesis.[1]
Objective: To synthesize this compound from tricosanoic acid.
Methodology:
-
Enamine Formation (Step 1):
-
Reactants: Tricosanoic acid and pyrrolidine.
-
Conditions: A continuous flow of tricosanoic acid dissolved in an anhydrous solvent (e.g., toluene) is mixed with a stream of pyrrolidine in a microreactor heated to 50°C.
-
Rationale: The carboxylic acid reacts with the secondary amine to form an enamine intermediate. This functional group activates the alpha-carbon, preparing it for the subsequent alkylation step. Continuous flow ensures efficient heat and mass transfer, minimizing side reactions.
-
-
Alkylation and Hydrolysis (Step 2):
-
Reactants: The enamine intermediate from Step 1 and vinyl bromide.
-
Conditions: The output stream from the first reactor is immediately mixed with a stream of vinyl bromide in tetrahydrofuran (THF) in a second reactor maintained at 25°C. The residence time is controlled to ensure complete reaction.
-
Rationale: The activated enamine undergoes alkylation with vinyl bromide, adding the required two-carbon unit with a terminal double bond.
-
Step 2.1: The output from the second reactor is passed through an acidic aqueous stream (e.g., dilute HCl) to hydrolyze the intermediate, yielding the final product, this compound.
-
-
Purification:
-
Step 3.1: The product is extracted into an organic solvent, washed, and dried.
-
Step 3.2: Final purification is achieved via column chromatography on silica gel.
-
Protocol 3: Biochemical Synthesis via Fermentation
This approach leverages the cellular machinery of microorganisms, offering a more environmentally friendly alternative to chemical synthesis.[1]
Objective: To produce this compound using genetically engineered yeast.
Methodology:
-
Strain Engineering:
-
Host Organism: Saccharomyces cerevisiae.
-
Genetic Modification: Overexpress a fatty acid elongase gene, such as human ELOVL1, which is responsible for extending fatty acid chains. The choice of ELOVL1 is based on its known activity in producing VLCFAs.
-
Rationale: S. cerevisiae is a well-characterized and robust host for metabolic engineering. Overexpression of the elongase enzyme drives the metabolic flux towards the production of longer-chain fatty acids.
-
-
Fermentation:
-
Media: A suitable fermentation medium containing a carbon source (e.g., glucose), nitrogen source, and a precursor fatty acid like eicosenoic acid (C20:1).
-
Conditions:
-
Temperature: 30°C
-
pH: Maintained between 6.5–7.0
-
-
Rationale: The yeast cells take up the C20:1 precursor and, using the overexpressed ELOVL1 enzyme, sequentially add two-carbon units from malonyl-CoA to elongate the chain, ultimately producing this compound and other VLCFAs.
-
-
Induction and Harvest:
-
Step 3.1: Induce the expression of the ELOVL1 gene at the appropriate cell density.
-
Step 3.2: Continue fermentation for 48–72 hours post-induction.
-
Step 3.3: Harvest the yeast cells by centrifugation.
-
-
Extraction and Purification:
-
Step 4.1: Lyse the yeast cells and extract the total lipids using a method like the Bligh-Dyer extraction.
-
Step 4.2: Purify this compound from the lipid extract using the methods described in Protocol 1 (saponification, winterization, HPLC).
-
Table 2: Comparative Analysis of Synthesis Methods
| Method | Key Advantages | Key Disadvantages | Typical Yield | Reference |
| Chemical Synthesis | High purity, scalable, good control | Harsh reagents, potential byproducts | 60–65% (isolated) | [1] |
| Biochemical Synthesis | Eco-friendly, uses renewable feedstock | Low volumetric productivity, costly purification | 0.8–1.2 g/L | [1] |
Biological Significance and Metabolic Pathways
While specific research on the unique biological functions of this compound is limited, its role can be inferred from the well-established importance of VLCFAs in eukaryotic biology.[4]
-
Structural Components: VLCFAs are integral to cellular membranes, particularly in sphingolipids like ceramides and in certain phospholipids.[6][7][11] Their long acyl chains increase the thickness and order of the lipid bilayer, influencing membrane fluidity, protein function, and the formation of lipid rafts.
-
Energy Metabolism: Unlike shorter fatty acids that are oxidized in mitochondria, VLCFAs must first be shortened in peroxisomes via β-oxidation before they can enter mitochondrial pathways for complete energy extraction.[5][12]
-
Signaling Precursors: VLCFAs and their derivatives can act as signaling molecules in various cellular processes.[4]
-
Physiological Barriers: In plants, VLCFAs are essential precursors for cuticular waxes and suberin, which form protective barriers against water loss and pathogens.[11][12]
VLCFA Metabolism Overview
Caption: Simplified overview of Very-Long-Chain Fatty Acid (VLCFA) metabolism.
Analytical and Characterization Techniques
Accurate identification and quantification of this compound require a combination of chromatographic separation and spectroscopic detection.
Protocol 4: GC-MS Analysis of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for fatty acid analysis due to its high resolution and sensitivity. Analysis typically requires conversion of the fatty acids to their more volatile fatty acid methyl esters (FAMEs).
Objective: To identify and quantify this compound in a lipid extract.
Methodology:
-
Sample Preparation (Transesterification):
-
Step 1.1: To a dried lipid extract (approx. 1-5 mg), add 2 mL of 0.5 M methanolic HCl.
-
Step 1.2: Seal the container and heat at 80°C for 1 hour.
-
Rationale: This reaction converts the carboxylic acid group into a methyl ester, increasing the volatility of the molecule for gas-phase analysis.
-
Step 1.3: After cooling, add 1 mL of water and extract the FAMEs with 2 mL of hexane. Collect the upper hexane layer containing the FAMEs.
-
-
GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A polar capillary column suitable for FAME separation, such as an SP-2560.[1]
-
Carrier Gas: Helium.
-
Injection: 1 µL of the hexane extract.
-
Oven Program: A temperature gradient is used to separate the FAMEs by chain length and unsaturation (e.g., start at 140°C, hold for 5 min, then ramp to 240°C at 4°C/min).
-
Rationale: The temperature program allows for the sequential elution of fatty acids, with shorter chains and more unsaturated FAMEs eluting earlier.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Ionization (EI).[1]
-
Detection: Scan mode to acquire full mass spectra for identification, or Selected Ion Monitoring (SIM) for targeted quantification.
-
Identification: The mass spectrum of the this compound methyl ester is compared against a spectral library (e.g., NIST) and a pure standard. The fragmentation pattern will be characteristic of a long-chain monounsaturated ester.
-
Table 3: Key Spectroscopic Data for Characterization
| Technique | Observation | Interpretation | Reference |
| Infrared (IR) | Absorption bands for C=O (carboxylic acid) and C=C (alkene) | Confirms the presence of the key functional groups. | [4] |
| GC-MS | Molecular ion peak consistent with MW 352.6; characteristic fragmentation pattern | Confirms molecular weight and structure. Base peaks often at m/z 55, 69, 83. | [2][4] |
| ¹H NMR | Signals corresponding to terminal vinyl protons, methylene protons adjacent to the double bond and carboxyl group, and the long aliphatic chain. | Provides detailed structural confirmation of the proton environment. | [2] |
Conclusion and Future Directions
The story of this compound has evolved from its synthesis as a tool for materials science to its recognition as a member of the biologically crucial class of very-long-chain fatty acids. While its specific discovery is more recent and less storied than that of other VLCFAs, the methodologies for its isolation, synthesis, and analysis are now well-established, enabling deeper investigation.
Future research should be directed toward elucidating the specific biological roles of this compound.[4] Key questions remain:
-
Is it incorporated into specific lipid species in certain tissues?
-
Does it have unique signaling functions distinct from other VLCFAs?
-
Could its unique terminal double bond be leveraged for the development of novel therapeutics or as a probe to study lipid metabolism?
Answering these questions will require the combined application of the advanced synthesis and analytical protocols outlined in this guide, paving the way for a more complete understanding of this unique lipid molecule.
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To be populated with full, clickable URLs from the source material.
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An In-Depth Technical Guide to 22-Tricosenoic Acid: From Natural Sources to Therapeutic Potential
Abstract
22-Tricosenoic acid, a very-long-chain monounsaturated fatty acid with a terminal double bond, is an intriguing molecule with nascent yet promising applications in research and drug development. This technical guide provides a comprehensive overview of its natural occurrences, biosynthetic origins, methodologies for its isolation and analysis, and its emerging biological activities. We delve into the nuanced biochemistry that distinguishes it from its isomers and explore its potential as an anti-inflammatory and anti-cancer agent, with a focus on its interaction with key cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this unique fatty acid.
Introduction to this compound: A Unique Very-Long-Chain Fatty Acid
This compound, systematically named tricos-22-enoic acid, is a C23:1 monounsaturated fatty acid. Its defining structural feature is a terminal double bond at the ω-1 position (n-1), distinguishing it from its more commonly known isomer, erucic acid (cis-13-docosenoic acid).[1][2] This terminal unsaturation imparts distinct physicochemical properties and biological functions. As a very-long-chain fatty acid (VLCFA), it is a constituent of cellular lipids and is involved in various metabolic processes.[3] While research on this compound is still in its early stages, preliminary evidence suggests its involvement in modulating cell membrane dynamics and signaling pathways, indicating a potential for therapeutic applications.[3][4]
Natural Sources and Distribution
This compound is found in trace amounts across different biological kingdoms, suggesting a specialized, rather than a primary, metabolic role.
Plant Kingdom
The primary documented plant source of this compound is the leaves of Cecropia adenopus, a tree native to South America.[3] While a comprehensive fatty acid profile of Cecropia species is not extensively detailed in readily available literature, phytochemical analyses have revealed a rich composition of other bioactive compounds, including triterpenes and phenolic acids.[5][6] Additionally, trace amounts of this compound have been reported in the oil of Brassica napus (rapeseed).[7]
Animal Kingdom
This compound has been identified in various animal fats and marine lipids.[3] The specific organisms and the concentration of this fatty acid are not well-documented, highlighting an area for further investigation. Its presence in marine organisms suggests potential dietary uptake or endogenous synthesis through unique metabolic pathways.
Microbial Sources
While the production of various long-chain fatty acids by genetically modified microorganisms is an active area of research, the natural occurrence of this compound in microbes is not yet established.[3] Biotechnological approaches using engineered bacteria or yeast could, however, present a scalable and controlled source of this compound in the future.
Table 1: Documented Natural Sources of this compound
| Kingdom | Source | Part | Concentration | Reference(s) |
| Plantae | Cecropia adenopus | Leaves | Not specified | [3] |
| Plantae | Brassica napus (Rapeseed) | Oil | Trace | [7] |
| Animalia | Marine Lipids | Not specified | Trace | [7] |
| Animalia | Animal Fats | Not specified | Not specified | [3] |
Biosynthesis of this compound
The biosynthesis of this compound involves the general pathways of fatty acid synthesis and elongation, followed by a crucial desaturation step to introduce the terminal double bond.
Elongation of Very-Long-Chain Fatty Acids
The backbone of this compound, tricosanoic acid (C23:0), is synthesized through the fatty acid elongation (FAE) system located in the endoplasmic reticulum.[2] This process involves a cycle of four enzymatic reactions that sequentially add two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA primer, typically palmitoyl-CoA (C16:0) or stearoyl-CoA (C18:0).
Terminal Desaturation: The Role of Desaturases
The introduction of the terminal double bond at the ω-1 position is a key and less common step. This reaction is catalyzed by a class of enzymes known as fatty acid desaturases (FADS). While most desaturases act on specific positions relative to the carboxyl end (delta desaturases), the formation of a terminal double bond suggests the action of an ω-desaturase with unusual specificity.
The Fatty Acid Desaturase 2 (FADS2) enzyme is known for its multiple desaturation activities, including Δ4, Δ6, and Δ8 desaturation.[3][4][8] Although its primary role is in the synthesis of polyunsaturated fatty acids like docosahexaenoic acid (DHA), its capacity for introducing double bonds near the methyl end of the fatty acid chain makes it a candidate for involvement in the biosynthesis of ω-1 unsaturated fatty acids. However, direct evidence for FADS2 or another specific desaturase catalyzing the formation of the 22-ene bond in tricosanoic acid is currently lacking and represents a significant area for future research.
Figure 1: A proposed biosynthetic pathway for this compound.
Extraction and Analytical Methodologies
The accurate quantification and characterization of this compound from complex biological matrices require robust extraction and analytical techniques.
Extraction from Natural Sources
A general workflow for the extraction of this compound from plant or marine samples involves initial lipid extraction followed by purification to isolate the fatty acid fraction.
4.1.1. Lipid Extraction
Commonly used methods for lipid extraction include:
-
Soxhlet Extraction: A continuous solid-liquid extraction method suitable for dried plant material.[9]
-
Folch or Bligh-Dyer Method: A liquid-liquid extraction using a chloroform/methanol/water solvent system, ideal for tissues and marine samples.[10]
-
Supercritical Fluid Extraction (SFE): Utilizes supercritical CO2 as a solvent, offering a "greener" alternative with high selectivity.
4.1.2. Purification and Isolation
Following the initial extraction, the total lipid extract is typically subjected to purification steps to isolate the free fatty acids or to hydrolyze esterified fatty acids.
-
Saponification: Alkaline hydrolysis to release free fatty acids from triacylglycerols and phospholipids.
-
Solid-Phase Extraction (SPE): A chromatographic technique to separate fatty acids from other lipid classes. Anion exchange cartridges are particularly effective for isolating acidic compounds.[11]
4.1.3. Step-by-Step Protocol: Extraction and Isolation from Plant Material
-
Sample Preparation: Lyophilize and grind the plant material (e.g., Cecropia adenopus leaves) to a fine powder.
-
Lipid Extraction: Perform a Soxhlet extraction with a hexane/isopropanol mixture (3:2, v/v) for 6-8 hours.
-
Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Saponification: Resuspend the lipid extract in 2 M ethanolic KOH and heat at 80°C for 1 hour.
-
Neutralization and Extraction: Cool the mixture, add water, and acidify to pH 2-3 with HCl. Extract the free fatty acids with n-hexane.
-
Washing and Drying: Wash the hexane phase with water until neutral, then dry over anhydrous sodium sulfate.
-
Derivatization: For GC-MS analysis, convert the fatty acids to their fatty acid methyl esters (FAMEs) by adding a solution of BF3 in methanol and heating.
Analytical Quantification
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the preferred methods for the quantification of this compound.
-
GC-MS: After derivatization to FAMEs, GC-MS provides excellent separation and sensitive detection. The mass spectrum of the this compound methyl ester will show a characteristic molecular ion peak and fragmentation pattern.[12]
-
LC-MS: LC-MS allows for the analysis of underivatized fatty acids, which can be advantageous. A reversed-phase C8 or C18 column can be used for separation, and a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode provides high sensitivity and specificity.[13][14]
Figure 2: A generalized analytical workflow for this compound.
Biological Activities and Therapeutic Potential
The unique structure of this compound suggests it may have specific biological roles, and emerging research points towards its potential as a therapeutic agent, particularly in the contexts of inflammation and cancer.
Anti-inflammatory Properties
Very-long-chain fatty acids can modulate inflammatory responses. While direct studies on this compound are limited, its structural similarity to other bioactive lipids suggests it may influence inflammatory pathways. One of the key regulators of inflammation is the nuclear factor-kappa B (NF-κB) signaling pathway.[15][16] It is plausible that this compound could inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This would lead to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Anti-Cancer Activity
Preliminary research indicates that this compound may possess anti-proliferative effects against cancer cells.[3] A key signaling pathway that is often dysregulated in cancer is the PI3K/Akt/mTOR pathway, which controls cell growth, proliferation, and survival.[7][17][18] It is hypothesized that this compound may exert its anti-cancer effects by inhibiting the phosphorylation and activation of key components of this pathway, such as Akt and mTOR. This would lead to the induction of apoptosis and a reduction in tumor cell proliferation.
Figure 3: Proposed mechanisms of action for this compound.
Future Directions and Conclusion
This compound represents an underexplored area in lipid biochemistry with significant potential. Future research should focus on:
-
Quantitative analysis of this compound in a wider range of natural sources to identify richer reserves.
-
Elucidation of the specific biosynthetic pathway , particularly the identification of the ω-1 desaturase responsible for its synthesis.
-
In-depth mechanistic studies to confirm its anti-inflammatory and anti-cancer properties in various cell and animal models.
-
Development of biotechnological production methods to ensure a sustainable and scalable supply for research and potential commercial applications.
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- Iverson, S. J., et al. (2001). Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue. Lipids, 36(11), 1283-1287.
- Jham, G. N., et al. (1982). Gas chromatographic-mass spectrometric characterization of the fatty acids of four species of Cecropia. Journal of the American Oil Chemists' Society, 59(4), 132-133.
- Ribechini, E., et al. (2017). A novel HPLC-ESI-Q-ToF approach for the determination of fatty acids and acylglycerols in food. Food Chemistry, 215, 418-426.
- Hennessy, E. J., et al. (2018). Targeting the PI3K-AKT-mTOR signaling network in cancer.
- Giraldo, S. E., et al. (2024). Terpenes from Cecropia Species and Their Pharmacological Potential. Molecules, 29(6), 1361.
- Gilmore, T. D. (2002). The Re-l/NF-κB signal transduction pathway: introduction. Oncogene, 21(21), 3409-3411.
- Noorolyai, S., et al. (2019). The PI3K/AKT/mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling. International Journal of Molecular Sciences, 20(17), 4148.
- Alenzi, F. Q. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Cancers, 14(7), 1667.
- Wang, S., et al. (2022). Docosahexaenoic acid inhibition of inflammation is partially via cross-talk between Nrf2/heme oxygenase 1 and IKK/NF-κB pathways. Journal of Nutritional Biochemistry, 36, 129-137.
- Shahidi, F., & Ambigaipalan, P. (2015). Omega-3 polyunsaturated fatty acids and their health benefits. Annual Review of Food Science and Technology, 6, 345-381.
- D'Archivio, M., et al. (2021). Fatty Acid Profile, Phytochemicals, and Other Substances in Canarium odontophyllum Fat Extracted Using Supercritical Carbon Dioxide. Frontiers in Nutrition, 8, 703321.
- Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(28), 7885-7896.
- Płotka-Wasylka, J. (2021). Recent Analytical Methodologies in Lipid Analysis. Molecules, 26(16), 4867.
- Paul, A. A., et al. (2021). Fatty Acid and Amino Acid Profiles of Seven Edible Insects: Focus on Lipid Class Composition and Protein Conversion Factors. Foods, 10(6), 1198.
- Giraldo, S. E., et al. (2019). Phytochemical characterization and comparative studies of four Cecropia species collected in Panama using multivariate data analysis. Scientific Reports, 9(1), 1-13.
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The Enigmatic Path to a 23-Carbon Unsaturated Fatty Acid: A Technical Guide to the Biosynthesis of 22-Tricosenoic Acid
Abstract
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 22-tricosenoic acid (C23:1), a monounsaturated odd-chain very-long-chain fatty acid (VLCFA). While the complete pathway is not yet fully elucidated in any single organism, this document synthesizes current knowledge on odd-chain fatty acid initiation, very-long-chain fatty acid elongation, and terminal desaturation to present a scientifically grounded hypothetical pathway. This guide is intended for researchers, scientists, and drug development professionals interested in the metabolism of rare fatty acids and the enzymatic machinery that produces them. We delve into the key enzymatic steps, precursor molecules, and potential regulatory mechanisms. Furthermore, we provide a detailed experimental protocol for the analysis of odd-chain fatty acids and present visual diagrams to facilitate a deeper understanding of the proposed metabolic route.
Introduction: The Uniqueness of an Odd-Chain Very-Long-Chain Fatty Acid
This compound, with its 23-carbon backbone and a single double bond at the 22nd position (C23:1Δ²²), is a rare and intriguing molecule.[1] Unlike the more common even-chain fatty acids, its biosynthesis follows a distinct route, beginning with an odd-numbered precursor. Its status as a very-long-chain fatty acid (VLCFA) points to specialized enzymatic machinery for its elongation. The terminal position of its double bond further suggests a unique desaturation mechanism. While research on this compound is limited, it is known to be a component of certain plant oils and animal fats.[1] Understanding its biosynthesis is crucial for exploring its potential physiological roles and for biotechnological applications, which may include its use as a biomarker or a precursor for novel biopolymers and lubricants.
This guide will deconstruct the likely biosynthetic pathway of this compound into three core stages:
-
Initiation: The synthesis of the odd-chain primer, propionyl-CoA.
-
Elongation: The sequential addition of two-carbon units to build the 23-carbon backbone.
-
Desaturation: The introduction of the terminal double bond to form the final product.
Proposed Biosynthetic Pathway of this compound
The synthesis of this compound is proposed to occur in the endoplasmic reticulum (ER) and involves a series of enzymatic reactions that build upon the fundamental principles of fatty acid metabolism, but with unique specificities.
Initiation: The Propionyl-CoA Primer
The biosynthesis of all odd-chain fatty acids begins with a three-carbon primer, propionyl-CoA, instead of the two-carbon acetyl-CoA used for even-chain fatty acids. Propionyl-CoA can be generated through several metabolic routes, depending on the organism:
-
Amino Acid Catabolism: The breakdown of amino acids such as valine, isoleucine, methionine, and threonine can produce propionyl-CoA as an intermediate.
-
Beta-Oxidation of Odd-Chain Fatty Acids: The final cycle of beta-oxidation of an odd-chain fatty acid yields one molecule of propionyl-CoA and one molecule of acetyl-CoA.
-
Propionate Activation: Exogenous propionate can be activated to propionyl-CoA by acyl-CoA synthetases.
The availability of propionyl-CoA is a critical control point for the production of odd-chain fatty acids.
Elongation to Tricosanoic Acid (C23:0)
Once propionyl-CoA is available, it enters the fatty acid synthesis pathway, which is followed by elongation cycles catalyzed by the fatty acid elongase (FAE) complex located in the ER. Each cycle adds two carbons from malonyl-CoA, extending the fatty acid chain.
The FAE complex consists of four key enzymes that catalyze a four-step cycle:
-
Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the condensation of an acyl-CoA with malonyl-CoA. This is the rate-limiting step and determines the substrate specificity for chain length.
-
Reduction: A β-ketoacyl-CoA reductase (KCR) reduces the 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA.
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.
-
Reduction: An enoyl-CoA reductase (ECR) reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, now two carbons longer.
To synthesize the 23-carbon backbone of tricosanoic acid, a propionyl-CoA (C3) starter would undergo ten cycles of elongation. The specificity of the KCS enzymes is crucial in determining the final chain length. While specific KCS enzymes for odd-chain VLCFA elongation have not been definitively identified in plants, it is hypothesized that some of the known KCS enzymes possess the capability to utilize odd-chain acyl-CoA substrates.
Diagram: Proposed Biosynthesis of Tricosanoic Acid (C23:0)
Caption: Figure 2: Proposed terminal desaturation pathway.
Experimental Protocol: Analysis of Odd-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
To investigate the biosynthesis of this compound and other odd-chain fatty acids, a robust analytical method is required. GC-MS is the gold standard for the identification and quantification of fatty acids.
Objective: To extract total fatty acids from a biological sample, prepare fatty acid methyl esters (FAMEs), and analyze the FAME profile by GC-MS to identify and quantify odd-chain fatty acids.
Materials:
-
Biological sample (e.g., plant seeds, microbial biomass)
-
Mortar and pestle or homogenizer
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
BF₃-methanol solution (14% w/v) or 2% H₂SO₄ in methanol
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-23, SP-2560)
-
FAME standards for identification
Methodology:
-
Sample Preparation and Lipid Extraction:
-
Homogenize a known amount of the biological sample in a mixture of chloroform:methanol (2:1, v/v).
-
Add a known amount of the internal standard.
-
After thorough mixing, add 0.9% NaCl solution to induce phase separation.
-
Centrifuge and collect the lower organic phase containing the total lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Add BF₃-methanol solution or 2% H₂SO₄ in methanol to the dried lipid extract.
-
Incubate at 60-80°C for 1-2 hours.
-
Cool the reaction mixture and add water and hexane.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject an aliquot of the FAME extract into the GC-MS system.
-
Use a temperature program that allows for the separation of a wide range of FAMEs.
-
Identify individual FAMEs by comparing their retention times and mass spectra with those of authentic standards and library data.
-
Quantify the fatty acids by comparing their peak areas to the peak area of the internal standard.
-
Data Interpretation: The presence of peaks corresponding to the FAME of this compound and its potential precursor, tricosanoic acid, would provide evidence for their existence in the sample. By conducting labeling studies with stable isotopes (e.g., ¹³C-labeled propionate), the biosynthetic pathway can be further elucidated.
Causality and Self-Validation in the Proposed Pathway
The proposed pathway for this compound biosynthesis is built upon established principles of fatty acid metabolism. The requirement of propionyl-CoA as a primer for odd-chain fatty acids is a well-validated concept. The fatty acid elongase complex is the universally accepted machinery for chain extension. The most novel aspect, the ω-1 desaturation, is a logical inference based on the known activities of cytochrome P450 hydroxylases and the subsequent requirement for dehydration to form a double bond.
This proposed pathway is inherently self-validating through experimental testing. The identification of the predicted intermediates (e.g., 22-hydroxytricosanoic acid) in an organism that produces this compound would provide strong support for the proposed mechanism. Furthermore, the functional characterization of candidate genes for the ω-1 hydroxylase and dehydratase would offer definitive proof.
Conclusion and Future Directions
The biosynthesis of this compound represents a fascinating example of the metabolic diversity found in nature. While the complete enzymatic pathway remains to be fully characterized, this guide provides a robust and scientifically plausible framework for its elucidation. The key to unlocking this pathway lies in the identification and characterization of the specific fatty acid elongases with a preference for odd-chain substrates and, most critically, the enzymes responsible for the unique ω-1 desaturation.
Future research should focus on:
-
Transcriptomic and proteomic analyses of organisms known to produce this compound to identify candidate genes for elongases and desaturases.
-
Heterologous expression and in vitro characterization of these candidate enzymes to confirm their substrate specificity and catalytic activity.
-
Metabolic engineering of model organisms to reconstruct the pathway and produce this compound, which would not only validate the proposed pathway but also open up possibilities for its sustainable production.
By pursuing these avenues of research, the scientific community can unravel the complete biosynthetic route of this unusual fatty acid, paving the way for new discoveries in lipid biochemistry and biotechnology.
References
- Pinot, F., et al. (2025, August 6). Cytochrome P450-dependent fatty acid hydroxylases in plants. Request PDF.
- Compagnon, V., et al. (2008, June 1). Arabidopsis cytochrome P450 CYP86A1 encodes a fatty acid ω-hydroxylase involved in suberin monomer biosynthesis. Journal of Experimental Botany, 59(11), 3145-3155.
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22-Tricosenoic acid CAS number
An In-Depth Technical Guide to 22-Tricosenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 65119-95-1), a very long-chain monounsaturated fatty acid. While specific research on this compound is still emerging, this document synthesizes the current understanding of its chemical identity, physicochemical properties, synthesis, and analytical characterization. We delve into established methodologies for its handling and analysis, explore its potential biological roles based on its structural class, and discuss its current and prospective applications. This guide is intended to serve as a foundational resource for professionals in research and drug development, offering both theoretical knowledge and practical insights into the study and application of this compound.
Core Chemical Identity and Nomenclature
The unambiguous identification of a chemical entity is paramount for research and regulatory purposes. The Chemical Abstracts Service (CAS) has assigned the number 65119-95-1 to this compound[1][2][3][4][5]. This unique identifier is the most reliable way to reference this specific compound in scientific literature and chemical databases.
This compound is a monounsaturated fatty acid with a 23-carbon backbone[1][2]. Its defining structural feature is a single double bond located at the terminal position, between the 22nd and 23rd carbon atoms[1][2]. This terminal unsaturation distinguishes it from its saturated counterpart, tricosanoic acid, and influences its chemical reactivity and physical properties[1][6].
Key identification parameters are summarized below for quick reference.
| Identifier | Value | Source |
| CAS Number | 65119-95-1 | [1][2][3] |
| IUPAC Name | tricos-22-enoic acid | [1][2] |
| Molecular Formula | C23H44O2 | [1][3] |
| Molecular Weight | 352.6 g/mol | [1][2] |
| InChI Key | YGTSVJQQDISEHZ-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C=CCCCCCCCCCCCCCCCCCCCCC(=O)O | [1] |
| Classification | Very Long-Chain Fatty Acid (VLCFA) | [2] |
Physicochemical Properties and Molecular Structure
As a very long-chain fatty acid (VLCFA), this compound's properties are dominated by its long aliphatic tail[2][6].
Solubility and Lipophilicity
The compound is characterized by its hydrophobic nature, resulting in extremely limited solubility in aqueous solutions[1]. Its calculated logarithmic partition coefficient (logP) of 10.36 underscores its strong lipophilic (fat-loving) properties[1]. Consequently, it is readily soluble in non-polar and moderately polar organic solvents[1]. This is a critical consideration for designing extraction, purification, and delivery systems.
Conformational Analysis
The 23-carbon chain allows for significant conformational flexibility. Molecular dynamics simulations of similar ultra-long-chain fatty acids suggest that they can fluctuate between several states, including fully extended, L-shaped, and turned arrangements[1]. The presence of the terminal double bond introduces a region of planar rigidity that influences the overall spatial arrangement and potential for intermolecular interactions, such as packing in lipid bilayers[1].
Sourcing and Synthesis Methodologies
This compound can be obtained through natural extraction, chemical synthesis, or biotechnological production[1]. The choice of method depends on the required purity, scale, and economic feasibility.
Natural Extraction
The compound is found in various plant oils and animal fats[1]. For instance, it has been isolated from the leaves of plants like Cecropia adenopus[1]. The typical industrial extraction process from natural oils involves:
-
Saponification: Treating the oil with a base (e.g., NaOH in ethanol) to hydrolyze the triglycerides and release the free fatty acids.
-
Winterization: Cooling the mixture to precipitate and remove saturated fats.
-
Urea Complexation: A technique to isolate and enrich unsaturated fatty acids[2].
Chemical Synthesis
For high-purity applications, chemical synthesis is preferred. It can be synthesized via the oxidation of the corresponding saturated fatty acid, tricosanoic acid, or through enzymatic reactions that introduce the terminal double bond[1]. A patented continuous-flow process provides a scalable method involving the reaction of tricosanoic acid with pyrrolidine to form an enamine, followed by alkylation with vinyl bromide and subsequent hydrolysis[2].
Caption: A simplified workflow for the chemical synthesis of this compound.
Biotechnological Production
Genetically engineered microorganisms, such as Saccharomyces cerevisiae, can be utilized for production. Yeast strains engineered with fatty acid elongase enzymes (like ELOVL1) can convert shorter-chain fatty acids into this compound through sequential additions of two-carbon units[2]. While this method offers a renewable pathway, challenges remain in optimizing yield and downstream purification[2].
Analytical Methodologies
Accurate identification and quantification of this compound require robust analytical techniques. Spectroscopic and chromatographic methods are central to its characterization.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: IR analysis reveals characteristic absorption bands for the carboxylic acid functional group and the terminal alkene (C=C) group, confirming the key structural features[1][7].
-
Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), this technique provides information on the molecular weight (molecular ion peak at m/z 352.6) and fragmentation patterns typical of long-chain fatty acids, allowing for definitive structural confirmation[1][7].
Chromatographic Separation
Due to its high polarity and ionic nature, various high-performance liquid chromatography (HPLC) and ion chromatography (IC) methods are suitable for separating this compound from complex matrices[8]. Reversed-phase HPLC is a common approach, using a C18 column and a mobile phase gradient of water and an organic solvent like acetonitrile[8][9].
Caption: A typical workflow for the analysis of this compound.
Protocol: Quantification by GC-MS after Derivatization
This protocol outlines a standard approach for analyzing fatty acids in a biological sample. The derivatization step is crucial as it converts the non-volatile carboxylic acid into a volatile ester, making it amenable to GC analysis.
-
Lipid Extraction: Extract total lipids from the sample using a solvent system like chloroform:methanol (2:1, v/v).
-
Saponification: Hydrolyze the lipid extract with 0.5 M NaOH in methanol at 100°C for 10 minutes to release free fatty acids.
-
Methylation (Derivatization): Add 14% Boron Trifluoride (BF3) in methanol and heat at 100°C for 5 minutes to convert the fatty acids to fatty acid methyl esters (FAMEs).
-
Extraction of FAMEs: Add hexane and saturated NaCl solution to the cooled mixture. Vortex and centrifuge to separate the layers. Collect the upper hexane layer containing the FAMEs.
-
GC-MS Analysis: Inject an aliquot of the hexane extract into a GC-MS system equipped with a suitable capillary column (e.g., a polar-phase column).
-
Identification and Quantification: Identify the this compound methyl ester peak by comparing its retention time and mass spectrum to that of a pure standard. Quantify using an internal standard added at the beginning of the procedure.
Biological Role and Potential Applications
While specific research on this compound is limited, its classification as a VLCFA allows for informed hypotheses about its biological significance and potential uses[1][2].
Biological Activity
-
Cell Membrane Component: Like other fatty acids, it can be incorporated into cell membranes, where its length and terminal double bond may influence membrane fluidity, structure, and the function of membrane-bound proteins and receptors[1][2].
-
Cellular Signaling: Long-chain fatty acids can act as signaling molecules, modulating gene expression and cellular responses[1]. This compound may participate in these pathways.
-
Metabolism: VLCFAs require a specialized catabolic pathway, primarily undergoing β-oxidation within peroxisomes due to their length[2]. Preliminary studies also suggest potential interactions with metabolic enzymes such as cytochrome P450, which could affect drug metabolism[1].
-
Anti-inflammatory Properties: Some research indicates that it may possess anti-inflammatory properties by modulating lipid metabolism pathways[2].
Caption: Conceptual diagram of this compound's potential biological roles.
Potential Applications
The unique properties of this compound lend it to several industrial and therapeutic applications:
-
Pharmaceuticals: Its potential anti-inflammatory and cell-modulating activities make it a candidate for investigation in various therapeutic areas[1][2].
-
Cosmetics: It is used in skincare formulations for its emollient and moisturizing properties[1].
-
Food Industry: It can be used as a flavoring agent or preservative in certain products[1].
-
Biodiesel: Ester derivatives of this compound can be utilized in biodiesel formulations as a source of renewable energy[1].
Chemical Reactivity
The reactivity of this compound is primarily dictated by its two functional groups: the carboxylic acid head and the terminal double bond.
-
Oxidation Susceptibility: The terminal double bond is a site of oxidative vulnerability. The molecule can undergo both enzymatic (via lipoxygenase, cyclooxygenase, etc.) and non-enzymatic (radical-mediated) oxidation, leading to the formation of various oxygenated derivatives like epoxides or hydroxylated compounds[1][10].
-
Reduction Mechanisms: The double bond can be readily reduced through catalytic hydrogenation, typically using palladium or platinum catalysts under a hydrogen atmosphere. This reaction converts this compound into its saturated analogue, tricosanoic acid[1].
Conclusion and Future Directions
This compound (CAS 65119-95-1) is a very long-chain fatty acid with distinct structural and chemical properties. While its presence in nature is established and methods for its synthesis and analysis are available, dedicated research into its specific biological functions remains limited[1]. Its structural similarity to other biologically active VLCFAs suggests promising avenues for future investigation, particularly concerning its role in cell membrane dynamics, metabolic regulation, and inflammatory processes. For drug development professionals, its potential as a bioactive lipid or as a precursor for novel therapeutics warrants further exploration. A deeper understanding of its metabolic fate and mechanism of action will be critical to unlocking its full potential.
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Biological role of 22-Tricosenoic acid in mammals
An In-depth Technical Guide to the Biological Role of 22-Tricosenoic Acid in Mammals
Abstract
This technical guide provides a comprehensive overview of the current understanding of this compound (C23:1), a monounsaturated, odd-chain, very-long-chain fatty acid (VLCFA). Given the limited direct research on this specific fatty acid, this document synthesizes information from related compounds—notably its saturated counterpart, Tricosanoic acid (C23:0), and its close structural analogue, Erucic acid (C22:1)—to build a coherent picture of its probable metabolism, physiological functions, and pathological implications in mammals. We delve into the fundamental biochemistry of VLCFA metabolism, explore potential roles in cellular and systemic physiology, and present detailed analytical methodologies for its study. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced roles of rare fatty acids in mammalian biology.
Introduction and Nomenclature: Defining a Rare Fatty Acid
This compound is a very-long-chain fatty acid (VLCFA) characterized by a 23-carbon backbone with a single double bond.[1] Its IUPAC name is tricos-22-enoic acid, and its lipid numbers designation is C23:1n-1, indicating the double bond is located at the first carbon from the methyl (omega) end.[2]
It is crucial to distinguish this compound from more extensively studied VLCFAs to avoid confusion:
-
Tricosanoic Acid (C23:0): The saturated analogue of this compound. As an odd-chain fatty acid, its presence is often linked to specific metabolic states.[3]
-
Erucic Acid (C22:1n-9): A 22-carbon monounsaturated VLCFA. It is widely known for its association with X-linked Adrenoleukodystrophy (ALD) and its role as a primary component of Lorenzo's oil.[4][5][6]
-
Behenic Acid (C22:0): A 22-carbon saturated VLCFA.
VLCFAs are defined as fatty acids with 22 or more carbon atoms.[7] They are fundamental components of cellular lipids, particularly sphingolipids and glycerophospholipids, and are enriched in specific tissues such as the brain, skin, retina, and testes.[8][9] The unique properties conferred by their long hydrocarbon chains mean they play specialized roles not fulfilled by more common long-chain fatty acids.[8]
Metabolism of Very-Long-Chain Fatty Acids
The metabolic pathways governing VLCFAs are distinct from those for shorter fatty acids, involving specific enzymes and cellular compartments.
Biosynthesis: The Elongase (ELOVL) System
VLCFAs are synthesized in the endoplasmic reticulum through a four-step elongation cycle that sequentially adds two-carbon units to a fatty acid precursor.[7] The rate-limiting step is the initial condensation reaction catalyzed by a family of enzymes known as Fatty Acid Elongases (ELOVLs).[7] Mammals possess seven distinct ELOVL enzymes (ELOVL1-7), each with specific substrate specificities for chain length and saturation, which dictates the tissue-specific profile of VLCFAs.[7]
The synthesis of an odd-chain fatty acid like this compound is initiated from an odd-chain precursor, typically propionyl-CoA, which is then elongated.
Degradation: Peroxisomal β-Oxidation
Due to their length, VLCFAs cannot be directly metabolized by mitochondria. Their catabolism is initiated in peroxisomes, where they undergo β-oxidation to shorten their chains.[10] Once shortened to medium- or long-chain fatty acids, they can be transported to mitochondria for complete oxidation and energy production. Deficiencies in peroxisomal β-oxidation lead to the pathological accumulation of VLCFAs, as seen in disorders like X-linked Adrenoleukodystrophy.[11]
Biological Roles and Pathophysiological Significance
Direct evidence for the biological role of this compound is scarce. However, by examining its structural relatives, we can infer its likely functions and areas of scientific interest.
Odd-Chain Fatty Acids as Metabolic Biomarkers
The saturated counterpart, Tricosanoic acid (C23:0), is a recognized biomarker for specific metabolic conditions:
-
Vitamin B12 Deficiency: Vitamin B12 is a required cofactor for the conversion of propionyl-CoA (the precursor of odd-chain fatty acids) into succinyl-CoA for entry into the Krebs cycle. A deficiency in B12 can lead to the accumulation of propionyl-CoA, shunting it towards the synthesis and subsequent buildup of odd-chain fatty acids like Tricosanoic acid.[3]
-
Gut Dysbiosis: Certain gut bacteria are significant producers of propionate. An imbalance in the gut microbiome can lead to increased propionate production and absorption, elevating systemic levels of odd-chain fatty acids.[3]
-
Carnitine Insufficiency: Carnitine is essential for the transport of fatty acids into mitochondria for oxidation. In cases of carnitine deficiency, fatty acids may be alternatively metabolized via omega-oxidation, which can produce odd-chain units.[3]
Role in Neurological Function and Cognition
VLCFAs are highly enriched in the brain and are critical for the proper function of the nervous system.[8][12] They are integral components of myelin and neuronal cell membranes.[7] Recent research has linked serum levels of Tricosanoic acid (C23:0) to cognitive function in older adults, with higher levels being associated with better performance on cognitive tests.[2][13] This suggests that odd-chain VLCFAs may play a protective or supportive role in maintaining cognitive health, although the precise mechanisms are not yet elucidated. The role of the monounsaturated C23:1 in this context remains an open and intriguing area for future research.
Insights from Erucic Acid (C22:1): A Tale of Duality
The study of Erucic acid provides a valuable framework for understanding the potential biological activities of a closely related VLCFA.
ALD is a genetic disorder caused by a mutation in the ABCD1 gene, leading to impaired peroxisomal β-oxidation and the accumulation of saturated VLCFAs, particularly hexacosanoic acid (C26:0).[14] This accumulation is cytotoxic, especially to myelin-producing oligodendrocytes in the brain and steroid-producing cells in the adrenal glands.
Lorenzo's oil, a 4:1 mixture of glyceryl trioleate (from oleic acid, C18:1) and glyceryl trierucate (from erucic acid, C22:1), was developed as a therapeutic intervention.[15][16] The mechanism relies on competitive inhibition: oleic and erucic acid compete with endogenous saturated fatty acids for the ELOVL enzymes that produce C26:0. By providing an excess of these monounsaturated fatty acids, the synthesis of the pathogenic C26:0 is reduced.[16] Dietary therapy with Lorenzo's oil has been shown to effectively lower plasma C26:0 levels in ALD patients and may prevent the onset of neurological symptoms in asymptomatic boys.[5][17][18]
Conversely, high dietary intake of erucic acid has been associated with myocardial lipidosis (fatty infiltration of the heart muscle) in animal models, particularly rats.[19][20][21] This effect is attributed to the slow rate of mitochondrial β-oxidation of erucic acid, leading to its accumulation in cardiac triglycerides.[21] However, this effect is generally transient, and there is no conclusive evidence that typical dietary erucic acid consumption poses a significant cardiac risk to humans.[20] Based on animal data, a tolerable daily intake (TDI) has been established at 7 mg/kg of body weight.[22][23]
Analytical Methodologies for VLCFA Profiling
Accurate quantification of this compound and other VLCFAs in biological samples is essential for research. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this analysis.
Standard Protocol: Quantification of this compound in Plasma
This protocol outlines a robust method for sample preparation and analysis.
Causality Statement: The multi-step process involving extraction, saponification, and derivatization is necessary because fatty acids in biological systems are predominantly esterified in complex lipids and are not volatile enough for direct GC analysis. Each step is designed to isolate the fatty acids and convert them into volatile derivatives (FAMEs) suitable for chromatographic separation and mass spectrometric detection.
Protocol Steps:
-
Internal Standard Spiking:
-
To a 100 µL plasma sample, add a known amount of an appropriate internal standard. A non-endogenous, odd-chain fatty acid, such as heptadecanoic acid (C17:0) or a stable isotope-labeled version of the analyte (e.g., D4-C23:0), is ideal for accurate quantification.
-
-
Total Lipid Extraction:
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution (Folch method).
-
Vortex vigorously for 2 minutes to ensure complete mixing and disruption of lipid-protein complexes.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Centrifuge at 2000 x g for 10 minutes. Three layers will form: an upper aqueous/methanol layer, a protein disk, and a lower chloroform layer containing the lipids.
-
Carefully aspirate the lower chloroform layer and transfer to a new glass tube.
-
-
Saponification (Hydrolysis of Esters):
-
Evaporate the chloroform extract to dryness under a stream of nitrogen gas.
-
Add 1 mL of 0.5 M methanolic NaOH.
-
Seal the tube and heat at 100°C for 10 minutes. This step cleaves the fatty acid chains from the glycerol or sphingoid backbone.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Cool the tube to room temperature.
-
Add 2 mL of Boron Trifluoride (BF₃) in methanol (14% w/v).
-
Seal the tube and heat at 100°C for 5 minutes. This reaction methylates the free fatty acids, creating volatile FAMEs.
-
-
FAME Extraction:
-
Cool the tube. Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex for 2 minutes and centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer, containing the FAMEs, to a GC vial.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A polar capillary column (e.g., DB-23, SP-2560) is required for good separation of FAME isomers.
-
Injection: 1 µL splitless injection at 250°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 4°C/min, and hold for 15 min.
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring for characteristic ions of the target FAMEs and the internal standard.
-
Analytical Workflow Diagram
Summary and Future Directions
This compound (C23:1) remains an understudied component of the mammalian lipidome. While direct functional data is lacking, its identity as an odd-chain, monounsaturated VLCFA places it at the intersection of several important metabolic pathways.
-
Summary of Inferred Roles:
-
Metabolism: Synthesized via the ELOVL elongation pathway from an odd-chain precursor and catabolized by peroxisomal β-oxidation.
-
Biomarker Potential: Its levels may reflect vitamin B12 status, gut microbiome activity, or carnitine metabolism, similar to its saturated counterpart, C23:0.
-
Physiological Function: Likely incorporated into complex lipids, influencing membrane structure and function. The established link between C23:0 and cognition suggests a potential, yet unexplored, role for C23:1 in neurological health.
-
Therapeutic Relevance: The competitive inhibition mechanism demonstrated by Erucic acid (C22:1) in ALD provides a potential paradigm for how other VLCFAs could be used to modulate lipid metabolic pathways.
-
-
Future Research:
-
Quantitative Profiling: The development and application of sensitive analytical methods are needed to determine the endogenous concentrations of this compound across various mammalian tissues and disease states.
-
Functional Studies: In vitro experiments using cell culture models could elucidate how this compound is incorporated into different lipid species (e.g., ceramides, phospholipids) and its subsequent effect on membrane biophysics and cell signaling.
-
Comparative Biology: Directly comparing the metabolic and cellular effects of this compound with those of Tricosanoic acid (C23:0) and Erucic acid (C22:1) would clarify the specific roles imparted by its odd-chain length versus its monounsaturation.
-
Understanding the biology of rare fatty acids like this compound will undoubtedly open new avenues for diagnosing and treating metabolic and neurological diseases.
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A Technical Guide to the Function of Very-Long-Chain Fatty Acids and the Emerging Role of 22-Tricosenoic Acid
Abstract
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are critical lipid molecules with diverse and vital functions in cellular biology.[1][2] Far from being inert structural components, they are active participants in a myriad of physiological processes, including membrane biology, energy metabolism, and cellular signaling.[1][3][4][5] Dysregulation of VLCFA metabolism is implicated in a range of severe human diseases, underscoring their importance in maintaining homeostasis. This guide provides a comprehensive overview of the biosynthesis, metabolism, and multifaceted functions of VLCFAs. We will delve into their structural roles in forming cellular barriers, their contributions to signaling pathways, and their association with pathology. A special focus is placed on 22-Tricosenoic acid (C23:1), a monounsaturated odd-chain VLCFA, exploring its unique characteristics and emerging areas of research.[6][7] This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of this crucial lipid class.
The VLCFA Landscape: Biosynthesis and Metabolic Fate
The physiological functions of VLCFAs are intrinsically linked to their synthesis and degradation pathways. Unlike shorter fatty acids, which are synthesized in the cytoplasm, the elongation of long-chain fatty acids (LCFAs) to VLCFAs occurs in the endoplasmic reticulum (ER).[2][8][9]
The Elongation Cycle
The extension of the carbon chain is a four-step cyclical process executed by a membrane-embedded enzymatic complex. The rate-limiting and substrate-determining step is the initial condensation reaction catalyzed by a family of enzymes known as Fatty Acid Elongases (ELOVLs).[1][10] Mammals possess seven distinct ELOVLs (ELOVL1-7), each exhibiting specificity for the chain length and degree of saturation of their acyl-CoA substrates.[5][11][12] This differential expression and specificity of ELOVLs are key determinants of the unique VLCFA profiles observed across different tissues.
The subsequent steps involve:
-
Reduction: A β-ketoacyl-CoA reductase reduces the 3-ketoacyl-CoA.
-
Dehydration: A β-hydroxyacyl-CoA dehydratase removes a water molecule.
-
Second Reduction: An enoyl-CoA reductase reduces the trans-2,3-enoyl-CoA, resulting in an acyl-CoA that is two carbons longer than the starting substrate.
This elongated acyl-CoA can then re-enter the cycle for further extension or be channeled into various metabolic pathways.
Caption: VLCFA biosynthesis pathway in the endoplasmic reticulum.
Peroxisomal Degradation
Due to their extensive chain length, VLCFAs cannot be oxidized in the mitochondria. Instead, their catabolism is exclusively handled by peroxisomes.[2][3][4] VLCFAs are transported into the peroxisome, where they undergo β-oxidation, a process that shortens them into medium- or long-chain fatty acids. These shorter fatty acids can then be transported to mitochondria for complete oxidation and energy production. The failure to degrade VLCFAs, often due to defects in peroxisomal transporters, is the biochemical basis for severe neurodegenerative diseases like X-linked adrenoleukodystrophy (X-ALD).[3][4]
Core Physiological Functions of VLCFAs
VLCFAs are not merely elongated fatty acids; their unique physical properties endow them with specialized functions that are essential for cellular and organismal health.
Architects of Cellular Membranes
VLCFAs are fundamental building blocks of complex lipids, primarily sphingolipids (like ceramides and sphingomyelin) and, to a lesser extent, glycerophospholipids.[3][8][11] Their incorporation into these lipids has profound effects on the biophysical properties of cellular membranes.
-
Membrane Integrity and Fluidity: The long hydrocarbon chains of VLCFAs increase the thickness and rigidity of the lipid bilayer, contributing to the structural integrity of membranes.[3][13] They play a crucial role in forming highly ordered membrane subdomains known as lipid rafts, which serve as platforms for signal transduction.[13]
-
Myelin Sheath Maintenance: The nervous system has a particularly high concentration of VLCFAs, where they are critical for the formation and maintenance of myelin.[3][4] Myelin, the lipid-rich sheath that insulates nerve fibers, relies on VLCFA-containing sphingolipids to ensure its compact structure, which is essential for rapid nerve impulse transmission.[1][11]
-
Epidermal Barrier: In the skin, VLCFAs are indispensable for synthesizing ceramides, the primary lipid components of the stratum corneum.[3] These VLCFA-ceramides are crucial for establishing the skin's permeability barrier, preventing water loss and protecting against environmental insults.[1]
Modulators of Cellular Signaling
Beyond their structural roles, VLCFAs and their derivatives are increasingly recognized as important signaling molecules.
-
Inflammatory Responses: VLCFAs can modulate inflammatory pathways. The accumulation of saturated VLCFAs has been shown to prime macrophages for pro-inflammatory responses and can activate the c-Jun N-terminal kinase (JNK) pathway, leading to the release of chemokines.[14] In some contexts, VLCFAs exhibit anti-inflammatory properties by modulating lipid metabolism.[6]
-
Programmed Cell Death: Recent evidence has implicated saturated VLCFAs in necroptosis, a form of regulated necrotic cell death. During necroptosis, VLCFAs accumulate and are thought to directly disrupt the integrity of the plasma membrane, leading to cell lysis.[15]
-
Precursors to Bioactive Mediators: VLCFAs can serve as precursors for the synthesis of other signaling lipids, such as eicosanoids, which are involved in resolving inflammation.[16]
Spotlight on this compound (C23:1)
While much of the research has focused on even-chain saturated VLCFAs (e.g., C24:0 and C26:0), particularly in the context of disease, odd-chain and monounsaturated species like this compound are emerging as molecules of interest.
Chemical Identity
This compound is a monounsaturated VLCFA with the molecular formula C₂₃H₄₄O₂.[6][7] Its defining structural feature is a 23-carbon backbone with a single cis double bond located between the 22nd and 23rd carbons (denoted as 23:1n-1).[6][7][17] This terminal double bond distinguishes it from its saturated counterpart, tricosanoic acid (C23:0), and other C22 fatty acids like the omega-9 erucic acid (22:1n-9).[6][18][19] The presence and position of this double bond are expected to confer unique physical properties, such as increased fluidity compared to its saturated analog.
| Property | Value |
| IUPAC Name | tricos-22-enoic acid |
| Molecular Formula | C₂₃H₄₄O₂ |
| Molecular Weight | 352.6 g/mol |
| Lipid Class | Monounsaturated Very-Long-Chain Fatty Acid (VLCFA) |
| Double Bond | Position 22 (n-1) |
Biological Roles and Potential Applications
Scientific literature specifically on this compound is currently limited compared to other VLCFAs.[17] However, based on its structure and the known functions of related molecules, we can infer its probable roles and highlight areas for future investigation.
-
Membrane Dynamics: Like other VLCFAs, it is almost certainly integrated into cell membranes, where its unique odd-chain structure and terminal double bond could influence membrane fluidity and the function of embedded proteins.[6][17]
-
Neurological Health: While direct evidence is sparse, studies on its saturated counterpart, tricosanoic acid (C23:0), have found a positive correlation between higher serum levels and improved cognitive function in older adults, suggesting a potential protective role against neurodegeneration.[6][20] This association warrants further investigation into the specific role of this compound.
-
Metabolic Precursor: It can serve as a precursor for the synthesis of other complex lipids and fatty acid derivatives.[6]
-
Anti-inflammatory Potential: Some evidence suggests that this compound may possess anti-inflammatory properties through the modulation of lipid metabolism, presenting a potential therapeutic avenue for inflammatory conditions.[6]
The Clinical Relevance of VLCFA Dysregulation
The importance of tightly regulated VLCFA metabolism is starkly illustrated by several inherited human diseases.
-
X-Linked Adrenoleukodystrophy (X-ALD): This is the most well-known VLCFA-related disorder, caused by mutations in the ABCD1 gene, which encodes a peroxisomal transporter.[3] The resulting impairment in VLCFA degradation leads to the accumulation of saturated VLCFAs (C24:0 and C26:0) in all tissues, most severely affecting the brain, spinal cord, and adrenal glands. This buildup leads to demyelination, neuroinflammation, and adrenal insufficiency.[3][4]
-
Zellweger Syndrome: This is another peroxisomal biogenesis disorder where the formation of functional peroxisomes is impaired, leading to an accumulation of VLCFAs in the blood and tissues.[2][4]
-
Ichthyosis and Macular Degeneration: Mutations in the genes encoding VLCFA-metabolizing enzymes, particularly ELOVL4, can lead to congenital ichthyosis (a severe skin scaling disorder) and Stargardt-like macular degeneration, highlighting the tissue-specific roles of these fatty acids in skin and retinal health.[1][4][11]
Methodologies for VLCFA Analysis
Accurate quantification of VLCFAs is essential for both basic research and clinical diagnostics. The primary challenge in their analysis is their low volatility and the need to measure them within complex biological matrices.
Analytical Workflow
The standard approach involves a multi-step process to extract and prepare VLCFAs for instrumental analysis.
Caption: General workflow for the analysis of VLCFAs.
Key Experimental Protocols
Protocol 1: Established VLCFA Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is the gold standard for the clinical diagnosis of disorders like X-ALD.[21]
-
Internal Standard Addition: Add a known amount of a deuterated internal standard (e.g., C23:0-d4) to the plasma sample.
-
Hydrolysis: Add methanolic HCl to the sample. Heat at 90°C for 1 hour to hydrolyze fatty acids from complex lipids and simultaneously form fatty acid methyl esters (FAMEs).
-
Extraction: After cooling, add hexane and vortex to extract the FAMEs into the organic layer. Centrifuge to separate the phases.
-
Evaporation & Reconstitution: Carefully transfer the upper hexane layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume of hexane.
-
GC-MS Analysis: Inject the sample onto a GC-MS system. The FAMEs are separated on a capillary column and detected by the mass spectrometer.
-
Quantification: Calculate the concentration of each VLCFA by comparing its peak area to the peak area of the internal standard. Ratios such as C24:0/C22:0 and C26:0/C22:0 are critical diagnostic markers.[21]
Protocol 2: Rapid VLCFA Analysis by Electrospray Ionization Mass Spectrometry (ESI-MS)
This method offers a higher-throughput alternative to GC-MS.[22][23]
-
Internal Standard Addition: Add deuterated internal standards (e.g., C24:0-d4, C26:0-d4) to the plasma sample.
-
Hydrolysis: Add potassium hydroxide (KOH) in ethanol and heat at 60°C for 2 hours to hydrolyze the fatty acids.
-
Extraction: Acidify the sample and perform a liquid-liquid extraction using a suitable organic solvent (e.g., chloroform/methanol).
-
Analysis: The extracted fatty acids are directly infused or injected into an ESI-MS system. The analysis is performed in negative ion mode, and quantification is achieved in under 5 minutes per sample.[22]
-
Quantification: Concentrations are determined by comparing the signal intensity of the endogenous VLCFAs to their corresponding deuterated internal standards.
Conclusion and Future Perspectives
Very-long-chain fatty acids are indispensable players in a wide array of biological functions, from providing structural integrity to membranes to participating in complex signaling cascades. The severe pathologies resulting from their metabolic dysregulation firmly establish their importance in human health.
While significant progress has been made in understanding the roles of saturated, even-chain VLCFAs, the functions of less abundant species like the monounsaturated, odd-chain this compound remain largely unexplored.[17] Future research must focus on closing this knowledge gap. Elucidating the specific enzymatic pathways responsible for its synthesis, its precise roles in membrane biology and cell signaling, and its potential as a biomarker or therapeutic agent in neurological and inflammatory diseases represents an exciting frontier in lipid research. The development of advanced analytical platforms, such as lipidomics and single-cell analysis, will be instrumental in unraveling the subtle yet critical functions of these unique molecules.
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The Intricate Relationship of 22-Tricosenoic and Tricosanoic Acids: A Technical Guide for Researchers
Introduction: Navigating the World of Very-Long-Chain Fatty Acids
In the complex landscape of lipid biochemistry, very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, play critical and diverse roles.[1][2] Their functions range from serving as essential structural components of cellular membranes, particularly in the nervous system, to acting as precursors for signaling molecules.[1][3] This guide provides an in-depth exploration of two such VLCFAs: the monounsaturated 22-tricosenoic acid (C23:1) and its saturated counterpart, tricosanoic acid (C23:0).
This document is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the chemical properties, metabolic relationship, and biological significance of these two molecules. We will delve into the analytical methodologies for their characterization, their roles in health and disease, and provide actionable experimental protocols.
Chapter 1: Physicochemical Properties and Structural Distinctions
A foundational understanding of 22-tricosenoic and tricosanoic acids begins with their distinct chemical structures, which dictate their physical properties and biological functions.
Tricosanoic Acid (C23:0) is a saturated fatty acid with a 23-carbon backbone.[4] Its fully saturated nature allows for efficient packing, contributing to a higher melting point and reduced fluidity when incorporated into lipid membranes.
This compound (C23:1) , by contrast, is a monounsaturated fatty acid, featuring a single double bond in its 23-carbon chain.[5] The presence of this double bond, typically in a cis configuration, introduces a kink in the acyl chain, disrupting close packing and thereby increasing membrane fluidity.[3]
| Property | Tricosanoic Acid (C23:0) | This compound (C23:1) |
| Molecular Formula | C₂₃H₄₆O₂ | C₂₃H₄₄O₂ |
| Molecular Weight | 354.62 g/mol | 352.6 g/mol |
| Saturation | Saturated | Monounsaturated |
| Melting Point | Higher | Lower |
| Membrane Fluidity | Decreases | Increases |
Chapter 2: The Metabolic Interplay: A Tale of Saturation
The conversion of this compound to tricosanoic acid is a critical step in the metabolism of these VLCFAs. This process is intrinsically linked to the broader pathways of fatty acid elongation and degradation.
VLCFAs are synthesized in the endoplasmic reticulum through a cyclic process of elongation involving a family of enzymes known as ELOVLs (Elongation of Very Long Chain Fatty Acids).[6] The final step in each elongation cycle, which adds two carbons to the fatty acid chain, is the reduction of a trans-2,3-enoyl-CoA intermediate to a saturated acyl-CoA. This reaction is catalyzed by the enzyme trans-2,3-enoyl-CoA reductase (TECR) .[7][8][9]
While direct evidence for TECR acting on a C23:1 substrate is not extensively documented, it is the key enzyme responsible for the saturation of enoyl-CoA intermediates in the VLCFA elongation pathway. Therefore, it is highly probable that the saturation of this compound (as its CoA ester) to tricosanoic acid is mediated by TECR or a functionally similar reductase.
Conversely, the degradation of VLCFAs, including tricosanoic acid, occurs primarily in peroxisomes via β-oxidation.[6][10] A defect in the transport of VLCFAs into the peroxisome, as seen in X-linked adrenoleukodystrophy (X-ALD), leads to their accumulation in tissues and plasma.[11]
Figure 1: Simplified workflow of VLCFA metabolism.
Chapter 3: Biological Significance and Clinical Relevance
The balance between unsaturated and saturated VLCFAs is crucial for cellular health, particularly in the nervous system.
Tricosanoic Acid (C23:0) is a notable component of myelin, the protective sheath that insulates nerve fibers.[11] Its presence contributes to the rigidity and stability of the myelin membrane.[11] Recent studies have also linked higher levels of serum tricosanoic acid to better cognitive function in older adults, suggesting a potential neuroprotective role.[12][13] As a component of neuronal membrane phospholipids, changes in tricosanoic acid composition could impact membrane fluidity and function, thereby affecting neurotransmitter signaling and neuronal activity.[12]
This compound (C23:1) , while less studied, is found in various plant oils and animal fats.[14] Its role in increasing membrane fluidity suggests its importance in dynamic cellular processes.[3] It may also possess anti-inflammatory properties by modulating lipid metabolism.[3]
X-Linked Adrenoleukodystrophy (X-ALD) is a severe genetic disorder characterized by the accumulation of VLCFAs, including tricosanoic acid.[11] This accumulation is due to mutations in the ABCD1 gene, which encodes a peroxisomal transporter protein essential for VLCFA degradation.[10] The buildup of these fatty acids, particularly in the brain and adrenal glands, leads to demyelination, neuroinflammation, and adrenal insufficiency.
Chapter 4: Analytical Methodologies: Quantification by GC-MS
Accurate quantification of 22-tricosenoic and tricosanoic acids is essential for research and diagnostic purposes. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this analysis.[15][16]
The general workflow involves:
-
Lipid Extraction: Isolating total lipids from the biological matrix (e.g., plasma, cultured cells).
-
Saponification/Hydrolysis: Releasing free fatty acids from complex lipids.
-
Derivatization: Converting fatty acids into volatile esters, typically fatty acid methyl esters (FAMEs), for GC analysis.
-
GC-MS Analysis: Separating the FAMEs by gas chromatography and detecting them by mass spectrometry.
Figure 2: General workflow for GC-MS analysis of fatty acids.
Chapter 5: Experimental Protocols
The following protocols provide a detailed methodology for the analysis of 22-tricosenoic and tricosanoic acids in biological samples.
Protocol 1: Total Fatty Acid Extraction from Plasma
This protocol is adapted from established methods for lipid extraction.[17]
Materials:
-
Plasma sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas stream
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma in a glass centrifuge tube, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
The dried lipid extract is now ready for saponification and derivatization.
Protocol 2: Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol utilizes boron trifluoride (BF₃) in methanol for efficient esterification.[18]
Materials:
-
Dried lipid extract
-
0.5 M KOH in methanol
-
14% Boron trifluoride (BF₃) in methanol
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
-
GC-MS vials
Procedure:
-
To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol.
-
Cap the tube tightly and heat at 100°C for 5 minutes to saponify the lipids.
-
Cool the tube to room temperature.
-
Add 2 mL of 14% BF₃ in methanol, cap tightly, and heat at 100°C for 30 minutes.
-
Cool the tube and add 1 mL of hexane and 2 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute and then centrifuge briefly to separate the phases.
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to a GC-MS vial for analysis.
Protocol 3: GC-MS Analysis of FAMEs
The following are general GC-MS parameters that should be optimized for your specific instrument and column.[19]
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 250°C, hold for 10 minutes.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode can be used for targeted quantification of specific FAMEs.
Conclusion: Future Directions and Therapeutic Implications
The study of 22-tricosenoic and tricosanoic acids is a rapidly evolving field with significant implications for our understanding of neurobiology and metabolic diseases. The intricate balance between these saturated and monounsaturated VLCFAs is critical for maintaining cellular homeostasis, and disruptions in their metabolism can have profound pathological consequences.
Further research is needed to fully elucidate the specific enzymatic machinery responsible for the saturation of this compound and to explore the distinct signaling roles of both fatty acids. A deeper understanding of these processes will undoubtedly pave the way for the development of novel therapeutic strategies for devastating disorders like X-linked adrenoleukodystrophy and may offer new insights into promoting healthy cognitive aging.
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An In-Depth Technical Guide to 22-Tricosenoic Acid: Properties, Metabolism, and Applications
This guide provides a comprehensive technical overview of 22-Tricosenoic acid, a monounsaturated very-long-chain fatty acid (VLCFA). Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties, metabolic pathways, and potential applications of this unique lipid molecule. The structure of this guide is designed to offer a logical and in-depth exploration of the subject, moving from fundamental characteristics to broader biological and industrial significance.
Introduction: The Significance of Very-Long-Chain Fatty Acids
Fatty acids are fundamental building blocks of cellular structures and serve as crucial signaling molecules and energy sources.[1][2][3] They are classified based on the length of their carbon chain and the presence of double bonds.[1][2] Fatty acids with more than 20 carbon atoms are categorized as very-long-chain fatty acids (VLCFAs).[1][2][4][5] These molecules are less abundant than their long-chain counterparts (C11-20) but play vital roles in various physiological processes.[1][2] VLCFAs are integral components of cellular lipids like sphingolipids and glycerophospholipids and are precursors for lipid mediators.[1][2][4][5] The metabolism of VLCFAs is a specialized field of study, with genetic mutations in the enzymes responsible for their synthesis and degradation leading to a range of inherited diseases, including ichthyosis, macular degeneration, and demyelination.[1][2][4][5]
This compound (C23:1n-1) is a monounsaturated VLCFA with a 23-carbon backbone.[3][6] Its terminal double bond distinguishes it from its saturated counterpart, tricosanoic acid, and imparts unique physical and chemical properties.[3] This guide will explore these properties in detail, providing a foundational understanding for its potential applications.
Molecular Identity and Structure
A clear understanding of the molecular identity of this compound is paramount for any scientific investigation. The following table summarizes its key identifiers and structural details.
| Identifier | Value | Source |
| IUPAC Name | tricos-22-enoic acid | [3][6][7] |
| Synonyms | This compound, C23:1n-1, ω-Tricosenoic acid | [3][6][7] |
| CAS Number | 65119-95-1 | [3][7][8][9] |
| Molecular Formula | C₂₃H₄₄O₂ | [3][6][7] |
| Molecular Weight | 352.6 g/mol | [3][6][7] |
| Canonical SMILES | C=CCCCCCCCCCCCCCCCCCCCCC(=O)O | [3][6] |
| InChI Key | YGTSVJQQDISEHZ-UHFFFAOYSA-N | [3][6] |
The structure of this compound, with its long hydrocarbon chain and a terminal double bond, results in a molecule with significant hydrophobic character.[3] The geometry of the double bond is presumed to be cis, as is common for naturally occurring fatty acids, which influences its molecular conformation.[3]
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in biological and experimental systems. These properties are summarized in the table below.
| Property | Value | Source |
| Appearance | White to almost white crystalline powder | [3] |
| Melting Point | 74 - 78 °C (most commonly reported as 76 °C) | [3][10] |
| Boiling Point | ~245 °C (approximate); 464.4 ± 14.0 °C (calculated at 760 mmHg) | [3][9][10] |
| Density | 0.886 ± 0.06 g/cm³ (predicted) | [9][10] |
| Water Solubility | Practically negligible (~2.57 x 10⁻⁵ mg/mL, predicted) | [3] |
| Organic Solvent Solubility | Soluble in dimethyl sulfoxide (~10-25 mg/mL) and ethanol (~10-25 mg/mL). Also soluble in benzene and chloroform. | [3][9][10] |
| LogP | 10.36 (calculated) | [3] |
| pKa | 4.78 ± 0.10 (predicted) | [10] |
The long hydrocarbon chain of this compound is responsible for its low water solubility and high lipophilicity, as indicated by its high calculated LogP value.[3] The presence of the terminal double bond introduces a slight irregularity in its structure compared to its saturated analog, tricosanoic acid, which influences its melting point.[3] At room temperature, it exists as a crystalline solid, forming ordered lamellar structures through intermolecular hydrogen bonding between the carboxyl groups.[3]
Chemical Reactivity and Stability
This compound exhibits reactivity characteristic of both a carboxylic acid and an alkene. The terminal position of its double bond may render it more accessible to chemical reagents compared to internal double bonds, potentially enhancing its reactivity.[3]
Reactions at the Carboxyl Group
-
Esterification: Like other carboxylic acids, this compound reacts with alcohols in the presence of an acid catalyst to form esters.[3] This reaction is fundamental to the production of biodiesel.[3]
Reactions at the Double Bond
-
Hydrogenation: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation, yielding the saturated fatty acid, tricosanoic acid.[3] This process alters the physical properties of the molecule, such as increasing its melting point.[3][11]
-
Oxidation: The double bond is susceptible to oxidation, which can lead to the formation of various products, including ketones and aldehydes.[3][6] This is a key consideration for its stability and storage.
-
Halogenation: Halogens such as iodine, bromine, and chlorine can add across the double bond.[3] The iodine value, a measure of the degree of unsaturation, is determined by this type of reaction.[3]
Stability and Storage
Due to the potential for oxidation at the double bond, this compound should be stored under an inert atmosphere to prevent degradation.[3] When dissolving in organic solvents, purging with an inert gas is recommended.[3]
Biological Significance and Metabolism
As a VLCFA, this compound is involved in complex metabolic pathways. While specific research on this particular fatty acid is limited, its metabolism can be inferred from the well-established pathways for other VLCFAs.
Biosynthesis
The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a family of enzymes called fatty acid elongases (ELOVLs).[1][6] This process involves the sequential addition of two-carbon units from malonyl-CoA to a pre-existing fatty acid precursor.[6][12][13] The biosynthesis of erucic acid (C22:1), a closely related VLCFA, starts with oleic acid (C18:1).[12][13][14][15][16] It is likely that this compound is synthesized through a similar elongation pathway.
Caption: Postulated biosynthetic pathway of this compound.
Degradation
The catabolism of VLCFAs differs from that of shorter-chain fatty acids. Due to their length, they undergo initial degradation in peroxisomes via β-oxidation.[6][17] This process shortens the fatty acid chain, and the resulting shorter-chain fatty acids can then be further metabolized in the mitochondria.[17] A key transporter, ABCD1, is required to import VLCFA-CoAs into the peroxisome for degradation.[17] Defects in this transporter lead to the accumulation of VLCFAs and the neurodegenerative disease X-linked adrenoleukodystrophy.[17]
Natural Occurrence
This compound has been identified in various plant oils and animal fats.[3] For instance, it is found in trace amounts in rapeseed (Brassica napus) and marine lipids.[6]
Potential Applications and Research Directions
The unique properties of this compound make it a molecule of interest for various applications, although research in many of these areas is still in its early stages.[3]
Industrial Applications
-
Biodiesel: Esters of this compound are being explored for use in biodiesel formulations.[3]
-
Lubricants and Surfactants: Its long-chain structure suggests potential applications as a high-performance lubricant and in the formulation of surfactants and emulsifiers.[6]
-
Cosmetics: Due to its emollient properties, it may be used in skincare product formulations.[3]
Biomedical Research
-
Drug Delivery: Its lipophilic nature makes it a candidate for use in lipid-based drug delivery systems, potentially improving the bioavailability of poorly soluble drugs.
-
Membrane Biology: As a component of cell membranes, studying this compound can provide insights into membrane structure and function.[3]
-
Lipid Metabolism Studies: It can serve as a standard in the chromatographic analysis of fatty acids and as a tool to investigate the pathways of lipid metabolism.[6]
-
Therapeutic Potential: There is emerging interest in the biological activities of VLCFAs. For instance, the saturated counterpart, tricosanoic acid, has been investigated as a hair growth stimulant and for its potential role in cognitive function.[18][19] While specific research on the therapeutic properties of this compound is limited, its unique structure warrants further investigation.[3]
Future Research
Given the limited specific research on this compound, several avenues for future investigation exist:[3]
-
Isolation and purification from natural sources for in-depth study.[3]
-
Investigation of its biological effects in cell culture and animal models.[3]
-
Exploration of its potential therapeutic and industrial applications.[3]
Experimental Protocols
Detailed experimental protocols for working with this compound are not widely published. However, standard methodologies for fatty acid analysis can be adapted.
Protocol for Fatty Acid Methyl Ester (FAME) Analysis
This protocol is a standard method for preparing fatty acids for analysis by gas chromatography (GC).
Objective: To convert this compound to its methyl ester for GC analysis.
Materials:
-
This compound sample
-
0.5 M Sodium hydroxide in methanol
-
Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Saponification: Resuspend a known amount of lipid extract containing this compound in a solution of 0.5 M sodium hydroxide in methanol.
-
Incubate the mixture at 60°C for 10 minutes to saponify the lipids.
-
Esterification: Add a methylating agent (e.g., boron trifluoride in methanol) and heat to convert the free fatty acids to their corresponding methyl esters.
-
Extraction: After cooling, add hexane and a saturated sodium chloride solution to the mixture. Vortex thoroughly and centrifuge to separate the layers.
-
Isolation: Carefully collect the upper hexane layer containing the FAMEs.
-
Drying: Dry the hexane extract over anhydrous sodium sulfate.
-
Analysis: Analyze the FAMEs by GC-FID. The retention time of the this compound methyl ester can be compared to a known standard for identification and quantification.
Caption: Workflow for FAME analysis of this compound.
Conclusion
This compound is a fascinating and understudied very-long-chain fatty acid with unique physicochemical properties and potential applications across various scientific and industrial fields. While our understanding of its specific biological roles and mechanisms of action is still developing, the foundational knowledge of VLCFA metabolism provides a strong framework for future research. This technical guide has synthesized the available information to provide a comprehensive resource for scientists and researchers, aiming to stimulate further investigation into this intriguing molecule.
References
- Sassa, T., & Kihara, A. (2014). Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology. Biomolecules & Therapeutics, 22(2), 83–92. [Link]
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- Chen, G., et al. (2021). A Review of Erucic Acid Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus). Frontiers in Plant Science. [Link]
- Wikipedia. (n.d.). Erucic acid. [Link]
- Hennebelle, M., & Arts, M. T. (2019). Metabolism and Function of Very-Long-Chain Polyunsaturated Fatty Acids (>C24) in Mammals. AOCS. [Link]
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Methodological & Application
Definitive Quantification of 22-Tricosenoic Acid: A Guide to Sample Preparation, Derivatization, and Chromatographic Analysis
An Application Note and Protocol for Researchers
22-Tricosenoic acid is a monounsaturated omega-1 very-long-chain fatty acid (C23:1n-1)[1]. Its accurate quantification is critical in fields ranging from food safety, where regulatory limits on isomers like erucic acid are in place due to potential health risks, to metabolic research and industrial applications where it serves as a precursor for complex molecules[2][3][4]. The primary challenge in its analysis lies in its low volatility and the complexity of biological and food matrices[2][5].
This application note details the complete analytical workflow, from lipid extraction to final chromatographic measurement, emphasizing the rationale behind each procedural step to ensure methodological integrity and data trustworthiness.
Section 1: The Analytical Workflow: A Strategic Overview
The quantification of this compound is a multi-stage process that requires careful sample preparation to isolate the analyte from complex matrices, followed by chemical modification to make it suitable for gas chromatography (GC), the most prevalent and robust analytical technique for this purpose[6][7].
The overall strategy involves:
-
Lipid Extraction: Isolating the total lipid fraction, which contains this compound (often esterified in triglycerides or phospholipids), from the sample matrix.
-
Saponification and Derivatization: Hydrolyzing the ester linkages to free the fatty acid and then converting it into a volatile Fatty Acid Methyl Ester (FAME). This derivatization step is essential for GC analysis[2][8].
-
Chromatographic Analysis: Separating, identifying, and quantifying the this compound methyl ester using Gas Chromatography-Mass Spectrometry (GC-MS) or GC with Flame Ionization Detection (GC-FID).
Caption: Overall workflow for this compound quantification.
Section 2: Sample Preparation: The Foundation of Accurate Analysis
Effective sample preparation is the most critical factor for reliable quantification. This process involves isolating lipids and converting the target fatty acid into a form amenable to GC analysis.
Lipid Extraction from the Matrix
The goal of extraction is to quantitatively remove lipids from the sample while leaving other components like proteins and carbohydrates behind[9]. The Folch method is a benchmark liquid-liquid extraction technique renowned for its high recovery of total lipids from biological tissues[6][9][10].
Protocol 1: Modified Folch Lipid Extraction
This protocol is suitable for tissues, plasma, or homogenized food samples.
A. Rationale: The method uses a chloroform:methanol mixture (2:1, v/v) to create a single-phase system that solubilizes lipids from the sample. Subsequent addition of a salt solution disrupts this monophasic system, leading to a biphasic separation. The denser, lower chloroform phase contains the lipids, while the upper aqueous phase retains polar contaminants[6][11].
B. Materials:
-
Homogenized sample
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution (or 0.88% KCl)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer and Centrifuge
-
Nitrogen gas evaporator
C. Step-by-Step Protocol:
-
Homogenization: Weigh approximately 1g of the homogenized sample into a glass centrifuge tube.
-
Solvent Addition: Add 20 volumes of a 2:1 (v/v) chloroform:methanol solution to the sample (e.g., 20 mL for a 1g sample).
-
Extraction: Tightly cap the tube and agitate vigorously using a vortex mixer for 2 minutes. Let it stand at room temperature for 15-20 minutes[11].
-
Phase Separation: Add 0.2 volumes (relative to the solvent volume) of 0.9% NaCl solution (e.g., 4 mL for 20 mL of solvent). Vortex for another minute[11].
-
Centrifugation: Centrifuge the mixture at low speed (e.g., 2000 x g) for 10 minutes to achieve a clean separation of the two phases[11].
-
Lipid Collection: Carefully aspirate and discard the upper aqueous layer. Transfer the lower chloroform layer, which contains the lipids, to a clean, pre-weighed round-bottom flask or vial[11].
-
Drying: Evaporate the chloroform to dryness under a gentle stream of nitrogen gas.
-
Quantification: Record the dry lipid weight to determine the total lipid content of the original sample. The extracted lipid is now ready for derivatization.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
Free fatty acids have low volatility and can interact with the GC column, leading to poor peak shape and inaccurate results. Derivatization converts the carboxylic acid group into a less polar and more volatile methyl ester[2][7]. Acid-catalyzed esterification using Boron Trifluoride (BF₃) in methanol is a highly effective and common method[2][9].
Caption: Acid-catalyzed esterification of this compound to its FAME.
Protocol 2: FAME Preparation with BF₃-Methanol
A. Rationale: This protocol first uses a base (NaOH in Methanol) for saponification (hydrolysis) of acylglycerols to release the fatty acids as salts. Then, an acid catalyst (BF₃-Methanol) is added to protonate the fatty acids and catalyze their esterification with methanol to form FAMEs[8][12].
B. Materials:
-
Extracted lipid sample
-
Toluene or Hexane (HPLC grade)
-
0.5 M NaOH in Methanol
-
14% Boron Trifluoride (BF₃) in Methanol
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate
-
Heating block or water bath
-
GC vials with inserts
C. Step-by-Step Protocol:
-
Sample Preparation: Dissolve 10-25 mg of the extracted lipid in 1 mL of toluene or hexane in a screw-cap test tube.
-
Saponification: Add 2 mL of 0.5 M NaOH in methanol. Cap the tube tightly and heat at 80-100°C for 10 minutes to hydrolyze the lipids.
-
Esterification: Cool the tube to room temperature. Add 2 mL of 14% BF₃-Methanol solution. Cap tightly and heat again at 80-100°C for 10 minutes[13].
-
Extraction of FAMEs: Cool the reaction tube. Add 1-2 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute to extract the FAMEs into the upper hexane layer[2][11].
-
Phase Separation: Allow the layers to separate. Centrifugation can be used to improve the separation[2].
-
Drying and Transfer: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Sample: Transfer the dried hexane extract to a GC vial. The sample is now ready for injection into the GC system.
Section 3: Chromatographic Quantification
Gas chromatography is the gold standard for FAME analysis due to its high resolution and sensitivity[14].
GC-FID and GC-MS Analysis
-
GC with Flame Ionization Detection (GC-FID): An excellent choice for quantification due to its wide linear range and robust response to hydrocarbons. It is highly reproducible for determining the concentration of FAMEs[15][16].
-
GC with Mass Spectrometry (GC-MS): Provides definitive identification of analytes based on their mass fragmentation patterns, complementing the retention time data. This is crucial for confirming the identity of the this compound peak in complex mixtures[2][17].
Table 1: Recommended GC Parameters for this compound (as FAME) Analysis
| Parameter | Recommended Condition | Rationale & Comments |
|---|---|---|
| GC System | GC-FID or GC-MS | FID for robust quantification; MS for definitive identification. |
| Column | SP-2560 (100 m x 0.25 mm, 0.20 µm) or HP-88 (100 m x 0.25 mm, 0.20 µm) | Highly polar cyanopropyl siloxane phases are required to separate FAMEs based on chain length, degree of unsaturation, and cis/trans isomerism[1][18]. |
| Carrier Gas | Helium or Hydrogen | Helium is common and safe; Hydrogen provides faster analysis and better resolution at lower temperatures[18]. |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | Optimal for capillary column efficiency. |
| Injection Mode | Split (e.g., 50:1 or 20:1) | Prevents column overloading and ensures sharp peaks[18]. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the FAMEs[18]. |
| Oven Program | Start at 100°C, ramp 10°C/min to 180°C, then 5°C/min to 240°C, hold for 15-20 min. | A temperature gradient is essential to separate a wide range of FAMEs, from short to very-long-chain[18]. The long hold ensures elution of VLCFAs like methyl tricosenoate. |
| Detector Temp. | FID: 280 °C; MS Transfer Line: 240 °C | Prevents condensation of analytes post-separation[18]. |
| MS Parameters | Scan Range: m/z 40-550; Ionization: EI at 70 eV | Standard conditions for FAME analysis, covering the expected mass fragments. |
Alternative Method: High-Performance Liquid Chromatography (HPLC)
While less common, HPLC can also be used for fatty acid analysis. Its main advantage is operating at lower temperatures, which reduces the risk of isomerization of unsaturated fatty acids[7].
Table 2: Typical HPLC Parameters for Fatty Acid Analysis
| Parameter | Recommended Condition |
|---|---|
| System | Reverse-Phase HPLC (RP-HPLC) with UV or Charged Aerosol Detector (CAD) |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[1][7] |
| Mobile Phase | Gradient of Acetonitrile and Water[1][19] |
| Detector | UV at 210 nm (for underivatized acids) or CAD[1][20] |
Section 4: Method Validation and Data Analysis
A robust analytical method must be validated to ensure its performance is suitable for its intended purpose. Quantification relies on creating a calibration curve with a certified standard and often includes an internal standard to correct for variations in sample preparation and injection.
Quantification Strategy
-
Internal Standard (IS): An internal standard, such as Tricosanoic acid (C23:0), should be added to the sample before the extraction or derivatization process[21]. The IS should be a compound not naturally present in the sample but with similar chemical properties to the analyte.
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of a certified this compound standard and a fixed concentration of the internal standard. Process these standards using the same derivatization and analysis protocol as the samples.
-
Calculation: Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration. Use the resulting linear regression equation to calculate the concentration of this compound in the unknown samples[22].
Key Validation Parameters
The method should be validated according to guidelines from bodies like the AOAC or ICH[22][23].
Table 3: Typical Method Performance Characteristics
| Parameter | Typical Value | Description |
|---|---|---|
| Linearity (R²) | > 0.99 | Indicates a direct proportionality between detector response and concentration over a defined range[22][24]. |
| Limit of Detection (LOD) | ~1-2 µg/mL | The lowest concentration of analyte that can be reliably distinguished from background noise[23][24]. |
| Limit of Quantitation (LOQ) | ~5-10 µg/mL | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy[23][25]. |
| Accuracy (Recovery) | 90 - 110% | The closeness of the measured value to the true value, often assessed by analyzing spiked samples[22][25]. |
| Precision (RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly. Expressed as Relative Standard Deviation (%RSD)[23][25]. |
References
- Hewavitharana, G. G., Perera, D. N., Navaratne, S. B., & Wickramasinghe, I. (2020). Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry, 13(10), 6865-6875.
- DuLab, University of Hawaii System. (2023). Lipid extraction and FAME assay training.
- Sombié, P. A. D., Compaoré, E., & Coulibaly, A. Y. (2018). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. American Journal of Analytical Chemistry, 9(1), 12-23.
- McClements, D. J. (n.d.). ANALYSIS OF LIPIDS. University of Massachusetts Amherst.
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Quantitative Analysis of 22-Tricosenoic Acid in Complex Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Drug Development and Research Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the sensitive and specific quantification of 22-Tricosenoic acid (C23:1n-1) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a very-long-chain monounsaturated fatty acid (VLCFA) of increasing interest in metabolic research, nutrition, and drug development due to its unique biological properties.[1][2] Direct analysis of VLCFAs by GC-MS is impeded by their low volatility and high polarity.[3] This guide details a robust workflow, including sample extraction, a validated derivatization protocol to form the corresponding fatty acid methyl ester (FAME), and optimized GC-MS parameters for achieving excellent chromatographic resolution and mass spectrometric identification.
Introduction: The Significance of this compound Analysis
This compound (C23H44O2, Mol. Wt. 352.6 g/mol ) is a monounsaturated omega-1 fatty acid.[1][4] As a VLCFA, it plays a role in various metabolic pathways and has been investigated for its potential as a biomarker and its implications in neurological health and inflammatory processes.[1] Accurate quantification in complex biological matrices (e.g., serum, plasma, tissue) is therefore critical for understanding its physiological and pathological roles.
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for fatty acid analysis, offering high sensitivity and structural confirmation.[5] However, the carboxylic acid moiety makes native this compound non-volatile. The foundational principle of this method is the chemical derivatization of the fatty acid into its more volatile and thermally stable Fatty Acid Methyl Ester (FAME), specifically methyl 22-tricosenoate, prior to GC-MS injection.[3][6][7] This conversion is a mandatory prerequisite for successful analysis.[8]
The Analytical Workflow: From Sample to Result
The entire process involves lipid extraction from the biological sample, transesterification of the extracted lipids to yield FAMEs, and subsequent analysis by GC-MS. An internal standard, such as Pentadecanoic acid (C15:0) or Tridecanoic acid (C13:0), should be incorporated at the beginning of the process to correct for variations in extraction and derivatization efficiency, ensuring quantitative accuracy.[9][10]
Experimental Protocols
This protocol is designed for the efficient extraction of total lipids from a biological matrix.
-
Homogenization: Homogenize 10-50 mg of tissue or 100 µL of serum/plasma in a suitable glass tube.
-
Internal Standard: Add an appropriate amount of internal standard solution (e.g., 10 µg/mL Pentadecanoic acid in chloroform/methanol).[10]
-
Solvent Addition: Add 1 mL of a 2:1 (v/v) chloroform/methanol solution containing 0.01% (w/v) Butylated hydroxytoluene (BHT) as an antioxidant.[10]
-
Vortex & Agitate: Vortex the tube thoroughly for 3 minutes to ensure intimate mixing.
-
Washing: Add 333 µL of 0.88% potassium chloride (KCl) solution to the tube to facilitate phase separation. Vortex again.[10]
-
Centrifugation: Centrifuge at 1,500 x g for 10 minutes to separate the layers.
-
Lipid Collection: Carefully transfer the lower chloroform/methanol layer, which contains the lipids, to a clean glass tube, avoiding the upper aqueous layer.[10]
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen in a water bath. The dried lipid extract can be stored at -80°C until derivatization.[10]
This protocol uses methanolic HCl for robust and efficient transesterification.[10]
-
Reagent Preparation: Prepare a 1M methanolic HCl solution by mixing 20 mL of methanol with 10 mL of 3M methanolic hydrogen chloride.
-
Reaction: Add 1 mL of the 1M methanolic HCl reagent to each dried lipid extract. Ensure the tube is tightly capped with a PTFE-lined cap.[10]
-
Incubation: Heat the sealed tubes in an 80°C water bath for 1 hour. This temperature is above the boiling point of methanol, so ensure caps are secure.[10]
-
Cooling: Remove tubes and allow them to cool to room temperature before opening.
-
FAME Extraction: Add 1 mL of 0.9% (w/v) sodium chloride solution followed by 150 µL of n-hexane. Vortex thoroughly for 1 minute.[10]
-
Phase Separation: Centrifuge at 1,500 x g for 10 minutes.
-
Collection: Carefully transfer the upper hexane layer, containing the FAMEs, to a GC autosampler vial with an insert for analysis.[10]
GC-MS Instrumentation and Parameters
The following parameters provide a validated starting point for the analysis of very-long-chain FAMEs. High-polarity cyanopropyl-phase columns are recommended for excellent separation of fatty acid isomers.[11][12]
| Parameter | Recommended Setting | Rationale & Causality |
| GC System | Agilent 7890A or equivalent | Provides reliable and reproducible chromatographic performance. |
| MS System | Agilent 5975C or 7000 TQMS | Offers high sensitivity in both full scan and SIM modes.[5][13] |
| Column | Agilent J&W CP-Sil 88 (100 m x 0.25 mm, 0.2 µm) or similar | Long, highly polar column is critical for resolving positional and geometric FAME isomers.[11][12] |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Ensures consistent retention times and peak shapes. |
| Inlet Mode | Splitless | Maximizes analyte transfer to the column for trace-level detection.[5] |
| Inlet Temp. | 250 - 300 °C | Ensures rapid volatilization of high-boiling point FAMEs.[6][12] |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial: 70°C, hold 2 min Ramp 1: 10°C/min to 175°C Ramp 2: 5°C/min to 240°C, hold 10 min | A multi-step ramp allows for separation of smaller FAs while ensuring elution of VLCFAs like methyl 22-tricosenoate.[5] |
| Transfer Line | 240 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique for GC-MS. |
| Source Temp. | 230 °C | Standard temperature for EI source stability. |
| Ionization Energy | 70 eV | Standard energy to produce reproducible fragmentation patterns for library matching. |
| Acquisition | Full Scan (m/z 50-550) and/or SIM | Full scan for identification; SIM for enhanced quantitative sensitivity.[13] |
Data Analysis and Interpretation
The identification of methyl 22-tricosenoate is confirmed by a combination of its unique retention time relative to standards and its characteristic mass spectrum.
Under the specified conditions, methyl 22-tricosenoate (C23:1 FAME) will be one of the later-eluting peaks due to its high molecular weight and boiling point. Its exact retention time should be confirmed by running an authenticated standard.
The electron ionization (EI) mass spectrum of methyl 22-tricosenoate (Molecular Formula: C24H46O2, Mol. Wt.: 366.6 g/mol ) is expected to show several characteristic ions.
| m/z | Ion Identity | Fragmentation Mechanism & Significance |
| 366 | [M]⁺ | Molecular Ion: Confirms the molecular weight of the analyte. May be of low abundance for long-chain esters. |
| 335 | [M-31]⁺ | Loss of Methoxy Group (-OCH₃): A common and often prominent fragment for methyl esters. |
| 74 | [C₃H₆O₂]⁺ | McLafferty Rearrangement Ion: A hallmark fragment for saturated and monounsaturated FAMEs, resulting from cleavage of the C2-C3 bond. This is a key diagnostic ion. |
| 87 | [C₄H₇O₂]⁺ | Rearrangement Ion: Another characteristic fragment for FAMEs, useful for confirmation. |
| Series | [CₙH₂ₙ₊₁]⁺ | Aliphatic Chain Fragments: A series of hydrocarbon clusters (e.g., 55, 69, 83) separated by 14 amu (-CH₂-), characteristic of the long alkyl chain. |
Note: While a direct library spectrum for methyl 22-tricosenoate is not widely available, this fragmentation pattern is reliably predicted based on the established behavior of similar very-long-chain FAMEs in EI-MS.[14][15][16]
Conclusion
This application note outlines a complete and robust methodology for the quantitative analysis of this compound by GC-MS. The critical steps of lipid extraction and chemical derivatization to FAMEs are detailed to ensure the analyte is amenable to gas chromatography. The provided instrumental parameters serve as a strong foundation for method development, enabling researchers, scientists, and drug development professionals to achieve sensitive, specific, and reliable quantification of this important very-long-chain fatty acid in various biological and pharmaceutical matrices.
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- Harris, W. S., & von Schacky, C. (2011). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability.
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- Michigan State University Mass Spectrometry Core. (2019). FAME analysis protocol_MSU_MSMC_011.
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Application Notes & Protocols: 22-Tricosenoic Acid as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Accurate quantification of lipid species is a cornerstone of lipidomics research, underpinning our understanding of cellular metabolism, disease pathology, and therapeutic intervention. Analytical variability introduced during sample preparation and analysis necessitates the use of internal standards to ensure data reliability. This document provides a comprehensive guide to the application of 22-Tricosenoic Acid (C23:1) as an internal standard for the quantitative analysis of fatty acids and other lipid classes in complex biological matrices. We will delve into the rationale for its selection, detailed experimental protocols for its use in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and best practices for data interpretation.
The Critical Role of Internal Standards in Lipidomics
Quantitative lipidomics aims to determine the absolute or relative abundance of lipid species within a sample. However, the multi-step workflow, from lipid extraction to instrumental analysis, is susceptible to variations that can compromise accuracy.[1] Internal standards (IS) are compounds added to a sample at a known concentration at the earliest possible stage of analysis, ideally before lipid extraction.[2][3] They co-extract and co-analyze with the endogenous lipids, experiencing the same procedural variations. By normalizing the signal of the analyte to the signal of the IS, these variations can be effectively canceled out, leading to more accurate and precise quantification.[3][4][5]
Key attributes of an ideal internal standard include:
-
Structural Similarity: The IS should mimic the physicochemical properties of the analytes of interest to ensure similar extraction efficiency and ionization response.[2][3]
-
Non-Endogenous Nature: It should be absent or present at very low levels in the biological sample to avoid interference.[2][6]
-
Clear Analytical Distinction: The IS must be easily distinguishable from endogenous lipids by the analytical platform (e.g., by mass-to-charge ratio in MS).[1]
This compound: A Rationale for its Use
This compound, a monounsaturated very-long-chain fatty acid (VLCFA) with the molecular formula C23H44O2, is an excellent internal standard for several reasons.[7]
-
Odd-Chain Fatty Acid: As a 23-carbon fatty acid, it is not commonly found in significant amounts in most mammalian biological systems, which predominantly contain even-chain fatty acids. This minimizes the risk of interference from endogenous lipids.[8]
-
Structural Representation: Its long aliphatic chain and carboxylic acid functional group make it structurally representative of a broad range of fatty acids and suitable for inclusion in lipid classes like glycerolipids and glycerophospholipids through esterification.
-
Chemical Properties: It exhibits predictable chromatographic behavior and mass spectrometric fragmentation patterns, making it a reliable standard.[9]
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C23H44O2 | [7][10] |
| Molecular Weight | 352.6 g/mol | [7][10] |
| Melting Point | 74-78°C | [9] |
| Boiling Point | 464.4 ± 14.0°C | [9] |
| IUPAC Name | tricos-22-enoic acid | [7] |
Experimental Workflow and Protocols
The successful implementation of this compound as an internal standard requires careful attention to the experimental workflow, from sample preparation to data analysis.
General Lipidomics Workflow
The following diagram illustrates a typical workflow for lipidomics analysis incorporating an internal standard.
Caption: A generalized workflow for quantitative lipidomics using an internal standard.
Protocol 1: Quantification of Total Fatty Acids by GC-MS
This protocol is adapted for the analysis of total fatty acids from biological samples like plasma or tissues.
Materials:
-
This compound internal standard solution (e.g., 1 mg/mL in ethanol)
-
Methanol, HPLC grade
-
Iso-octane, HPLC grade
-
Hydrochloric acid (HCl)
-
Pentafluorobenzyl (PFB) bromide
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile, HPLC grade
-
Sodium sulfate, anhydrous
Procedure:
-
Sample Preparation:
-
For plasma, use 50-200 µL. For tissues, use a homogenized sample containing a known amount of protein (e.g., 1 mg).
-
-
Internal Standard Spiking:
-
Add a precise volume of the this compound internal standard solution to the sample. The amount should be optimized based on the expected concentration of endogenous fatty acids and instrument sensitivity. A typical starting point is 10 µL of a 100 µg/mL solution.
-
-
Lipid Extraction and Saponification (for total fatty acids):
-
Add 1 mL of methanol to the sample and vortex thoroughly.
-
To hydrolyze esterified fatty acids, add 100 µL of 10 M NaOH and incubate at 60°C for 1 hour.
-
Acidify the mixture with HCl to a final concentration of approximately 25 mM.[11]
-
-
Fatty Acid Extraction:
-
Add 2 mL of iso-octane, vortex vigorously for 2 minutes, and centrifuge at 3000 x g for 5 minutes to separate the phases.[11]
-
Carefully transfer the upper organic phase to a clean glass tube.
-
Repeat the extraction with another 2 mL of iso-octane and combine the organic phases.
-
-
Derivatization:
-
Dry the combined organic extracts under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 25 µL of 1% DIPEA in acetonitrile.
-
Add 25 µL of 1% PFB bromide in acetonitrile and incubate at room temperature for 20 minutes.[5][11]
-
Dry the sample again under nitrogen and reconstitute in 50 µL of iso-octane for GC-MS analysis.[11]
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample onto a suitable capillary column (e.g., DB-225).
-
Use negative chemical ionization (NCI) for high sensitivity.
-
Monitor the characteristic ions for the PFB esters of the target fatty acids and this compound.
-
Protocol 2: Analysis of Free Fatty Acids and Other Lipids by LC-MS
This protocol is suitable for a broader lipidomics analysis using a reversed-phase LC-MS system.
Materials:
-
This compound internal standard solution (e.g., 1 mg/mL in ethanol)
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
0.9% NaCl solution
-
Acetonitrile, LC-MS grade
-
Isopropanol, LC-MS grade
-
Ammonium formate
-
Formic acid
Procedure:
-
Sample Preparation and Spiking:
-
To 50 µL of plasma or an equivalent amount of homogenized tissue, add a known amount of the this compound internal standard.
-
-
Lipid Extraction (Folch Method):
-
Sample Drying and Reconstitution:
-
LC-MS Analysis:
-
LC Separation: Use a C18 reversed-phase column.
-
MS Detection: Use electrospray ionization (ESI) in both positive and negative ion modes to cover a wide range of lipid classes.
-
Monitor for the specific m/z of this compound and the target analytes.
-
-
Data Analysis and Interpretation
The fundamental principle of quantification using an internal standard is to calculate the ratio of the analyte's peak area to the internal standard's peak area.[12]
Response Factor (RF) Calculation: To achieve absolute quantification, a calibration curve should be prepared using authentic standards of the analytes of interest.
Response Factor (RF) = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)
Once the RF is determined, the concentration of the analyte in the unknown sample can be calculated:
Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / RF)
Data Normalization: For relative quantification, the peak area of each identified lipid is normalized to the peak area of this compound. This normalized area can then be compared across different sample groups. It is also crucial to normalize the data to the initial sample amount (e.g., volume of plasma, tissue weight, or cell number).[2]
Table 2: Example of Expected m/z Values for LC-MS Analysis
| Compound | Ionization Mode | Adduct | [M-H]⁻ or [M+H]⁺ (m/z) |
| This compound | Negative | [M-H]⁻ | 351.3 |
| Palmitic Acid (C16:0) | Negative | [M-H]⁻ | 255.2 |
| Stearic Acid (C18:0) | Negative | [M-H]⁻ | 283.3 |
| Oleic Acid (C18:1) | Negative | [M-H]⁻ | 281.2 |
Method Validation and Quality Control
A robust lipidomics method requires thorough validation.
-
Linearity: Establish the concentration range over which the detector response is proportional to the analyte concentration.
-
Accuracy and Precision: Assess the closeness of the measured values to the true values and the degree of scatter between replicate measurements.
-
Recovery: Evaluate the efficiency of the extraction process by comparing the signal of the internal standard in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Matrix Effects: Investigate the influence of co-eluting compounds from the biological matrix on the ionization of the analytes and the internal standard.[13]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no signal for this compound | - Incomplete extraction- Degradation of the standard- Instrument sensitivity issues | - Optimize extraction solvent and procedure- Check storage conditions and age of the standard- Tune the mass spectrometer |
| High variability in internal standard peak area | - Inconsistent spiking volume- Matrix effects- Incomplete sample dissolution | - Use a calibrated pipette for spiking- Dilute the sample or improve chromatographic separation- Ensure complete reconstitution of the dried extract |
| Endogenous peak interfering with this compound | - Presence of an isobaric compound in the sample | - Use high-resolution mass spectrometry to separate the peaks- Modify the chromatographic method to resolve the interference |
Conclusion
This compound is a valuable and reliable internal standard for quantitative lipidomics. Its non-endogenous nature and structural similarity to a wide range of fatty acids make it an excellent choice for correcting analytical variability in both GC-MS and LC-MS workflows. By following the detailed protocols and best practices outlined in these application notes, researchers can enhance the accuracy and reproducibility of their lipidomics data, leading to more robust and meaningful biological insights.
References
- Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why? - PubMed. (2017). Mass Spectrometry Reviews, 36(6), 693–714. [Link]
- Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC - PubMed Central. (n.d.). PubMed Central (PMC). [Link]
- Lipid Species Quantification – lipidomicstandards.org. (n.d.). Lipidomicstandards.org. [Link]
- Quantification of Lipids: Model, Reality, and Compromise - MDPI. (2018). Metabolites, 8(4), 86. [Link]
- Fatty Acid Mass Spectrometry Protocol - LIPID MAPS. (n.d.). LIPID MAPS. [Link]
- Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics - eScholarship.org. (n.d.). eScholarship. [Link]
- Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis. (2011). Journal of Visualized Experiments, (57), e3399. [Link]
- [A] Peak area of exogenous lipid internal standards for each lipid... | Download Scientific Diagram - ResearchGate. (n.d.).
- Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. (2023). Metabolites, 13(9), 999. [Link]
- Cellular Lipid Extraction: Targeted Stable Isotope Dilution Liquid Chromatography l Protocol Preview - YouTube. (2022). YouTube. [Link]
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- This compound | C23H44O2 | CID 543855 - PubChem - NIH. (n.d.). PubChem. [Link]
- High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - LIPID MAPS. (n.d.). LIPID MAPS. [Link]
- Internal standards for lipidomic analysis - LIPID MAPS. (2007). LIPID MAPS. [Link]
- List of internal standards used for lipidomics analysis. - ResearchGate. (n.d.).
- Tricosanoic acid - the NIST WebBook - National Institute of Standards and Technology. (n.d.). NIST. [Link]
- Direct use of methyl tricosanoate as an internal standard and overcoming a potential error in the quantitation of the omega-3 long-chain polyunsaturated fatty acids of marine oils as ethyl esters - ResearchGate. (2025).
- Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed. (2009). Journal of Mass Spectrometry, 44(7), 1065–1074. [Link]
- Targeted chiral lipidomics analysis of bioactive eicosanoid lipids in cellular systems - NIH. (n.d.).
- The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS - PMC - PubMed Central. (n.d.). PubMed Central (PMC). [Link]
- Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices - MDPI. (2024). Molecules, 29(10), 2288. [Link]
- Recommendations for good practice in MS-based lipidomics - PMC. (n.d.). PubMed Central (PMC). [Link]
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Application Notes and Protocols: Utilizing 22-Tricosenoic Acid in Cell Culture Experiments
Introduction: Understanding 22-Tricosenoic Acid
This compound (C23:1n-1), a monounsaturated very-long-chain fatty acid (VLCFA), is a molecule of increasing interest in biomedical research.[1][2] Structurally, it is defined by a 23-carbon backbone with a single double bond at the 22nd position and a terminal carboxylic acid group.[1][2] As a VLCFA, it is a fundamental component of cellular lipids, playing a role in maintaining cell membrane integrity and fluidity.[1][2] Beyond its structural role, emerging research suggests its involvement in various biological processes, including cell signaling, lipid metabolism, and neurological health, with some studies highlighting its potential anti-inflammatory and anti-cancer properties.[1][2]
The primary challenge for researchers wishing to study its effects in vitro is its physicochemical nature. With a long hydrocarbon chain, this compound is highly lipophilic and practically insoluble in aqueous solutions like cell culture media.[2] This guide provides a comprehensive framework and detailed protocols for the effective solubilization, delivery, and application of this compound in cell culture systems, ensuring experimental reproducibility and scientific rigor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | tricos-22-enoic acid | [1][2] |
| Molecular Formula | C₂₃H₄₄O₂ | [1][2] |
| Molecular Weight | 352.6 g/mol | [1][2][3] |
| Classification | Very-Long-Chain Fatty Acid (VLCFA), Monounsaturated | [1] |
| Aqueous Solubility | Extremely limited / Practically negligible | [2] |
| Organic Solubility | Soluble in Ethanol, DMSO, Chloroform | [2][4][5] |
| CAS Number | 65119-95-1 | [1] |
Core Principles: The Necessity of a Carrier for In Vitro Delivery
Directly adding this compound, even when dissolved in a solvent, to aqueous culture media would result in immediate precipitation or the formation of micelles with unknown bioavailability, leading to inconsistent and unreliable experimental outcomes. To overcome this, fatty acids are complexed with a carrier protein, with fatty acid-free Bovine Serum Albumin (BSA) being the industry standard.[6][7]
Why BSA is Critical:
-
Solubilization: BSA binds to the hydrophobic fatty acid chain, rendering the complex soluble and stable in aqueous media.[6]
-
Bioavailability: In a physiological context, albumin is the natural transporter of fatty acids in the bloodstream. Using BSA in cell culture mimics this in vivo delivery system, ensuring the fatty acid is available for cellular uptake.[7]
-
Mitigating Toxicity: The molar ratio of fatty acid to BSA is a crucial experimental parameter.[7][8] A high ratio results in a higher concentration of "unbound" or "free" fatty acid, which can be cytotoxic.[7] By controlling this ratio, researchers can modulate the effective concentration of the fatty acid delivered to the cells, preventing non-specific lipotoxicity.[8] Different ratios have been shown to induce distinct cellular responses, such as pro- versus anti-inflammatory profiles, underscoring the importance of precise control and reporting of this variable.[8]
Experimental Workflow and Protocols
The following section provides a comprehensive, step-by-step methodology for preparing and using this compound in your cell culture experiments. The overall workflow is visualized below.
Required Materials and Reagents
-
This compound powder (CAS: 65119-95-1)
-
Fatty acid-free Bovine Serum Albumin (BSA), Fraction V
-
Ethanol (≥99.8% purity)
-
Milli-Q or equivalent sterile, nuclease-free water
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes and pipette tips
-
Water bath or heating block
-
Vortex mixer
-
Sterile syringe filters (0.22 µm pore size)
-
Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line
Protocol 1: Preparation of 150 mM this compound Stock Solution
This protocol is adapted from established methods for other long-chain fatty acids.[6][9]
-
Calculate Mass: To prepare 1 mL of a 150 mM stock solution of this compound (MW = 352.6 g/mol ): Mass (mg) = 150 mmol/L * 1 L/1000 mL * 1 mL * 352.6 g/mol * 1000 mg/g = 52.89 mg
-
Weigh: In a sterile microcentrifuge tube or glass vial, accurately weigh 52.89 mg of this compound powder.
-
Dissolve: Prepare a 50% (v/v) ethanol solution by mixing equal volumes of 100% ethanol and sterile Milli-Q water. Add 1 mL of this 50% ethanol solution to the fatty acid powder.
-
Heat and Vortex: Securely cap the tube and place it in a water bath or heating block set to 65°C. Vortex periodically until the powder is completely dissolved and the solution is clear. This step is crucial for complete solubilization.
-
Storage: Once fully dissolved, this stock solution can be stored at -20°C for several months. Before each use, warm the stock to 65°C to ensure the fatty acid is fully back in solution.
Protocol 2: Preparation of 10% (w/v) Fatty Acid-Free BSA Stock Solution
-
Weigh: Weigh 5 g of fatty acid-free BSA powder.
-
Dissolve: In a sterile 50 mL conical tube, add the BSA powder to approximately 40 mL of sterile Milli-Q water. Allow it to dissolve gently at room temperature or 37°C on a shaker; avoid vigorous vortexing which can cause foaming and protein denaturation.[7] Once dissolved, adjust the final volume to 50 mL.
-
Sterilize: Sterile filter the 10% BSA solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Storage: Store the sterile 10% BSA solution at 4°C for up to one month.
Protocol 3: Preparation of Final Working Solution (Example: 100 µM at 5:1 Molar Ratio)
This protocol creates a final solution with a 5:1 molar ratio of this compound to BSA.[9][10]
-
Calculate Component Volumes:
-
Final BSA Concentration: To achieve a 5:1 molar ratio with 100 µM (0.1 mM) fatty acid, the required BSA concentration is 0.1 mM / 5 = 0.02 mM.
-
BSA Stock Volume: The 10% (w/v) BSA solution (MW ~66,463 g/mol ) is approximately 1.5 mM. To get 0.02 mM BSA in 1 mL final volume: (0.02 mM * 1000 µL) / 1500 mM = 13.3 µL of 10% BSA .
-
Fatty Acid Stock Volume: To get 100 µM (0.1 mM) fatty acid in 1 mL final volume from a 150 mM stock: (0.1 mM * 1000 µL) / 150 mM = 0.67 µL of 150 mM stock .
-
Culture Medium Volume: 1000 µL - 13.3 µL - 0.67 µL ≈ 986 µL of medium .
-
-
Complexation Steps:
-
In a sterile tube, add 13.3 µL of the 10% BSA stock solution.
-
Warm the BSA solution in a 37°C water bath for 5 minutes.[6]
-
Add 0.67 µL of the 150 mM this compound stock solution directly into the warmed BSA.
-
Mix gently and return to the 37°C water bath for at least 1 hour to allow for efficient complexation.[6][9] Visually inspect the solution; it should remain clear. If it appears cloudy or precipitated, the preparation should be discarded.[6]
-
Add 986 µL of pre-warmed (37°C) cell culture medium to the fatty acid-BSA complex. Mix gently by pipetting.
-
The solution is now ready for treating cells.
-
-
Crucial - The Vehicle Control:
-
Prepare a parallel tube for the vehicle control.
-
Add 13.3 µL of 10% BSA and warm at 37°C.
-
Add 0.67 µL of the 50% ethanol solvent (the same solvent used for the fatty acid stock).
-
Incubate and dilute with culture medium exactly as done for the treatment solution. This control is essential to ensure that any observed cellular effects are due to the fatty acid and not the BSA or the small amount of ethanol solvent.
-
Table 2: Example Molar Ratios for a 100 µM Fatty Acid Working Solution
| Desired FA:BSA Ratio | Final FA Conc. | Required BSA Conc. | Volume of 10% BSA (µL/mL) | Volume of 150 mM FA Stock (µL/mL) |
| 2:1 | 100 µM | 50 µM | 33.3 µL | 0.67 µL |
| 5:1 | 100 µM | 20 µM | 13.3 µL | 0.67 µL |
| 8:1 | 100 µM | 12.5 µM | 8.3 µL | 0.67 µL |
Calculations are based on a ~1.5 mM concentration for the 10% BSA stock.
Scientific Background: Cellular Interactions
Once delivered to the cells, VLCFAs like this compound must cross the plasma membrane. While passive diffusion can occur, cellular uptake of long-chain fatty acids is now widely understood to be a protein-facilitated process.[11][12] Membrane-associated proteins, such as CD36 (also known as Fatty Acid Translocase), play a significant role in binding and transporting VLCFAs into the cell.[12][13][14]
Inside the cell, this compound can be directed toward several pathways:
-
Incorporation into Complex Lipids: It can be integrated into phospholipids, sphingolipids, and triglycerides, affecting membrane composition and lipid droplet formation.[1][2]
-
Metabolism for Energy: Unlike shorter fatty acids that are metabolized in the mitochondria, VLCFAs require an initial chain-shortening process via peroxisomal β-oxidation before they can enter the mitochondrial pathway for complete oxidation.[1]
-
Cell Signaling: It may act as a signaling molecule, modulating pathways related to inflammation and metabolism.[1]
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation/Cloudiness in Final Medium | Incomplete dissolution of stock. | Re-heat stock solution to 65°C before use. Ensure it is fully clear. |
| Insufficient BSA or improper complexation. | Verify BSA concentration. Ensure the 1-hour incubation at 37°C is performed. Check for solution clarity before adding to medium.[6] | |
| Temperature of BSA or medium too low. | Ensure all components (BSA, medium) are pre-warmed to 37°C. Temperatures below 37°C decrease fatty acid solubility.[8] | |
| High Cell Death in Treatment Group | Lipotoxicity from high "free" fatty acid. | Decrease the Fatty Acid:BSA molar ratio (e.g., from 5:1 to 2:1) to reduce unbound fatty acid. Perform a dose-response experiment to find the optimal non-toxic concentration. |
| Solvent toxicity. | Ensure the final concentration of the organic solvent (e.g., ethanol) is very low (typically <0.5%) and that the vehicle control shows no toxicity.[7][10] | |
| No Observed Cellular Effect | Concentration of fatty acid is too low. | Increase the concentration of this compound. Consider increasing the FA:BSA ratio if no toxicity is observed. |
| Insufficient incubation time. | Increase the duration of cell treatment. | |
| Degraded fatty acid stock. | Prepare fresh stock solution. Protect stock from oxidation by overlaying with nitrogen or argon gas if storing for very long periods.[2][7] |
Safety Precautions
This compound and its saturated analog, Tricosanoic acid, are classified under GHS as causing skin irritation (H315) and serious eye irritation (H319).[3][15] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the powder and concentrated stock solutions. Handle the powder in a chemical fume hood or use a weigh boat to minimize inhalation.
References
- Protocols.io. (2022).
- Drover, V. A., et al. (2008). CD36 mediates both cellular uptake of very long chain fatty acids and their intestinal absorption in mice. Journal of Biological Chemistry, 283(19), 13108-13115. [Link]
- Kamp, F., & Hamilton, J. A. (2006). Mechanism of cellular uptake of long-chain fatty acids: Do we need cellular proteins?. Molecular and Cellular Biochemistry, 284(1-2), 1-5. [Link]
- Hörl, G., et al. (2018). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Bioscience Reports, 38(4), BSR20180695. [Link]
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- 衍因科技. (2022). Preparation of BSA complexed free fatty acids for in vitro studies — Protocols IO. [Link]
- Abumrad, N. A. (2009). Cellular Fatty Acid Uptake: A Pathway Under Construction. Molecular and Cellular Biology, 29(14), 3742-3750. [Link]
- Sampey, B. P. (2018). Cellular Long Chain Fatty Acid Uptake by CD36.
- DiRusso, C. C., & Black, P. N. (1999). Cellular uptake and intracellular trafficking of long chain fatty acids. Digital Commons @PVAMU. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- BioCrick. (n.d.). Tricosanoic acid | CAS:2433-96-7. [Link]
- National Center for Biotechnology Information. (n.d.). Tricosanoic Acid.
- Agilent Technologies. (2019).
- Hörl, G., et al. (2018). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Bioscience Reports. [Link]
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Harnessing 22-Tricosenoic Acid (Erucic Acid) in Metabolic Research: Advanced Protocols and Mechanistic Insights
An Application Guide for Researchers
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 22-Tricosenoic acid, commonly known as erucic acid, in the field of metabolic research. It provides in-depth mechanistic explanations, validated experimental protocols, and critical insights into its use as a tool to investigate complex cellular processes.
Introduction: this compound - A Double-Edged Sword in Lipid Metabolism
This compound (C22:1 n-9) is a very long-chain monounsaturated fatty acid (VLCFA) found in high concentrations in the seeds of the Brassicaceae family, such as rapeseed and mustard.[1][2] While historically associated with cardiotoxicity in animal models, which led to the selective breeding of low-erucic acid rapeseed (canola) for human consumption, this fatty acid has emerged as an invaluable tool in metabolic research.[1][2][3]
Its unique biochemical properties allow it to act as a modulator of critical metabolic pathways, primarily those involved in fatty acid elongation and oxidation. This guide will explore its primary applications, focusing on its role in the study of X-linked adrenoleukodystrophy (X-ALD), its complex interplay with mitochondrial and peroxisomal β-oxidation, and its use in modeling lipid storage disorders.
Section 1: The Primary Application - Modulating VLCFA Synthesis in X-Linked Adrenoleukodystrophy (X-ALD)
The most prominent application of this compound is as a key component of "Lorenzo's oil," a 4:1 mixture of glyceryl trioleate (from oleic acid) and glyceryl trierucate (from erucic acid).[4][5][6] Lorenzo's oil is an investigational treatment for X-ALD, a genetic disorder caused by mutations in the ABCD1 gene, which impairs the transport of VLCFAs into peroxisomes for degradation.[4] This impairment leads to the toxic accumulation of saturated VLCFAs (e.g., C24:0 and C26:0) in tissues, particularly the brain's myelin, adrenal glands, and testes.
Mechanism of Action: Competitive Inhibition of ELOVL1
The therapeutic hypothesis behind Lorenzo's oil is based on competitive substrate inhibition. This compound and oleic acid act as alternative substrates for the enzyme Elongation of Very Long-Chain Fatty Acids protein 1 (ELOVL1) .[4][7] ELOVL1 is the primary enzyme responsible for synthesizing saturated and monounsaturated VLCFAs.[4]
By providing an excess of monounsaturated fatty acids (oleic and erucic), the enzymatic machinery becomes occupied with their elongation, thereby reducing the synthesis of the pathogenic saturated VLCFAs.[5] Studies have confirmed that a 4:1 mixture of oleic and erucic acids potently inhibits ELOVL1 through a mixed-inhibition mechanism, preferentially binding to the ELOVL1-substrate complex.[4][8] This action effectively lowers the plasma levels of C24:0 and C26:0 in X-ALD patients, which is particularly effective as a preventative measure in asymptomatic boys.[4][5]
Caption: Mechanism of ELOVL1 inhibition by this compound.
Section 2: Investigating Fatty Acid Oxidation Pathways
This compound serves as a unique probe for dissecting the distinct roles of mitochondrial and peroxisomal β-oxidation.
Inhibition of Mitochondrial β-Oxidation
Like other VLCFAs, this compound is a poor substrate for mitochondrial β-oxidation enzymes, particularly in cardiac muscle.[1][9] More importantly, its presence actively inhibits the mitochondrial oxidation of other, more common long-chain fatty acids.[1][9] This inhibitory effect is thought to occur at the level of acyl-CoA dehydrogenase.[9] This property makes it a useful tool for creating an in vitro or in vivo state of impaired mitochondrial fatty acid oxidation, allowing researchers to study the downstream consequences, such as the activation of alternative metabolic pathways or the onset of lipotoxicity.
Induction of Peroxisomal β-Oxidation
While it hinders mitochondrial processes, this compound is preferentially metabolized by the peroxisomal β-oxidation system.[10] Chronic exposure to a diet high in erucic acid induces peroxisomal proliferation and upregulates this pathway.[1][10] This induction creates a fascinating metabolic crosstalk. The peroxisomal breakdown of erucic acid releases acetate, which can be converted to cytosolic acetyl-CoA.[11] This, in turn, can stimulate the synthesis of malonyl-CoA, a potent inhibitor of mitochondrial fatty acid uptake, thereby further suppressing mitochondrial oxidation and potentially leading to lipid accumulation in tissues like the liver.[10][11]
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Application Note: Structural Elucidation of 22-Tricosenoic Acid using 1D and 2D NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural characterization of 22-Tricosenoic acid, a very-long-chain monounsaturated fatty acid, using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation, and the acquisition and interpretation of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. This guide is intended to serve as a practical resource for researchers involved in the analysis of long-chain fatty acids and related lipid molecules.
Introduction: The Significance of this compound
This compound (C₂₃H₄₄O₂), also known as tricos-22-enoic acid, is a monounsaturated very-long-chain fatty acid (VLCFA) characterized by a 23-carbon backbone with a terminal double bond between carbons 22 and 23[1]. As a member of the VLCFA family, it plays a role in various biological processes, and its structural characterization is crucial for understanding its function in health and disease. NMR spectroscopy is a powerful, non-destructive technique for the unambiguous structural elucidation of organic molecules like this compound, providing detailed information about the carbon skeleton and the position of functional groups[2]. This application note outlines the systematic approach to confirming the structure of this compound using a suite of NMR experiments.
Materials and Equipment
-
Analyte: this compound (≥98% purity)
-
Solvent: Deuterated chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)
-
NMR Tubes: 5 mm high-precision NMR tubes
-
Spectrometer: 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
Experimental Workflow
The overall workflow for the NMR analysis of this compound is depicted below. This systematic process ensures high-quality data acquisition and confident structural assignment.
Figure 1: General workflow for the NMR analysis of this compound.
Detailed Protocols
Sample Preparation
The quality of the NMR data is directly dependent on proper sample preparation. CDCl₃ is the solvent of choice due to its excellent solubilizing properties for fatty acids and its relatively clean spectral window.
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard (δ 0.00 ppm).
-
Mixing: Gently vortex the vial until the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is at least 4 cm to be within the detection region of the NMR coil.
-
Capping: Cap the NMR tube to prevent solvent evaporation.
1D NMR Data Acquisition
4.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides the initial overview of the proton environment in the molecule.
-
Pulse Program: zg30 (or equivalent standard 1D proton experiment)
-
Number of Scans (NS): 16-64 (signal-to-noise dependent)
-
Spectral Width (SW): 12-16 ppm
-
Acquisition Time (AQ): 3-4 seconds
-
Relaxation Delay (D1): 2 seconds
4.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)
-
Spectral Width (SW): 200-220 ppm
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2-5 seconds
2D NMR Data Acquisition
4.3.1. ¹H-¹H COSY (Correlation Spectroscopy)
COSY experiments identify protons that are coupled to each other, typically on adjacent carbons.
-
Pulse Program: cosygpmf (or equivalent gradient-selected COSY)
-
Number of Increments: 256-512 in the indirect dimension (F1)
-
Number of Scans (NS): 4-8 per increment
-
Spectral Width (SW): 12 ppm in both dimensions
4.3.2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
HSQC correlates protons with their directly attached carbon atoms.
-
Pulse Program: hsqcedetgpsisp2.3 (or equivalent multiplicity-edited HSQC)
-
Number of Increments: 256 in F1
-
Number of Scans (NS): 8-16 per increment
-
Spectral Width (SW): 12 ppm in F2 (¹H), 160 ppm in F1 (¹³C)
-
¹J(CH) Coupling Constant: Optimized for ~145 Hz
4.3.3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
HMBC reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different parts of the molecule.
-
Pulse Program: hmbcgplpndqf (or equivalent gradient-selected HMBC)
-
Number of Increments: 256 in F1
-
Number of Scans (NS): 16-32 per increment
-
Spectral Width (SW): 12 ppm in F2 (¹H), 200 ppm in F1 (¹³C)
-
Long-range Coupling Delay: Optimized for 8 Hz
Spectral Interpretation and Structural Assignment
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for fatty acids and data from analogous compounds[2].
Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Carbon # | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2 | 2 | ~2.35 | Triplet | 2H |
| H-3 | 3 | ~1.63 | Quintet | 2H |
| H-4 to H-20 | 4-20 | ~1.25-1.30 | Broad Multiplet | 34H |
| H-21 | 21 | ~2.04 | Quartet | 2H |
| H-22 | 22 | ~5.81 | Multiplet (ddt) | 1H |
| H-23 (cis to chain) | 23 | ~4.99 | Doublet of triplets | 1H |
| H-23 (trans to chain) | 23 | ~4.92 | Doublet of triplets | 1H |
| -COOH | 1 | ~11-12 | Broad Singlet | 1H |
Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (-COOH) | ~180.1 |
| C-2 | ~34.1 |
| C-3 | ~24.7 |
| C-4 to C-20 | ~29.1-29.7 |
| C-21 | ~33.8 |
| C-22 | ~139.1 |
| C-23 | ~114.1 |
Analysis of 2D NMR Spectra
The interpretation of 2D NMR spectra is pivotal for the unambiguous assignment of the chemical shifts and confirmation of the molecular structure.
Figure 2: Key 2D NMR correlations for the terminal end of this compound.
-
COSY: The COSY spectrum will show correlations between H-22 and the two H-23 protons, as well as between H-22 and the allylic H-21 protons. Further correlations will be observed along the aliphatic chain, such as between H-2 and H-3.
-
HSQC: The HSQC spectrum will link each proton signal to its corresponding carbon signal. For example, the olefinic proton at ~5.81 ppm will correlate with the carbon at ~139.1 ppm (C-22), and the terminal vinyl protons around 4.9-5.0 ppm will correlate with the carbon at ~114.1 ppm (C-23).
-
HMBC: The HMBC spectrum is crucial for confirming the connectivity across the molecule. Key correlations include:
-
The H-23 protons showing a correlation to C-22 and C-21.
-
The H-22 proton showing correlations to C-23 and C-21.
-
The allylic H-21 protons showing correlations to C-22, C-23, and C-20.
-
The H-2 protons showing a correlation to the carboxylic carbon (C-1) at ~180.1 ppm.
-
Conclusion
This application note details a robust and comprehensive methodology for the structural elucidation of this compound using 1D and 2D NMR spectroscopy. The provided protocols for sample preparation and data acquisition, coupled with the predicted spectral data and interpretation guidelines, offer a reliable framework for the characterization of this and other long-chain unsaturated fatty acids. The systematic application of these NMR techniques provides unambiguous structural confirmation, which is essential for research in lipidomics, natural product chemistry, and drug development.
References
- Tsiafoulis, C. G., & Gerothanassis, I. P. (2015). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 20(5), 8938–8981. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Magritek. (2018). Characterizing fatty acids with advanced multinuclear NMR methods.
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
- Chemaxon. (n.d.). NMR Predictor.
Sources
Application Note & Protocol Guide: High-Purity 22-Tricosenoic Acid for Research Applications
Introduction to 22-Tricosenoic Acid
This compound (CAS 65119-95-1), with the IUPAC name tricos-22-enoic acid, is a monounsaturated very long-chain fatty acid (VLCFA).[1][2] Its structure consists of a 23-carbon chain with a terminal double bond at the omega-1 position (C23:1n-1).[1] This unique structure distinguishes it from its saturated counterpart, tricosanoic acid, and imparts specific physicochemical properties that are of growing interest in several research fields.[3] As a VLCFA, it is a component of cellular membranes and can act as a signaling molecule or an energy source.[3] While research on this specific fatty acid is still emerging, its applications are being explored in lipid metabolism, the development of drug delivery systems, and membrane biology.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial suppliers, critical handling protocols, and analytical methods for high-purity this compound.
Physicochemical Properties
Understanding the fundamental properties of this compound is crucial for its effective use in experimental settings. It is a hydrophobic molecule with extremely limited solubility in aqueous solutions.[3][4]
| Property | Value | Source(s) |
| CAS Number | 65119-95-1 | [3][5] |
| Molecular Formula | C₂₃H₄₄O₂ | [3][6] |
| Molecular Weight | 352.6 g/mol | [1][3] |
| IUPAC Name | tricos-22-enoic acid | [1][6] |
| Synonyms | C23:1n-1, ω-tricosenoic acid | [1][2] |
| Physical Form | White Crystalline Powder | [6][7] |
| Melting Point | ~76°C | [6][8] |
| Water Solubility | Practically insoluble (Predicted: ~2.57 x 10⁻⁵ mg/mL) | [3][4] |
| Organic Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, Benzene, and Chloroform.[3][7][8] |
Commercial Suppliers of High-Purity this compound
The procurement of high-purity starting material is a prerequisite for reproducible and reliable experimental outcomes. Purity is typically assessed by techniques like Gas Chromatography (GC) or Titration (T). The following table summarizes commercially available options for high-purity this compound intended for research use only.
| Supplier | Product Name / Number | Purity Specification | CAS Number |
| TCI America™ (via Fisher Scientific) | This compound | ≥97.0% (T) | 65119-95-1 |
| Benchchem | This compound / B1202225 | Not specified, for research use | 65119-95-1 |
| Smolecule | This compound | Not specified, for research use | 65119-95-1 |
| [Product listed on ChemicalBook] | This compound | 95+% | 65119-95-1 |
Note: Availability and specifications are subject to change. Researchers should always obtain the latest Certificate of Analysis (CoA) from the supplier before use.
Applications in Research and Development
The unique properties of this compound make it a valuable tool in several areas of scientific inquiry:
-
Lipid Metabolism and Signaling: As a VLCFA, it can be used in cell culture and animal models to investigate pathways of lipid metabolism, including peroxisomal β-oxidation, and its role in cellular signaling.[1][3]
-
Membrane Biology: Its long acyl chain and terminal double bond can influence cell membrane fluidity and the activity of membrane-bound receptors.[3] Studies may involve its incorporation into artificial lipid bilayers or cellular membranes to probe biophysical properties.
-
Drug Delivery Systems: The hydrophobic nature of this compound makes it a candidate for use in the formulation of lipid-based drug delivery systems, such as liposomes or solid lipid nanoparticles, to encapsulate and transport lipophilic therapeutic agents.[3]
-
Organic Synthesis Precursor: It serves as a starting material for the synthesis of more complex molecules and fatty acid derivatives.[1]
-
Analytical Standard: Due to its distinct structure, it can be used as a standard in chromatographic analyses for the identification and quantification of VLCFAs in complex biological or industrial samples.[1]
Core Protocols: Handling and Preparation
Very long-chain monounsaturated fatty acids are susceptible to degradation, primarily through oxidation at the double bond and hydrolysis of the carboxylic acid group.[9] Adherence to strict handling and storage protocols is essential to maintain compound integrity.
Essential Safety and Handling Precautions
-
Work in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Consult the Safety Data Sheet (SDS) provided by the supplier before handling.[6]
Long-Term Storage Protocol
The choice of storage method depends on the form of the lipid and the intended duration of storage. The primary goal is to minimize exposure to oxygen, moisture, and light.[9][10]
Caption: Decision workflow for the long-term storage of this compound.
Step-by-Step Protocol (Solid Storage):
-
Ensure the supplier's container is a glass vial with a Teflon-lined cap.
-
Before first use, allow the entire container to equilibrate to room temperature for at least 30-60 minutes. Causality: This critical step prevents atmospheric moisture from condensing on the cold powder, which could promote hydrolysis.[10]
-
Weigh out the desired amount quickly in a controlled-humidity environment if possible.
-
Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before re-sealing.
-
Store the vial at or below -16°C in the dark.[10]
Protocol for Preparing Stock Solutions
Preparing a stock solution requires careful technique to prevent oxidation.
Caption: Workflow for preparing an oxidation-free stock solution.
Step-by-Step Protocol:
-
Accurately weigh the required mass of this compound powder into a clean, dry glass vial.
-
Using a glass syringe or pipette, add the desired volume of a suitable anhydrous organic solvent (e.g., ethanol or DMSO).[3] Causality: Avoid using plastic pipettes or containers for organic solutions, as leached plasticizers can contaminate the lipid.[10]
-
Immediately purge the solution by bubbling a gentle stream of inert gas (argon is preferred due to its density) through it for 1-2 minutes. This removes dissolved oxygen.
-
Cap the vial with a Teflon-lined cap and vortex to dissolve. Gentle warming or sonication in a water bath can be used to aid dissolution.
-
Before storing, purge the headspace of the vial with inert gas.
-
Store at -20°C ± 4°C.[10] For frequent use, aliquot into smaller, single-use vials to minimize freeze-thaw cycles and repeated exposure to air.
Analytical Methodologies
Verifying the purity and concentration of this compound is crucial for experimental accuracy. The most common methods involve gas or liquid chromatography.
Protocol for GC-MS Analysis (as FAME)
Gas chromatography requires the conversion of the fatty acid to its more volatile Fatty Acid Methyl Ester (FAME) derivative.
Caption: General workflow for analyzing this compound via GC-MS.
Step-by-Step Derivatization Protocol (BF₃-Methanol Method):
-
Transfer an aliquot of the lipid solution (containing ~1 mg of fatty acid) to a glass tube with a Teflon-lined cap. Evaporate the solvent under a stream of nitrogen.
-
Add 1-2 mL of 14% Boron Trifluoride (BF₃) in methanol.
-
Cap the tube tightly and heat at 80-100°C for 60 minutes.[11]
-
Allow the tube to cool to room temperature.
-
Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the upper hexane layer.
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the upper hexane layer to a new vial for GC-MS analysis.
-
GC-MS Conditions: Inject the sample onto a suitable capillary column (e.g., SP-2560) using helium as the carrier gas. Use electron impact (EI) ionization and scan a mass range of m/z 45-450.[1][11] The FAME of this compound will have a unique retention time and mass spectrum for identification.
HPLC Analysis
High-Performance Liquid Chromatography (HPLC) can also be used, particularly when coupled with mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity without derivatization.[12][13]
-
Method: Reversed-phase chromatography on a C18 column is typical.[1]
-
Mobile Phase: A gradient of an organic solvent (like acetonitrile) and water with a modifier (like formic acid) is commonly used.[13]
-
Detection: For standard HPLC, UV detection at a low wavelength (~210 nm) is possible but lacks specificity.[1] Derivatization to add a strong chromophore may be necessary for higher sensitivity. Mass spectrometry (MS) or evaporative light scattering detection (ELSD) are superior detection methods.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve | Incorrect solvent choice; insufficient mixing; low temperature. | Verify solvent compatibility.[3] Use gentle heating (water bath) or sonication. Ensure solvent is anhydrous. |
| Evidence of degradation (e.g., extra peaks in chromatogram) | Oxidation or hydrolysis from improper storage/handling. | Review storage and handling protocols (Sections 5.2, 5.3). Always use fresh stock solutions and purge with inert gas.[10][14] |
| Poor GC peak shape | Incomplete derivatization; active sites in the GC inlet or column. | Optimize derivatization time and temperature. Use a fresh, deactivated inlet liner. Condition the column. |
| Low LC-MS signal | Poor ionization; compound precipitation in mobile phase. | Adjust mobile phase pH with a modifier (e.g., 0.1% formic acid). Optimize MS source parameters. Ensure solubility in the initial mobile phase conditions. |
References
- Spex. (n.d.). This compound, min 97% (T), 100 mg. [Link]
- Trauth, J. L. (n.d.). HANDLING INDUSTRIAL FATTY ACIDS. American Cleaning Institute. [Link]
- Human Metabolome Database. (2005). Showing metabocard for Tricosanoic acid (HMDB0001160). [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Avanti Polar Lipids. (n.d.). Storage and handling of Avanti Research lipids. [Link]
- D'Apolito, M., et al. (2021). Effects of storage practices on long-chain polyunsaturated fatty acids and lipid peroxidation of preterm formula milk. PubMed. [Link]
- Solubility of Things. (n.d.). Tricosanoic acid. [Link]
- Hixson, S. M., et al. (2016). Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities. PLoS ONE, 11(8). [Link]
- Shahidi, F. (Ed.). (2005). Bailey's Industrial Oil and Fat Products, Sixth Edition. John Wiley & Sons, Inc. [Link]
- Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
- Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. [Link]
- Phenomenex. (n.d.).
- Reyes, C., et al. (2025).
- European Bioinformatics Institute. (n.d.). This compound (CHEBI:73736). [Link]
Sources
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- 2. This compound | C23H44O2 | CID 543855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 65119-95-1 [smolecule.com]
- 4. Human Metabolome Database: Showing metabocard for Tricosanoic acid (HMDB0001160) [hmdb.ca]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. This compound | 65119-95-1 [amp.chemicalbook.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. avantiresearch.com [avantiresearch.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. phenomenex.com [phenomenex.com]
- 13. dream.cnrs.fr [dream.cnrs.fr]
- 14. Effects of storage practices on long-chain polyunsaturated fatty acids and lipid peroxidation of preterm formula milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 22-Tricosenoic Acid: Ensuring Stability and Integrity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 22-Tricosenoic Acid
This compound (C23:1), a monounsaturated very-long-chain fatty acid (VLCFA), is a molecule of increasing interest in biomedical research and drug development.[1][2] Its unique carbon chain length and single point of unsaturation confer specific physicochemical properties that are being explored in various therapeutic areas. As with any high-purity biochemical, ensuring the stability and integrity of this compound from storage to experimental use is paramount for reproducible and reliable results. This guide provides a comprehensive overview of the factors influencing its stability and detailed protocols for proper storage and handling.
Chemical Stability of this compound: Understanding the Risks
The primary threat to the stability of this compound, like other unsaturated fatty acids, is oxidative degradation . The double bond in its structure is susceptible to attack by atmospheric oxygen, a process that can be accelerated by several factors.
Key Degradation Pathways:
-
Autoxidation: This is a free-radical chain reaction that occurs in the presence of oxygen. It is initiated by factors such as light, heat, and the presence of metal ions. The process leads to the formation of hydroperoxides, which can further break down into a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain fatty acids. These byproducts can significantly alter the biological activity and physical properties of the fatty acid.
-
Photo-oxidation: Exposure to light, particularly UV radiation, can directly catalyze the oxidation of the double bond, leading to the formation of hydroperoxides.
-
Thermal Degradation: Elevated temperatures can increase the rate of autoxidation and can also cause other degradative reactions, such as isomerization of the double bond.[3]
The long-term stability of fatty acids is best maintained at very low temperatures, with studies showing negligible changes in fatty acid concentration when stored at -60°C or -70°C for at least 5 years.
Recommended Storage Conditions for this compound
To mitigate the risks of degradation, stringent storage conditions are essential. The following table summarizes the recommended conditions for storing this compound in its pure form, either as a solid or in an organic solvent.
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -16°C (ideally -20°C or lower) | Minimizes the rate of chemical reactions, including oxidation.[4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, preventing oxidative degradation.[4][5] |
| Container | Amber Glass Vial with Teflon-lined Cap | Protects from light and prevents leaching of plasticizers from plastic containers.[4] |
| Form | Solid (if saturated) or in Organic Solvent | Unsaturated fatty acids are more stable when dissolved in a suitable organic solvent.[4] |
| Solvent (if applicable) | High-purity, oxygen-free organic solvents (e.g., ethanol, hexane, chloroform) | Ensures no contaminants are introduced that could catalyze degradation.[3] |
Logical Flow for Storage Decision-Making
Caption: Decision workflow for storing this compound.
Protocol for Handling and Preparing this compound Solutions
Proper handling during preparation for experiments is as crucial as long-term storage.
Materials:
-
This compound
-
High-purity, deoxygenated organic solvent (e.g., ethanol, isopropanol, or a mixture like hexane/methyl tert-butyl ether)
-
Inert gas (argon or nitrogen) source with a gentle stream delivery system
-
Amber glass vials with Teflon-lined caps
-
Glass or stainless steel syringes and needles
-
Analytical balance
Procedure:
-
Equilibration: Before opening, allow the container of this compound to warm to room temperature to prevent condensation of atmospheric moisture, which can introduce water and oxygen.
-
Inert Atmosphere: If the compound is a solid, briefly flush the vial with a gentle stream of inert gas before weighing.
-
Weighing: Accurately weigh the desired amount of the fatty acid in a clean, dry amber glass vial.
-
Solvent Addition: Add the deoxygenated solvent to the vial to dissolve the fatty acid. If necessary, gentle warming and vortexing can be used to aid dissolution.
-
Inert Gas Purge: Once dissolved, purge the headspace of the vial with a gentle stream of inert gas for 1-2 minutes to displace any residual oxygen.
-
Sealing: Immediately cap the vial tightly with a Teflon-lined cap.
-
Storage of Stock Solution: Store the stock solution at -20°C or lower. For long-term storage, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles and exposure to air.
Protocol for a Forced Degradation Study of this compound
A forced degradation study is essential for understanding the degradation pathways and for developing stability-indicating analytical methods.[6][7] This protocol outlines a general approach for subjecting this compound to various stress conditions.
Objective: To identify the primary degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound solution (e.g., 1 mg/mL in a suitable organic solvent)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Photostability chamber
-
Oven
-
Analytical instrumentation (e.g., HPLC-UV/MS, GC-MS)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a sample of the stock solution in an oven at 70°C for 48 hours.
-
Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Control Sample: Keep a sample of the stock solution at -20°C, protected from light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples, including the control, using a suitable analytical method (e.g., HPLC-UV/MS or GC-MS after derivatization).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of this compound under each condition.
-
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Analytical Methods for Stability Assessment
Several analytical techniques can be employed to monitor the stability of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the analysis of fatty acids.[1] Derivatization to fatty acid methyl esters (FAMEs) is typically required.
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) Detection: HPLC can be used to separate this compound from its degradation products. MS detection provides structural information for the identification of unknown degradants.
-
Peroxide Value (PV): A measure of the concentration of peroxides and hydroperoxides formed during the initial stages of lipid oxidation.
-
Anisidine Value (AV): Measures the secondary oxidation products (aldehydes and ketones).
Conclusion
The chemical stability of this compound is critical for its effective use in research and development. By understanding the degradation pathways and implementing stringent storage and handling protocols, researchers can ensure the integrity of this valuable compound. The provided protocols for storage, handling, and forced degradation studies serve as a comprehensive guide for maintaining the quality and reliability of this compound in the laboratory.
References
- LIPID MAPS. (2010). Fatty Acid Mass Spectrometry Protocol.
- MedCrave. (2016). Forced Degradation Studies.
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Avanti Polar Lipids. (n.d.). Storage and handling of Avanti Research lipids.
- Bioanalysis Zone. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- PubMed. (2018). Thermal Degradation of Long Chain Fatty Acids.
- ResearchGate. (2019). What solvent should we use for fatty acid standards storage?.
Sources
- 1. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 2. geomar.de [geomar.de]
- 3. researchgate.net [researchgate.net]
- 4. avantiresearch.com [avantiresearch.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. acdlabs.com [acdlabs.com]
Troubleshooting & Optimization
Troubleshooting 22-Tricosenoic acid quantification variability
Technical Support Center: 22-Tricosenoic Acid Quantification
Welcome to the technical support guide for the quantification of this compound (C23:1). This resource is designed for researchers, scientists, and drug development professionals encountering variability in their analytical measurements. This compound is a monounsaturated very-long-chain fatty acid (VLCFA) with a molecular formula of C₂₃H₄₄O₂.[1][2][3] Its analysis can be challenging due to its long hydrocarbon chain, low natural abundance, and specific physicochemical properties.[1][2] This guide provides in-depth troubleshooting advice and detailed protocols to help you achieve accurate, reproducible, and reliable quantification.
Troubleshooting Guide: A Causal Approach
Variability in quantification can arise at any stage of the analytical workflow. This section addresses common problems in a question-and-answer format, focusing on the root causes to empower you to make informed decisions.
Section 1: Sample Preparation and Extraction
Question: Why am I observing low and inconsistent recovery of this compound from my biological samples (e.g., plasma, tissue)?
Answer: Low recovery is often multifactorial, stemming from inefficient extraction, analyte degradation, or loss during phase separation. As a VLCFA, this compound's high hydrophobicity demands a robust extraction strategy.[4]
-
Probable Cause 1: Suboptimal Solvent System. The chosen solvent may not be effective at disrupting the binding of this compound to proteins (like albumin in plasma) or efficiently partitioning it from the complex sample matrix.
-
Solution: Employ a well-validated biphasic solvent system like the Folch or Bligh-Dyer methods, which use a chloroform:methanol mixture.[5][6][7] This combination is highly effective for total lipid extraction.[6][7] The methanol serves to denature proteins and disrupt lipid-protein interactions, while the chloroform acts as the primary solvent for the lipids.[6][8] Acidifying the extraction solvent (e.g., with a small amount of formic or acetic acid) can further improve the recovery of free fatty acids by ensuring they remain protonated and less polar.
-
-
Probable Cause 2: Inefficient Homogenization. For tissue samples, incomplete cell lysis will trap lipids within the tissue matrix, preventing their extraction.
-
Solution: Ensure thorough homogenization. Use of mechanical methods such as bead beating or rotor-stator homogenizers is critical for solid samples. For cultured cells, scraping and vortexing in the extraction solvent is usually sufficient.[8]
-
-
Probable Cause 3: Analyte Loss During Phase Separation and Drying. Physical loss of the analyte can occur when collecting the organic layer or during the solvent evaporation step.
-
Solution: After centrifugation to separate the aqueous and organic layers, carefully collect the lower organic (chloroform) phase without disturbing the protein interface.[8] Re-extracting the remaining aqueous phase and protein layer with an additional volume of chloroform can improve recovery.[8] When evaporating the solvent, use a gentle stream of nitrogen and avoid excessive heat, which can degrade unsaturated fatty acids.
-
Section 2: Derivatization (Primarily for GC-MS Analysis)
Question: My derivatization to Fatty Acid Methyl Esters (FAMEs) seems incomplete, leading to high variability. What's going wrong?
Answer: Derivatization is a critical step for GC analysis to increase the volatility and improve the chromatographic behavior of fatty acids.[9][10] Incomplete or variable reactions are a major source of error.
-
Probable Cause 1: Presence of Water or Other Protic Solvents. Water will hydrolyze the derivatization reagent and compete with the fatty acid, hindering the esterification reaction.
-
Solution: Ensure the dried lipid extract is completely free of water before adding the derivatization reagent. Use high-purity, anhydrous solvents and reagents.
-
-
Probable Cause 2: Inadequate Reaction Conditions. The reaction time, temperature, or reagent concentration may not be optimal for a VLCFA like this compound.
-
Solution: Optimize the reaction conditions. A common and effective reagent is Boron Trifluoride (BF₃) in methanol (12-14% w/w).[9][11] Heating the reaction at 60°C for 10 minutes is a good starting point, but this should be empirically validated for your specific sample type.[9] To confirm complete derivatization, analyze aliquots at different time points (e.g., 5, 10, 15, 20 minutes) and plot the resulting FAME peak area. The optimal time is where the peak area plateaus.
-
-
Probable Cause 3: Degradation of the Derivatization Reagent. Reagents like BF₃-Methanol have a limited shelf life and can degrade, especially if not stored properly.[12]
-
Solution: Use fresh, high-quality derivatization reagents. Always prepare a reagent blank alongside your samples to check for contaminants or signs of degradation.
-
Section 3: Chromatographic Separation & Detection (GC-MS & LC-MS)
Question: I'm observing poor peak shape (tailing, fronting) and shifting retention times for my analyte.
Answer: Chromatographic issues can stem from the analytical column, instrument parameters, or the analyte's interaction with the system.
-
Probable Cause 1 (GC-MS): Active Sites in the Inlet or Column. Free carboxyl groups from underivatized fatty acids or other sample components can interact with active sites in the GC inlet liner or the column itself, causing peak tailing.
-
Solution: Ensure derivatization is complete. Use a deactivated inlet liner (e.g., silanized) and perform regular column maintenance, including baking and trimming the first few centimeters of the column if contamination is suspected.
-
-
Probable Cause 2 (LC-MS): Suboptimal Mobile Phase. For LC-MS analysis of free fatty acids, the mobile phase pH and composition are critical for good peak shape and ionization efficiency.
-
Solution: For negative-ion mode ESI-MS, which is generally preferred for free fatty acids to prevent water loss, a mobile phase with a basic modifier (e.g., ammonium acetate or a low concentration of ammonium hydroxide) can improve deprotonation and peak shape. For positive-ion mode, derivatization may be necessary to improve ionization efficiency.[13][14]
-
-
Probable Cause 3: Matrix Effects (LC-MS). Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the MS source, leading to significant variability.
-
Solution: Improve sample cleanup (e.g., using solid-phase extraction) to remove interfering matrix components. Most importantly, use a stable isotope-labeled internal standard (SIL-IS), such as D₄-22-Tricosenoic acid. A SIL-IS will co-elute with the analyte and experience the same matrix effects, providing the most accurate correction for ionization variability.[15][16]
-
Visualizing the Workflow and Troubleshooting
To better understand the analytical process and pinpoint sources of error, refer to the following diagrams.
Caption: Analytical workflow for this compound with key variability points.
Caption: Decision tree for troubleshooting quantification variability.
Frequently Asked Questions (FAQs)
Q1: Which is the better analytical platform for this compound: GC-MS or LC-MS?
A: The choice depends on your specific research needs. Both are powerful techniques with distinct advantages.[17]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Derivatization | Mandatory. Required to make the fatty acid volatile.[5][10] | Optional. Can analyze the free fatty acid directly, though derivatization can improve sensitivity.[18] |
| Separation | Excellent resolution for separating FAMEs, including some positional and geometric isomers on specialized columns.[9] | High throughput and excellent for analyzing the fatty acid in its native form. Less effective for complex isomer separation. |
| Sensitivity | Very high sensitivity, especially with negative chemical ionization (NCI) for specific derivatives.[10] | Generally offers very high sensitivity, especially with modern triple quadrupole instruments. |
| Throughput | Lower, due to longer run times and the required derivatization step. | Higher, with faster run times and no mandatory derivatization.[17] |
| Recommendation | Gold standard for detailed fatty acid profiling and when isomer separation is critical. | Ideal for high-throughput screening, analyzing free fatty acids, and when avoiding derivatization is preferred. |
Q2: How do I choose the right internal standard (IS)?
A: The choice of internal standard is one of the most critical factors for accurate quantification.[15][16] The ideal IS corrects for analyte loss during sample preparation and for variability during analysis.[15][19]
-
Gold Standard (Recommended): Stable Isotope-Labeled (SIL) this compound. A deuterated or ¹³C-labeled version of the analyte is the best choice. It has virtually identical chemical and physical properties to the endogenous analyte, meaning it behaves the same way during extraction, derivatization, and ionization, providing the most accurate correction.[15][20]
-
Alternative: Odd-Chain Fatty Acid. If a SIL standard is unavailable, a structurally similar odd-chain fatty acid that is not naturally present in your sample (e.g., Tricosanoic acid, C23:0, or Pentadecanoic acid, C15:0) can be used.[15][21][22] While cost-effective, its behavior may not perfectly mimic that of the unsaturated C23:1 analyte, potentially introducing a small bias.[16]
Q3: What are the best practices for storing samples to prevent degradation of this compound?
A: Proper storage is crucial to maintain sample integrity. The double bond in this compound is susceptible to oxidation.
-
Short-Term Storage: Store biological samples (plasma, tissue) at -80°C.
-
Long-Term Storage: For long-term stability, store lipid extracts under an inert gas (like argon or nitrogen) at -80°C.
-
Handling: Minimize freeze-thaw cycles. When working with the lipid extract, use solvents that have been purged with an inert gas to remove dissolved oxygen. Adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can also help prevent oxidation.
Key Experimental Protocols
Protocol 1: Folch Lipid Extraction from Plasma
This protocol is a robust method for extracting total lipids, including VLCFAs, from plasma samples.[5][8]
-
Preparation: In a glass centrifuge tube with a PTFE-lined cap, add 100 µL of plasma.
-
Internal Standard Spiking: Add a known amount of your chosen internal standard (e.g., D₄-22-Tricosenoic acid) to the plasma.
-
Extraction: Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation. Let it stand at room temperature for 20 minutes.
-
Phase Separation: Add 0.4 mL of 0.9% NaCl solution (or deionized water) to induce phase separation. Vortex again for 1 minute.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C. Three distinct layers will form: an upper aqueous/methanol layer, a middle layer of precipitated protein, and a lower organic (chloroform) layer containing the lipids.
-
Collection: Carefully aspirate the lower organic layer with a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the chloroform to complete dryness under a gentle stream of nitrogen. The dried lipid extract is now ready for derivatization (GC-MS) or reconstitution (LC-MS).
Protocol 2: Derivatization to FAMEs using BF₃-Methanol
This is a widely used and effective method for preparing FAMEs for GC-MS analysis.[9][23]
-
Preparation: Ensure the dried lipid extract from Protocol 1 is completely dry.
-
Reagent Addition: Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol to the tube.
-
Reaction: Cap the tube tightly and heat at 60°C for 10 minutes in a heating block or water bath.
-
Quenching & Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of deionized water.
-
Mixing: Vortex vigorously for 1 minute to extract the FAMEs into the upper hexane layer.
-
Phase Separation: Allow the layers to separate (a brief centrifugation can assist).
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- National Center for Biotechnology Information. (2024, August 5). Impact of internal standard selection on measurement results for long chain fatty acids in blood.
- LIPID MAPS. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry.
- Waters. (n.d.). Improving MS Response in the Analysis of Free Fatty Acids Through Structural Considerations.
- Royal Society of Chemistry. (n.d.). A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization.
- Eurofins USA. (2024, January 19). The Essential Guide to Fatty Acid Analysis.
- ResearchGate. (2017, July 24). What is an Internal Standard and How do I Use them for Volatile Fatty Acids?.
- Frontiers. (2022, August 2). A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry.
- ResearchGate. (2025, August 6). A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization.
- SpringerLink. (2019, November 27). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples.
- National Center for Biotechnology Information. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry.
- National Center for Biotechnology Information. (2021, December 20). Advances in Lipid Extraction Methods—A Review.
- ResearchGate. (2015, April 18). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis.
- ResearchGate. (2025, August 5). Liquid chromatography-mass spectrometry determination of free fatty acids in phospholipid-based formulations.
- Agilent Technologies. (2011, April 21). Improving the Analysis of Fatty Acid Methyl Esters Using Automated Sample Preparation Techniques.
- LCGC International. (2015, August 1). Living Off the Fat of the Land: Lipid Extraction Methods.
- Agilent Technologies. (2011, March 24). Improving the Analysis of Fatty Acid Methyl Esters Using Automated Sample Preparation Techniques.
- MDPI. (n.d.). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice.
- ResearchGate. (2025, October 12). Extracting Long-Chain Fatty Acids from a Fermentation Medium.
- ResearchGate. (2017, March 6). Fatty Acids Analysis Using Gas Chromatography-Mass Spectrometer Detector (GC/MSD) - Method Validation Based on Berry Seed Extract Samples.
- MDPI. (n.d.). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis.
- Fatplants. (n.d.). PlantFAdb: 23:0; Tricosanoic acid.
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Technical Support Center: Optimizing 22-Tricosenoic Acid (Erucic Acid) Extraction from Complex Matrices
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the extraction and analysis of 22-Tricosenoic acid. As a very-long-chain fatty acid (VLCFA), also commonly known as Erucic Acid, its quantification from complex biological matrices—such as Brassicaceae seeds, microbial cultures, or processed foods—presents unique challenges.[1][2] This guide is structured in a question-and-answer format to directly address common and advanced issues encountered in the lab, providing not just protocols but the underlying scientific rationale for each step.
Section 1: Foundational Knowledge & Pre-Extraction Strategy
This section covers the essential preparatory steps that form the bedrock of a successful extraction. Overlooking these initial stages is a common source of poor yield and reproducibility.
Q1: What are the primary sources of this compound, and in what form does it typically exist?
A1: this compound (Erucic Acid) is predominantly found in the seeds of plants from the Brassicaceae family, such as rapeseed and mustard.[1][2] In these biological systems, it rarely exists as a free fatty acid (FFA). Instead, it is almost entirely esterified as part of triacylglycerols (TAGs), which constitute the plant's storage oil.[3] Therefore, any extraction strategy must be designed to either extract the entire lipid fraction (the TAGs) or to first break these ester bonds to liberate the fatty acid.
Q2: My sample is a plant seed. How critical are drying and grinding to the extraction efficiency?
A2: These steps are absolutely critical.
-
Drying: Water is immiscible with the nonpolar solvents typically used for lipid extraction (like hexane). Its presence can severely limit the solvent's ability to penetrate the tissue matrix, drastically reducing extraction efficiency. For plant materials, oven-drying at a controlled temperature (e.g., 60-70°C) until constant weight is achieved is a standard practice.[4]
-
Grinding: The fundamental principle of solid-liquid extraction is maximizing the surface area of the solid that is in contact with the solvent. Grinding seeds into a fine, homogenous powder dramatically increases this surface area, allowing for more efficient and rapid diffusion of the lipids into the solvent.[5]
Failure to properly prepare the sample is a primary cause of low and variable yields.
Workflow Overview: From Raw Sample to Analyte Quantification
The following diagram outlines the general experimental sequence for the analysis of this compound.
Caption: General workflow for this compound analysis.
Section 2: Choosing Your Extraction Pathway
The choice of extraction method is dictated by the sample matrix, available equipment, desired purity, and analytical throughput. There is no single "best" method; the optimal choice is context-dependent.
Q3: What is saponification, and why is it a mandatory step for quantifying total this compound?
A3: Saponification is the alkaline hydrolysis of esters.[3][6] In this context, it involves reacting the extracted lipid fraction (containing triacylglycerols) with a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an alcohol solution (e.g., methanolic KOH).[7] This reaction cleaves the ester bonds, releasing the fatty acids as their corresponding carboxylate salts (soaps) and glycerol.[3]
This step is mandatory for quantifying the total this compound content because, as mentioned, the vast majority is locked away in TAGs. Direct analysis without saponification would only measure the negligible amount of free this compound, leading to a massive underestimation of the true content.[8]
Q4: I need to choose an extraction method. Can you compare the most common techniques?
A4: Certainly. The primary methods can be broadly categorized as conventional solvent extraction and modern assisted-extraction techniques.
| Extraction Method | Principle | Pros | Cons | Best For |
| Soxhlet Extraction | Continuous extraction with a distilled hot solvent.[9] | Exhaustive extraction, simple setup, well-established.[10] | Time-consuming, large solvent volume, potential for thermal degradation of labile compounds. | Robust, exhaustive extraction where time and solvent use are not primary constraints. |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.[11] | Fast, efficient, reduced solvent consumption, operates at lower temperatures.[12][13][14] | Can be less efficient for very tough matrices, requires specialized equipment. | Rapid screening, extraction of thermally sensitive compounds, smaller sample loads. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, causing cell rupture and rapid analyte diffusion.[15] | Extremely fast, high efficiency, significantly reduced solvent use.[15][16] | Requires microwave-transparent vessels, potential for localized overheating. | High-throughput labs, rapid extraction from various matrices. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO₂) as the solvent, offering properties of both a gas and a liquid.[17] | "Green" solvent, highly selective (tunable by pressure/temperature), solvent-free extract.[17][18] | High initial equipment cost, requires technical expertise to optimize.[19] | High-value applications, selective extraction, avoiding organic solvents. |
Decision Tree: Selecting an Appropriate Extraction Method
Use this logic tree to guide your choice based on key experimental parameters.
Caption: Decision tree for selecting an extraction method.
Section 3: Protocols & Methodologies
This section provides actionable, step-by-step protocols for the critical stages of the process.
Protocol 1: Saponification and Liquid-Liquid Extraction (LLE) of Free Fatty Acids
This protocol assumes you have already performed a bulk lipid extraction using a method like Soxhlet with hexane.
-
Preparation: Evaporate the solvent from your lipid extract to obtain the crude oil. Accurately weigh approximately 100 mg of the oil into a screw-cap tube. Add an internal standard (e.g., Nonadecanoic acid, C19:0) at a known concentration.
-
Saponification: Add 5 mL of 0.5 M methanolic KOH. Cap the tube tightly and vortex. Place in a water bath at 80°C for 30 minutes, vortexing every 10 minutes to ensure complete hydrolysis.[7]
-
Neutralization & Extraction: Cool the tube to room temperature. Add 5 mL of deionized water. Acidify the solution to a pH of ~1-2 using 6 M HCl. This protonates the fatty acid salts, making them soluble in organic solvents.
-
LLE: Add 5 mL of hexane, cap, and vortex vigorously for 1 minute. Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Collection: Carefully collect the upper hexane layer, which contains your free fatty acids, and transfer it to a clean vial.
-
Repeat: Repeat the LLE (steps 4-5) two more times on the aqueous layer, pooling the hexane fractions to maximize recovery.
-
Drying: Dry the pooled hexane extract over anhydrous sodium sulfate to remove residual water. Transfer the dried extract to a new vial and evaporate the solvent under a gentle stream of nitrogen. The residue is now ready for derivatization.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC Analysis
Gas chromatography of free fatty acids is problematic due to their polarity.[20] Converting them to their more volatile and less polar methyl esters (FAMEs) is standard practice.[21][22]
-
Reagent Preparation: A common and effective reagent is 14% Boron Trifluoride in Methanol (BF₃-MeOH). Caution: BF₃-MeOH is toxic and corrosive; handle it in a fume hood with appropriate personal protective equipment.
-
Reaction: Re-dissolve the dried fatty acid extract from Protocol 1 in 2 mL of toluene. Add 3 mL of 14% BF₃-MeOH solution.[23]
-
Incubation: Cap the vial tightly and heat at 100°C for 45 minutes in a heating block or water bath. This drives the esterification reaction to completion.
-
Quenching & Extraction: Cool the vial to room temperature. Add 5 mL of deionized water to stop the reaction. Add 5 mL of hexane to extract the FAMEs.
-
Separation: Vortex and centrifuge as in Protocol 1. Collect the upper hexane layer containing the FAMEs.
-
Final Preparation: Dry the hexane layer over anhydrous sodium sulfate. The sample is now ready for injection into the GC-MS.
Section 4: Troubleshooting Common Extraction & Analysis Issues
Q5: My final yield of this compound is consistently low or zero. What went wrong?
A5: Low yield is a multifaceted problem. Use the following diagnostic flowchart and explanations to pinpoint the issue.
Caption: Troubleshooting flowchart for low analyte yield.
-
If the Internal Standard (IS) is also lost: The problem occurred during the physical extraction or saponification steps. Re-evaluate your sample prep (grinding/drying), solvent choice and volume, saponification conditions, and crucially, the phase separation during LLE. An intermediate "fluff" layer can form during LLE after saponification, which may contain your fatty acid salts; ensure this layer is also processed or broken up to recover the analytes.[7][24]
-
If the IS is recovered but the analyte is not: This points towards a chemical issue specific to your analyte. The most likely culprit is failed derivatization.[21] Ensure your BF₃-MeOH reagent is not expired and has been stored correctly. Verify reaction time and temperature. Running a standard of pure this compound through the derivatization protocol will confirm if the reagent is active.
Q6: I'm performing LLE after saponification and keep getting a stable emulsion that won't separate. How do I break it?
A6: Emulsion formation is common when dealing with high concentrations of saponified lipids (soaps), which are natural emulsifiers.
-
Cause: Insufficient phase separation due to the surfactant properties of the fatty acid salts.
-
Solution 1 (Centrifugation): Increase the speed and/or duration of your centrifugation step. This is often sufficient to break weak emulsions.
-
Solution 2 (Salting Out): Add a small amount of saturated sodium chloride (NaCl) solution to the mixture. The increased ionic strength of the aqueous phase makes the fatty acids less soluble, forcing them into the organic layer and helping to break the emulsion.
-
Solution 3 (Solvent Modification): A slight change in solvent polarity can help. Try adding a small volume of a different solvent, like diethyl ether, to your hexane.
Q7: I'm using LC-MS for analysis and suspect matrix effects are suppressing my signal. How can I confirm and mitigate this?
A7: Matrix effects are a major challenge in LC-MS, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source, leading to signal suppression or enhancement.[25][26][27][28]
-
Confirmation (Post-Extraction Spike): Analyze three samples: (1) a neat standard of your analyte in pure solvent, (2) a blank matrix extract (processed with no analyte), and (3) the blank matrix extract spiked with your analyte at the same concentration as the neat standard.
-
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Standard) * 100
-
A value < 100% indicates ion suppression; > 100% indicates enhancement.
-
-
Mitigation Strategies:
-
Improve Sample Cleanup: The best defense is a cleaner sample. Use Solid-Phase Extraction (SPE) after your LLE. A C18 or mixed-mode anion exchange SPE cartridge can effectively retain the fatty acid while allowing interfering matrix components to be washed away.[29][30][31][32]
-
Chromatographic Separation: Modify your LC gradient to better resolve the this compound peak from the region where matrix components elute (often the early, more polar part of the run).
-
Use a Stable Isotope-Labeled Internal Standard: An ideal internal standard is a version of your analyte labeled with stable isotopes (e.g., ¹³C or ²H). It will co-elute and experience the exact same matrix effects as your target analyte, allowing for accurate correction and reliable quantification.
-
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- 21. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scioninstruments.com [scioninstruments.com]
- 23. agilent.com [agilent.com]
- 24. english.gyig.cas.cn [english.gyig.cas.cn]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 27. nebiolab.com [nebiolab.com]
- 28. bioanalysis-zone.com [bioanalysis-zone.com]
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- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. researchgate.net [researchgate.net]
- 32. aocs.org [aocs.org]
Improving peak resolution of 22-Tricosenoic acid in chromatography
Welcome to the technical support center for the chromatographic analysis of 22-Tricosenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to improve peak resolution and overall data quality. As Senior Application Scientists, we have compiled this information based on established methodologies and extensive field experience.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of this compound.
Why is derivatization necessary for the GC analysis of this compound?
This compound, a very-long-chain fatty acid (VLCFA), has low volatility due to its polar carboxylic acid group.[1] Direct injection onto a gas chromatography (GC) system results in poor peak shape, strong adsorption to the column, and potential thermal degradation. Derivatization converts the polar carboxylic acid into a less polar and more volatile ester, most commonly a fatty acid methyl ester (FAME).[2][3] This transformation is crucial for achieving sharp, symmetrical peaks and reproducible results in GC analysis.[1]
What is the recommended derivatization method for this compound?
The most common and effective methods for preparing FAMEs from this compound are transesterification or esterification using an alcohol (typically methanol) in the presence of a catalyst. Two widely used catalysts are Boron Trifluoride-Methanol (BF3-Methanol) and Sodium Methoxide (NaOMe).[2]
-
BF3-Methanol: This is a versatile and effective reagent for esterifying fatty acids. The reaction is typically carried out at an elevated temperature.[4]
-
Sodium Methoxide (NaOMe): This is a strong base catalyst that can rapidly transesterify triglycerides to FAMEs at room temperature. However, it's important to control the reaction time to prevent saponification (the formation of soap), which can lead to sample loss.[2]
A detailed protocol for derivatization is provided in the "Experimental Protocols" section below.
Which GC column is best suited for analyzing this compound, especially for resolving it from its isomers?
The choice of the GC column's stationary phase is the most critical factor for achieving good resolution, particularly for separating cis/trans isomers.[1] For this compound and other long-chain fatty acids, a highly polar cyanopropyl or biscyanopropyl stationary phase is recommended.[1][5] These phases provide the necessary selectivity to separate isomers based on differences in their configuration.[6]
| Stationary Phase Type | Polarity | Recommended for | Example Column |
| Poly(90% biscyanopropyl/10% cyanopropylphenyl siloxane) | Highly Polar | cis/trans isomer separation of FAMEs | SP-2560[7] |
| Polyethylene Glycol (PEG) | Polar | General FAME analysis, separation by unsaturation | DB-FATWAX UI[1] |
| 100% poly(biscyanopropyl siloxane) | Highly Polar | Complex FAME mixtures, including TFA | SP-2560[8][9] |
Longer columns (e.g., 75 m or 100 m) can also provide better resolution for complex samples.[1][5]
How can I optimize the GC oven temperature program to improve the resolution of this compound?
The oven temperature program significantly impacts the separation of FAMEs.[1] A slower temperature ramp rate generally improves resolution, as it allows for more interaction between the analytes and the stationary phase, although it will increase the total analysis time.[1][10]
For complex mixtures of fatty acids, a multi-step temperature program is often employed. A typical program might start at a lower temperature to resolve shorter-chain FAMEs, then ramp up to elute the longer-chain fatty acids like this compound methyl ester.[11] Experimenting with different ramp rates is key to finding the optimal balance between resolution and analysis time.[1]
Troubleshooting Guide
This section provides solutions to common problems encountered during the chromatographic analysis of this compound.
Workflow for Troubleshooting Poor Peak Resolution```dot
Caption: Step-by-step workflow for the derivatization of fatty acids to FAMEs using the BF3-Methanol method.
References
- BenchChem. (n.d.). Application Note and Protocol: Derivatization of Erucic Acid for GC-MS Analysis.
- BenchChem. (n.d.). This compound | 65119-95-1.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Detection of Erucic Acid in Food Products.
- Valdés, A., et al. (2022). Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products. Foods.
- BenchChem. (2025). Technical Support Center: Optimizing GC-MS Parameters for Fatty Acid Methyl Esters (FAMEs).
- Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Column Selection Guide.
- Shimadzu. (2025). Automation Of FAME Derivatization For Fatty Acid Profiling And Determination Of Erucic Acid In Canola Oil Using AOC-6000.
- CABI Digital Library. (n.d.). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method.
- Sigma-Aldrich. (n.d.). Fast GC for Trans FAME Analysis.
- Japan Oil Chemists' Society. (n.d.). 123 Quantitative Analysis of Erucic Acid in Rape Oil.
- Kiran, C. R., et al. (2013). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. Grasas y Aceites.
- Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions.
- Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results.
- Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
- GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
- ResearchGate. (2015). How can I improve the resolution of the peaks in gas chromatography?.
- Delmonte, P., et al. (2021). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Journal of AOAC INTERNATIONAL.
- Delmonte, P., et al. (2020). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Journal of AOAC INTERNATIONAL.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Fast GC for Trans FAME Analysis [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. customs.go.jp [customs.go.jp]
Technical Support Center: 22-Tricosenoic Acid Synthesis and Purification
Welcome to the technical support center for 22-Tricosenoic Acid (also known as Erucic Acid) synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this very-long-chain fatty acid (VLCFA). Here, we will delve into the causality behind experimental choices and provide field-proven insights to troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and what are their primary advantages and disadvantages?
A1: The selection of a synthetic route for this compound depends on factors such as scale, desired purity, and available starting materials. The most prevalent methods include:
-
Olefin Metathesis: This is a versatile and scalable method that can utilize renewable resources like vegetable oils.[1][2] It offers high selectivity for producing specific unsaturated fatty acids. However, it can be expensive due to the cost of ruthenium-based catalysts (e.g., Grubbs catalysts) and may require careful optimization to minimize side reactions.[3]
-
Wittig Reaction: A classic and reliable method for forming carbon-carbon double bonds.[4][5][6] It allows for precise control over the location of the double bond. Challenges can arise from sterically hindered ketones, which may lead to low yields, and the potential for side reactions if the aldehyde starting material is unstable.[4][5]
-
Catalytic Hydrogenation-Oxidation: This method often starts with a more readily available unsaturated precursor.[7] It can be a cost-effective route, but the selectivity of the oxidation step can be challenging to control, potentially leading to a mixture of products.
-
Natural Extraction: Isolation from natural sources like rapeseed or mustard seed oil is a common approach.[8][9] While seemingly straightforward, the purification process to remove other fatty acids can be extensive and may result in lower overall yields.[10]
Q2: What are the major impurities I should expect when synthesizing this compound?
A2: The impurity profile largely depends on the synthetic method used. Common impurities include:
-
Saturated Fatty Acids: Tricosanoic acid (the fully saturated analog) and other long-chain saturated fatty acids are common impurities, particularly in natural extracts and hydrogenation-based syntheses.[7][11]
-
Other Unsaturated Fatty Acids: Positional isomers of the double bond or fatty acids with different chain lengths can be present, especially in syntheses starting from mixed natural oils.
-
Reaction Byproducts: For example, in a Wittig reaction, triphenylphosphine oxide is a significant byproduct that needs to be removed. In olefin metathesis, you might have other olefinic species depending on the starting materials and reaction conditions.[12]
Q3: What analytical techniques are recommended for monitoring the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is ideal for assessing the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying the fatty acid methyl esters (FAMEs) in a sample, providing a detailed profile of the fatty acid composition.[7][8][13]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is commonly used to separate this compound from other fatty acids.[7][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure, particularly the position and stereochemistry of the double bond.[8]
-
Infrared (IR) Spectroscopy: IR can confirm the presence of the carboxylic acid and alkene functional groups.[8]
Troubleshooting Guides
Synthesis: Olefin Metathesis
Issue 1: Low Yield in Olefin Metathesis Reaction
-
Potential Cause: Inefficient catalyst activity or decomposition. The presence of impurities in the starting materials can also poison the catalyst.
-
Troubleshooting Steps:
-
Catalyst Choice and Loading: Ensure you are using an appropriate Grubbs catalyst (e.g., 2nd or 3rd generation) for your specific substrate. Optimize the catalyst loading; typically, 0.01 mol% to 5 mol% is used depending on the reaction scale and substrate reactivity.[3]
-
Solvent and Atmosphere: Use a dry, degassed solvent (e.g., dichloromethane or toluene) and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
-
Substrate Purity: Purify the starting olefins to remove any potential catalyst poisons such as peroxides or water.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or GC to determine the optimal reaction time. Higher temperatures can sometimes improve conversion but may also lead to catalyst decomposition.[3]
-
Experimental Protocol: Olefin Metathesis of a Terminal Olefin with a Long-Chain Fatty Acid Ester
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the long-chain fatty acid ester and the terminal olefin in dry, degassed dichloromethane.
-
Add the Grubbs 2nd generation catalyst (e.g., 0.01-1 mol%) to the reaction mixture.
-
Stir the reaction at room temperature or gentle heating (e.g., 40 °C) and monitor its progress by GC-MS.
-
Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether.
-
Concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Logical Relationship: Factors Affecting Olefin Metathesis Yield
Caption: Key factors influencing the yield of olefin metathesis reactions.
Synthesis: Wittig Reaction
Issue 2: Poor Yield or No Reaction with a Sterically Hindered Ketone
-
Potential Cause: The steric bulk around the carbonyl group can hinder the approach of the Wittig reagent.[4][5]
-
Troubleshooting Steps:
-
Use a More Reactive Ylide: Employ a non-stabilized ylide, which is generally more reactive than a stabilized ylide.
-
Alternative Reaction Conditions: Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which often performs better for sterically hindered ketones.
-
Increase Reaction Temperature: Carefully increasing the reaction temperature may provide enough energy to overcome the activation barrier, but be mindful of potential side reactions.
-
Longer Reaction Time: Allow the reaction to proceed for an extended period, monitoring by TLC for product formation.
-
Experimental Protocol: Wittig Synthesis of this compound Precursor
-
Prepare the phosphonium ylide by reacting the appropriate alkyltriphenylphosphonium bromide with a strong base like n-butyllithium in dry THF at low temperature (e.g., -78 °C to 0 °C).
-
Slowly add the aldehyde or ketone dissolved in dry THF to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and other impurities.
Workflow: Wittig Reaction Troubleshooting
Caption: Decision-making workflow for troubleshooting low-yielding Wittig reactions.
Purification: Low-Temperature Crystallization
Issue 3: Difficulty in Achieving High Purity by Crystallization
-
Potential Cause: Co-crystallization with structurally similar fatty acids, especially saturated ones. The solubility of different fatty acids in the chosen solvent may be very similar.
-
Troubleshooting Steps:
-
Solvent System Optimization: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent can often improve selectivity. For erucic acid, ethanol-water or methanol-water mixtures have been used successfully.[14]
-
Controlled Cooling Rate: A slow and controlled cooling rate promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Multiple Crystallizations: A single crystallization may not be sufficient. Recrystallize the product multiple times, sacrificing some yield for higher purity.[10]
-
Urea Inclusion Complexation: This technique can be used to selectively remove saturated fatty acids from a mixture, as they form inclusion complexes with urea more readily than unsaturated fatty acids.
-
Quantitative Data: Crystallization of Erucic Acid
| Solvent System | Temperature (°C) | Purity Achieved | Reference |
| 95% Ethanol | -14 | 87.1% (after two crystallizations) | [10] |
| Methanol-Water | Low Temperature | 99% (after HPLC pre-purification) | [14] |
Purification: Preparative HPLC
Issue 4: Low Throughput in Preparative HPLC Purification
-
Potential Cause: Preparative HPLC is inherently a lower throughput technique compared to crystallization. The loading capacity of the column and the long run times can be limiting factors.[14]
-
Troubleshooting Steps:
-
Mobile Phase Optimization: Switching to a mobile phase with a stronger eluting solvent can reduce run times. For example, using methanol-water instead of ethanol-water has been shown to significantly increase the production rate of erucic acid.[14]
-
Column Selection: Use a column with a larger particle size for preparative work to reduce backpressure and allow for higher flow rates.
-
Combined Purification Strategy: Use preparative HPLC as a final polishing step after an initial purification by a bulkier method like crystallization. This hybrid approach can significantly improve overall efficiency.[14]
-
Gradient Optimization: A steeper gradient can shorten the run time, but may compromise resolution. Optimize the gradient to achieve the best balance between speed and purity.
-
References
- Olefin metathesis of unsaturated fatty acids with second generation Grubbs catalyst - ResearchGate. (n.d.).
- Purification of erucic acid by preparative high-performance liquid chromatography and crystallization - PubMed. (n.d.).
- Olefin metathesis of fatty acids and vegetable oils - Indian Academy of Sciences. (2019, May 4).
- Olefin metathesis of fatty acids and vegetable oils | Request PDF - ResearchGate. (n.d.).
- A Review of Erucic Acid Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus) - Frontiers. (n.d.).
- Processing of Crambe for oil and isolation of erucic acid - ResearchGate. (n.d.).
- A Highly Efficient Olefin Metathesis Process for the Synthesis of Terminal Alkenes from Fatty Acid Esters - ResearchGate. (n.d.).
- Wittig Reaction Practice Problems - Chemistry Steps. (n.d.).
- Wittig Reaction Practice Problems - YouTube. (2024, March 26).
- Wittig Reaction - Chemistry LibreTexts. (2023, January 22).
- Erucic acid rapeseed: 1. Prospects of improvements | OCL. (2015, February 27).
- Wittig reaction - Wikipedia. (n.d.).
- The Biosynthesis of Erucic Acid in Developing Embryos of Brassica rapa - PMC - NIH. (n.d.).
- Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6).
- Increasing erucic acid content in the seed oil of rapeseed (Brassica napus L.) by combining selection for natural - eDiss. (n.d.).
- 2.3: Olefin Metathesis - Chemistry LibreTexts. (2023, August 1).
- ERUCIC ACID IN FOOD. (n.d.).
- This compound | C23H44O2 | CID 543855 - PubChem - NIH. (n.d.).
- erucic acid rapeseed: Topics by Science.gov. (n.d.).
- JP2006124448A - Crystallization inhibitor of oils and fats, oils and fats and food - Google Patents. (n.d.).
- CN101058776A - Method of removing erucic acid in grease obtained from descurainia sophia seed - Google Patents. (n.d.).
- Tricosanoic acid | CAS:2433-96-7 | Miscellaneous | High Purity | Manufacturer BioCrick. (n.d.).
- Scientific Opinion on erucic acid in feed and food. (n.d.).
- Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024, August 13).
- Polymorphism of rapeseed oil with a low content of erucic acid and possibilities to stabilise the β′-crystal form in fats | Semantic Scholar. (1981, December 1).
- Erucic Acid—Both Sides of the Story: A Concise Review on Its Beneficial and Toxic Properties - NIH. (2023, February 17).
- Breed-Dependent Divergence in Breast Muscle Fatty Acid Composition Between White King and Tarim Pigeons - MDPI. (n.d.).
- (PDF) Increasing erucic acid content in the seed oil of rapeseed (Brassica napus L.) by combining selection for natural variation and transgenic approaches - ResearchGate. (2018, March 8).
- PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities - Drug Development and Delivery. (n.d.).
- Erucic Acid in Edible Fats and Oils - Centre for Food Safety. (2020, January 16).
- Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products. (2022, March 12).
- Analytical Methods - RSC Publishing. (n.d.).
- WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents. (n.d.).
- Challenges and solutions for the downstream purification of therapeutic proteins - PMC. (n.d.).
- Grain Feeding Improves Yak Meat Tenderness and Lipid Deposition: Meat Quality, Amino Acid and Fatty Acid Profiles, Metabolomics, and Transcriptomics - MDPI. (n.d.).
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- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Buy this compound | 65119-95-1 [smolecule.com]
- 9. Erucic Acid in Edible Fats and Oils [cfs.gov.hk]
- 10. researchgate.net [researchgate.net]
- 11. Tricosanoic acid | CAS:2433-96-7 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Purification of erucic acid by preparative high-performance liquid chromatography and crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in LC-MS Analysis of 22-Tricosenoic Acid
Welcome to the technical support guide for navigating the complexities of matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 22-Tricosenoic acid, also known as erucic acid. This resource is designed for researchers, scientists, and drug development professionals who require accurate and robust quantification of this very-long-chain fatty acid (VLCFA) in complex biological and food matrices. Here, we move beyond simple protocols to explain the underlying science, enabling you to troubleshoot effectively and ensure the integrity of your data.
Section 1: Understanding and Identifying Matrix Effects
This section lays the foundational knowledge for recognizing and diagnosing matrix-related issues in your LC-MS workflow.
Q1: What are matrix effects in LC-MS, and why are they a particular concern for fatty acids like this compound?
A1: In LC-MS, the "matrix" encompasses all components within a sample other than the analyte of interest—in this case, this compound.[1][2] Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of these co-eluting matrix components in the mass spectrometer's ion source.[3] This interference can lead to two primary outcomes:
-
Ion Suppression: A decrease in the analyte signal, which is the more common effect.[1][4] This occurs when matrix components compete with the analyte for ionization, leading to reduced sensitivity and underestimated concentrations.[2][5]
-
Ion Enhancement: An increase in the analyte signal, which is less frequent but can still occur, leading to overestimated concentrations.[1][6]
For this compound, a non-polar, very-long-chain fatty acid, matrix effects are a significant challenge, particularly in biological samples like plasma or serum. The primary culprits are phospholipids, which are highly abundant in these matrices and are notorious for causing ion suppression in electrospray ionization (ESI).[1][4][7] Their structural similarity and potential to co-elute with this compound can severely compromise the accuracy, precision, and sensitivity of quantitative analyses.[1][8]
Q2: How can I definitively determine if matrix effects are impacting my this compound analysis?
A2: Low signal intensity and poor reproducibility are classic signs of ion suppression.[1] To quantitatively assess matrix effects, the most reliable method is the post-extraction spike comparison .[1][3] This procedure allows you to isolate the effect of the matrix from the efficiency of your extraction procedure.
Here is the core workflow:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike your this compound standard into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma from which this compound is absent or at a known low level). Spike the this compound standard into this extracted matrix after the final evaporation step, just before reconstitution.
-
Set C (Pre-Extraction Spike): Spike the this compound standard into the blank matrix before the extraction process begins.
-
-
Analyze all three sets by LC-MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
A Matrix Effect percentage significantly different from 100% (e.g., <85% or >115%) indicates the presence of ion suppression or enhancement, respectively.[1] This quantitative assessment is a critical first step in method validation and troubleshooting.
A qualitative technique, post-column infusion , can also be used to visualize regions of ion suppression across a chromatogram.[1][5] This involves infusing a constant flow of the analyte solution into the MS source while injecting a blank matrix extract. Dips in the baseline signal pinpoint the retention times where suppressive matrix components are eluting.[1][5]
Section 2: Mitigation Strategies: Sample Preparation
Effective sample preparation is the most powerful tool for combating matrix effects. The goal is to selectively remove interfering components while efficiently recovering the analyte.[2][8]
Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound in complex samples?
A3: The choice of sample preparation technique depends on the matrix and the required level of cleanliness. For this compound, which is often analyzed in plasma or oils, simply diluting the sample or performing a protein precipitation is often insufficient and can lead to significant matrix effects.[1][8]
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple, fast, inexpensive. | Ineffective at removing phospholipids and other lipids, leading to high matrix effects.[4][8] | Very simple, high-throughput screening where accuracy is less critical. |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte between two immiscible liquid phases. A common method is the Folch or Bligh-Dyer extraction using chloroform/methanol.[9] | Can provide cleaner extracts than PPT. | Labor-intensive, uses large volumes of chlorinated solvents, may have low recovery for more polar lipids.[8] | Extracting a broad range of lipids from tissues and biofluids. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. Reversed-phase (C18) and anion-exchange are common for fatty acids.[10] | High selectivity, high recovery, excellent for removing phospholipids, can be automated.[10][11] | Requires method development, more expensive than PPT or LLE. | Quantitative bioanalysis requiring high accuracy and precision. |
For robust and accurate quantification of this compound, Solid-Phase Extraction (SPE) is highly recommended as it provides the most effective cleanup of phospholipids and other interfering lipids.[7][9][10]
Q4: Can you provide a detailed protocol for Solid-Phase Extraction (SPE) to clean up a plasma sample for this compound analysis?
A4: Certainly. This protocol uses a reversed-phase (C18) SPE cartridge, which is effective for retaining non-polar analytes like this compound while allowing more polar interferences to be washed away.[10]
Objective: To extract and purify this compound from human plasma, minimizing phospholipid-based matrix effects.
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Human Plasma
-
Internal Standard (IS) Solution (e.g., ¹³C-labeled this compound in methanol)
-
Methanol (LC-MS grade)
-
Hexane (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade) with 0.1% Formic Acid
-
Elution Solvent: Acetonitrile/Methanol (90:10, v/v)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Step-by-Step Protocol:
-
Sample Pre-treatment:
-
To 100 µL of plasma in a polypropylene tube, add 10 µL of the Internal Standard solution.
-
Add 400 µL of cold methanol to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol through the sorbent.
-
Equilibrate the cartridges by passing 1 mL of LC-MS grade water through the sorbent. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the supernatant from Step 1 onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to pull the sample through the sorbent at a slow, consistent flow rate (approx. 1 drop per second).
-
-
Washing Step (Interference Removal):
-
Wash the cartridge with 1 mL of water containing 0.1% formic acid to remove salts and very polar interferences.
-
Dry the cartridge thoroughly under high vacuum for 5-10 minutes to remove all aqueous solvent. This step is critical for efficient elution.
-
-
Elution Step (Analyte Collection):
-
Place clean collection tubes inside the manifold.
-
Elute the this compound and the IS by passing 1 mL of the Elution Solvent (Acetonitrile/Methanol) through the cartridge.
-
-
Final Preparation:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile:Water).
-
Vortex briefly and transfer to an LC autosampler vial for analysis.
-
Workflow Diagram: SPE for this compound Analysis
Caption: SPE workflow for plasma sample cleanup.
Section 3: Analytical Method Optimization
Beyond sample prep, optimizing your LC-MS parameters can further separate your analyte from interfering compounds.
Q5: How can I optimize my LC method to reduce co-elution with interfering matrix components?
A5: Chromatographic separation is key. The goal is to shift the retention time of this compound away from the "suppression zones" often caused by phospholipids.
-
Column Chemistry: Use a C18 or C8 reversed-phase column. For very-long-chain fatty acids, longer columns (e.g., 150 mm) with smaller particle sizes (e.g., <3 µm) can provide better resolution.[12][13]
-
Gradient Optimization: A common issue is the elution of phospholipids in the middle of a typical reversed-phase gradient. Develop a gradient that provides good retention and separation for this compound. A two-carbon increase in fatty acid chain length increases retention time, while a double bond decreases it.[13] A shallow, slow gradient can help resolve this compound from closely eluting species.
-
Mobile Phase: Standard mobile phases for fatty acid analysis are acetonitrile and water, often with an additive like formic acid or ammonium acetate to improve peak shape and ionization.[14] Using an ion-pairing agent like tributylamine in the mobile phase can also enhance retention and separation of fatty acids on reversed-phase columns.[13]
Q6: Are there specific MS parameters I should adjust to mitigate matrix effects?
A6: While less effective than sample prep or chromatography, MS parameter optimization can help.[15]
-
Ionization Mode: this compound, with its carboxylic acid group, ionizes well in negative electrospray ionization (ESI) mode.[16] This is often a cleaner mode than positive ESI for biofluids, as many phospholipids that cause suppression ionize more readily in positive mode.
-
Source Parameters: Optimize source parameters like capillary voltage, source temperature, and gas flows. Harsher (higher temperature) conditions can sometimes help desolvate and ionize the analyte more effectively in the presence of matrix, but this must be balanced against the risk of in-source fragmentation.
-
MRM Transitions: Use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for quantification.[17] Select precursor-to-product ion transitions that are highly specific and free from interferences. Choosing a unique product ion that is not shared by common matrix components can significantly improve selectivity.
Section 4: Calibration and Quantification
The final piece of the puzzle is a robust calibration strategy that accurately accounts for any remaining, unavoidable matrix effects.
Q7: What is the best calibration strategy to compensate for matrix effects?
A7: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled (SIL) internal standard combined with a matrix-matched calibration curve .[15][18][19]
-
Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix that is identical to your study samples.[19][20] This ensures that the standards and the samples experience the same degree of ion suppression or enhancement, allowing for accurate quantification.[6][21] The Clinical and Laboratory Standards Institute (CLSI) recommends using a blank and 6-8 calibration standards.[20]
-
Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variations during both sample preparation and analysis.[18][22] A SIL-IS is a version of the analyte (this compound) where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C or ²H). It is chemically identical to the analyte, meaning it co-elutes and experiences the same matrix effects and extraction losses.[18][19] Because the mass spectrometer can distinguish it from the native analyte, the ratio of the analyte peak area to the IS peak area remains constant, even if absolute signal intensity fluctuates due to matrix effects.[19]
Decision Tree: Selecting a Calibration Strategy
Caption: Decision tree for choosing the appropriate calibration method.
Q8: How do I choose an appropriate internal standard for this compound analysis?
A8: The ideal internal standard (IS) should be chemically and physically similar to the analyte but distinguishable by the mass spectrometer.[18]
| Internal Standard Type | Example | Pros | Cons |
| Stable Isotope-Labeled (SIL) | ¹³C₂₂-22-Tricosenoic acid | Gold Standard. [18] Identical chemical properties, co-elutes perfectly, corrects for matrix effects and extraction loss with the highest accuracy.[18][22] | Can be expensive and not always commercially available.[22] |
| Odd-Chain Fatty Acid | C21:0 (Heneicosanoic acid) or C23:0 (Tricosanoic acid) | Structurally similar to even-chain fatty acids, cost-effective, not typically found in biological samples.[18] | May not co-elute perfectly or have identical ionization efficiency, requiring thorough validation.[18] |
| Other Structurally Similar Compound | A different very-long-chain fatty acid not present in the sample. | May be readily available. | Least ideal. Significant differences in retention time, extraction recovery, and ionization efficiency are likely. |
Recommendation: For the highest accuracy and reliability in your this compound analysis, the use of a ¹³C- or ²H-labeled this compound is strongly advised.[18][23] If a SIL-IS is not feasible, an odd-chain fatty acid with a similar chain length (e.g., C23:0) is the next best alternative, but the method must be rigorously validated to account for potential biases.[18]
References
- Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics.
- Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. Agilent Technologies.
- Choosing the Right Internal Standard for Accurate Fatty Acid Quantification: A Compar
- Solid-Phase Extraction of Fatty Acids for LC-MS Analysis: Applic
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical Chemistry.
- Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Journal of Oleo Science.
- Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality? Taylor & Francis Online.
- Minimizing matrix effects in Erucate analysis by mass spectrometry. BenchChem.
- Impact of internal standard selection on measurement results for long chain fatty acids in blood.
- Analytical Strategies for Long-Chain Fatty Acids Profiling.
- Matrix-Matched Pesticide Standard Curve Prepar
- High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Spectroscopy Online.
- Screening Assay of Very Long Chain Fatty Acids in Human Plasma with Multiwalled Carbon Nanotube-Based Surface-Assisted Laser Desorption/Ionization Mass Spectrometry. Analytical Chemistry.
- Strategies for reducing phospholipid- based matrix effects in LC-ESI-MS bioanalysis. Agilent Technologies.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research.
- Phospholipid-Based Matrix Effects in LC–MS Bioanalysis.
- Ion Suppression: A Major Concern in Mass Spectrometry.
- A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond loc
- Analytical Considerations of Stable Isotope Labelling in Lipidomics. MDPI.
- Liquid chromatography – high resolution mass spectrometry analysis of f
- isotope-labeled internal standards: Topics by Science.gov. Science.gov.
- Sample Prepar
- Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Future Science.
- Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online.
- Determination of the fatty acid profile of neutral lipids, free fatty acids and phospholipids in human plasma.
- Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis. PubMed.
- Ion suppression: a major concern in mass spectrometry.
- Choosing the Right LC-MS Platform for Fatty Acid Analysis.
- A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry.
- A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry.
- Ion-Suppression & Phospholipid Contamin
- Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. PubMed.
- Sample preparation techniques for AAS, ICP-OES and ICP-MS for regulated testing labor
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- Quantitative Analysis of Docosanedioic Acid: A Detailed Overview of Analytical Techniques. BenchChem.
- Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed.
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- 23. Analytical Considerations of Stable Isotope Labelling in Lipidomics [mdpi.com]
Technical Support Center: Strategies for Solubilizing 22-Tricosenoic Acid
Prepared by the Senior Application Scientist Desk
Welcome to the technical support guide for handling 22-Tricosenoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the foundational knowledge and practical techniques to overcome the solubility challenges associated with this very long-chain fatty acid in your experimental workflows.
Part 1: Understanding the Core Challenge
Q1: Why is this compound so difficult to dissolve in aqueous buffers?
A1: The poor aqueous solubility of this compound is a direct result of its molecular structure. It is a very long-chain monounsaturated fatty acid (VLCFA) with a 23-carbon backbone.[1][2]
-
Dominant Hydrophobic Nature: The long C23 hydrocarbon tail is extremely hydrophobic (water-repelling). This nonpolar chain far outweighs the solubilizing effect of the single polar carboxyl group (-COOH) at the end of the molecule.
-
High Lipophilicity: This is quantified by its calculated logarithmic partition coefficient (logP) of 10.36, which indicates a strong preference for lipid-like, nonpolar environments over aqueous ones.[1]
-
Physical State: At room temperature, it is a solid, which further complicates dissolution compared to liquid short-chain fatty acids.[3]
Consequently, its water solubility is practically negligible, predicted to be around 2.57 x 10⁻⁵ mg/mL.[1] Direct addition to a buffer will result in an insoluble powder or a waxy film on the surface.
Part 2: Primary Solubilization Strategies & Protocols
This section details the most common and effective methods to prepare stock solutions of this compound for experimental use.
Q2: What is the most direct chemical method to solubilize this compound?
A2: The most straightforward approach is to convert the fatty acid into its corresponding salt, a process known as saponification .[4][5] By reacting the acidic carboxyl group with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), you form a sodium or potassium salt (a soap). This salt is an amphiphilic molecule with an ionic, highly polar "head" that readily interacts with water, dramatically increasing solubility.[6][7]
Caption: Saponification converts an insoluble fatty acid into a soluble salt.
Experimental Protocol 1: Preparation of a Sodium 22-Tricosenoate Stock Solution
This protocol creates a concentrated, water-soluble stock of the fatty acid salt.
Materials:
-
This compound powder
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M or 1 M, high purity)
-
Ethanol (200 proof, anhydrous)
-
Nuclease-free water
-
Sterile, conical-bottom glass tube with a screw cap
-
Water bath or heating block
Methodology:
-
Weigh Fatty Acid: Accurately weigh a desired amount of this compound (e.g., 17.63 mg for a 10 mL final solution of 5 mM) into the glass tube.
-
Initial Dissolution: Add a small volume of ethanol (e.g., 200-500 µL) to wet and dissolve the fatty acid powder. Gentle vortexing may be required. This initial step in a co-solvent prevents the powder from clumping upon addition of the aqueous base.
-
Saponification Reaction:
-
Add a stoichiometric equivalent of NaOH solution. For every mole of fatty acid, you need one mole of NaOH. For example, for 17.63 mg (0.05 mmol) of this compound (MW: 352.6 g/mol ), add 0.5 mL of 0.1 M NaOH (0.05 mmol).
-
Cap the tube tightly.
-
-
Heating and Solubilization: Place the tube in a water bath set to 65-70°C. Heat for 15-30 minutes, vortexing every 5 minutes, until the solution is completely clear. The clarity indicates the successful formation of the soluble sodium salt.
-
Final Dilution: Allow the solution to cool to room temperature. Bring the solution to the final desired volume (e.g., 10 mL) with nuclease-free water.
-
Storage: Aliquot the stock solution into sterile tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Trustworthiness Check: A clear, homogenous solution after heating is the primary indicator of successful saponification. If the solution remains cloudy or contains particulate matter, the reaction may be incomplete.
Part 3: Troubleshooting Guide for Biologically-Sensitive Applications
For many experiments, especially in cell culture, delivering fatty acids in a physiologically relevant manner without harsh chemicals or high pH is critical. Carrier proteins and encapsulation agents are the methods of choice.
Q3: How can I deliver this compound to cells without using NaOH or organic solvents?
A3: The gold standard for cell-based assays is to complex the fatty acid with Bovine Serum Albumin (BSA) .[8][9] In vivo, long-chain fatty acids are transported in the blood bound to albumin.[10] Using a BSA-fatty acid complex mimics this natural delivery system, improves bioavailability, and sequesters the fatty acid to prevent the formation of cytotoxic micelles that can occur with high concentrations of free fatty acid salts.[9][11]
Q4: How does BSA work, and what are the critical parameters?
A4: BSA is a protein that contains multiple hydrophobic pockets, acting as binding sites for fatty acids.[8][10] This complexation effectively creates a water-soluble carrier. The most critical parameter is the molar ratio of fatty acid to BSA . This ratio determines the concentration of "free" or readily available fatty acid in equilibrium with the bound form and can significantly impact experimental outcomes.[9]
| Fatty Acid : BSA Molar Ratio | Typical Application / Implication |
| 1:1 to 3:1 | Mimics normal physiological conditions in healthy individuals.[9] Ideal for studying metabolic function without inducing high stress. |
| 4:1 to 6:1 | Represents pathophysiological states like obesity or type 2 diabetes.[9] Often used in lipotoxicity studies. |
| > 6:1 | High ratio, can lead to increased free fatty acid concentrations and potential cytotoxicity. Requires careful validation. |
Experimental Protocol 2: Preparation of a this compound-BSA Complex
This protocol is adapted from established methods for conjugating long-chain fatty acids to BSA for cell culture applications.[9][11]
Materials:
-
Sodium 22-Tricosenoate stock solution (prepared as in Protocol 1) OR this compound powder
-
Fatty acid-free BSA powder (high purity is essential)
-
Phosphate-buffered saline (PBS) or desired cell culture medium (serum-free)
-
Sterile tubes and filters (0.22 µm)
-
Water bath
Caption: Workflow for preparing a sterile fatty acid-BSA complex.
Methodology:
-
Prepare BSA Solution: Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS or serum-free medium. For example, dissolve 1 g of BSA in a final volume of 10 mL. Mix gently by inversion to avoid foaming. Do not vortex. This yields an ~1.5 mM BSA solution (BSA MW ~66.5 kDa).
-
Prepare Fatty Acid Stock: Prepare a concentrated (e.g., 50 mM) stock of sodium 22-tricosenoate using Protocol 1.
-
Complexation:
-
Warm the BSA solution to 37°C in a water bath.
-
While gently stirring the BSA solution, add the required volume of the fatty acid stock solution drop-by-drop to achieve the desired molar ratio. Example for a 5:1 ratio in 10 mL: Add 0.15 mL of 50 mM FA stock to 9.85 mL of 1.5 mM BSA solution.
-
Cap the tube and continue to incubate at 37°C for at least 1 hour with continuous gentle stirring or rocking to allow for complete complexation.
-
-
Sterilization and Storage: Sterile filter the final complex through a 0.22 µm syringe filter. Aliquot and store at 4°C for up to one week or at -20°C for long-term use.
Q5: My FA-BSA solution is cloudy or has a precipitate. What went wrong?
A5: This is a common issue and usually points to one of the following:
-
Incorrect Molar Ratio: An excessively high fatty acid to BSA ratio can saturate all binding sites, causing the excess, insoluble fatty acid to precipitate. Recalculate your molar ratio and consider using a lower one.
-
Temperature Issues: Complexation should be done at 37°C. Temperatures that are too low can decrease fatty acid solubility, while temperatures above 50°C can cause albumin aggregation.[9]
-
Addition Rate: The fatty acid stock must be added very slowly, preferably dropwise, to the stirring BSA solution. Adding it too quickly creates localized high concentrations of fatty acid that can precipitate before binding to BSA.
-
BSA Quality: Ensure you are using high-purity, fatty acid-free BSA. Standard BSA preparations may already be partially saturated with other lipids.
Part 4: An Alternative Carrier-Based Method
Q6: Are there alternatives to BSA? I'm concerned about protein interference in my assay.
A6: Yes, cyclodextrins are an excellent alternative. These are cyclic oligosaccharides shaped like a hollow cone. Their interior is hydrophobic, allowing them to encapsulate the hydrocarbon tail of the fatty acid, while their exterior is hydrophilic, making the entire "inclusion complex" water-soluble.[12][13] This method avoids introducing a protein carrier into your system.
Caption: Cyclodextrins encapsulate fatty acids to form soluble complexes.
Methylated derivatives of cyclodextrins, such as randomly methylated-β-cyclodextrin (RAMEB), are particularly effective at solubilizing long-chain fatty acids.[13]
Experimental Protocol 3: Preparation of a this compound-Cyclodextrin Complex
Methodology:
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of the chosen cyclodextrin (e.g., 100 mM RAMEB) in your desired aqueous buffer. Warming and stirring may be necessary to fully dissolve the cyclodextrin.
-
Add Fatty Acid: Add this compound powder directly to the cyclodextrin solution at a molar ratio typically ranging from 1:2 to 1:10 (Fatty Acid:Cyclodextrin).
-
Complexation: Vigorously stir or sonicate the mixture at an elevated temperature (e.g., 40-60°C) for several hours or overnight until the solution becomes clear.
-
Finalization: Allow the solution to cool to room temperature and sterile-filter if necessary. Store at 4°C or -20°C.
References
- National Institutes of Health. (n.d.). This compound. PubChem. [Link]
- Szejtli, J. (2015). Fatty Acid-Cyclodextrin Complexes: Properties and Applications.
- van der Vusse, G. J. (2009). Albumin as fatty acid transporter. Drug Metabolism and Pharmacokinetics, 24(4), 300-307. [Link]
- Fameau, A. L., & Egraz, J. B. (2023). Saturated long chain fatty acids as possible natural alternative antibacterial agents: Opportunities and challenges. Current Opinion in Colloid & Interface Science, 67, 102952. [Link]
- Loftsson, T., & Hreinsdóttir, D. (2021). Cyclodextrin-based Pickering emulsions: functional properties and drug delivery applications. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 76(8), 355-364. [Link]
- Kalepu, S., & Nekkanti, V. (2015). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. International Journal of Pharmacy and Technology, 7(2), 5434-5452. [Link]
- ACS Publications. (2023, July 24). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]
- Lebeck, J. (2014). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biological procedures online, 16(1), 1-5. [Link]
- Valitutti, S., & Carire, A. (1993). Use of 'soluble lipids' for biochemical processes: linoleic acid-cyclodextrin inclusion complexes in aqueous solutions. Biochemical Journal, 294(1), 151-154. [Link]
- Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
- Xu, D., et al. (2023). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. STAR protocols, 4(2), 102235. [Link]
- ResearchGate. (n.d.).
- Byrd, A. A., et al. (2018). The Effects of Cold Saponification on the Unsaponified Fatty Acid Composition and Sensory Perception of Commercial Natural Herbal Soaps. Molecules, 23(9), 2335. [Link]
- Listen, M., et al. (2016). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Nutrients, 8(10), 629. [Link]
- ResearchGate. (n.d.).
- ACS Publications. (n.d.). THE SOLUBILITIES OF THE NORMAL SATURATED FATTY ACIDS. The Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.). Solubility of water-insoluble fatty acids in 20% aqueous solutions of hydroxypropyl a-, b-and gCD measured by HPLC. [Link]
- EBSCO. (n.d.).
- Human Metabolome Database. (2022, March 7). Showing metabocard for Tricosanoic acid (HMDB0001160). [Link]
- ResearchGate. (2010). Dissolution Study of Salt of Long Chain Fatty Acids (Soap Scum) in Surfactant Solutions. Part I. [Link]
- Wikipedia. (n.d.).
- Solubility of Things. (n.d.). Tricosanoic acid. [Link]
- Google Patents. (n.d.).
- ResearchGate. (2024).
- Chemistry LibreTexts. (2020, May 30). 26.3: Saponification of Fats and Oils; Soaps and Detergents. [Link]
- Google Patents. (n.d.).
- Ministry of Health, Labour and Welfare. (n.d.). 123 Quantitative Analysis of Erucic Acid in Rape Oil. [Link]
- Canadian Science Publishing. (n.d.). A RAPID AND SIMPLE METHOD OF SCREENING RAPESEED AND MUSTARD SEED FOR ERUCIC ACID CONTENT. [Link]
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Technical Support Center: Quantification of 22-Tricosenoic Acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals working on the quantification of 22-Tricosenoic acid (C23:1n-1). This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during analytical method development, with a special focus on calibration curve issues. As Senior Application Scientists, we have compiled this information based on established analytical principles and field experience to ensure scientific integrity and practical utility.
I. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the analysis of this compound.
Q1: What are the primary analytical methods for quantifying this compound?
A1: The two most common and robust methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] GC-MS is a well-established technique for fatty acid analysis, but it requires a derivatization step to convert the fatty acids into more volatile esters.[3][4] LC-MS/MS can often analyze fatty acids directly without derivatization, offering potentially simpler sample preparation.[5][6]
Q2: Why is derivatization necessary for GC-MS analysis of this compound?
A2: this compound is a very long-chain fatty acid (VLCFA) with a high molecular weight and low volatility.[3] Derivatization, typically through esterification to form a Fatty Acid Methyl Ester (FAME), is essential to increase the volatility of the analyte, making it suitable for gas-phase separation in the GC column and improving chromatographic peak shape.[7]
Q3: What are the key challenges in developing a reliable calibration curve for this compound?
A3: The main challenges include:
-
Poor Solubility: Due to its long hydrophobic chain, this compound has very limited solubility in aqueous solutions and can be challenging to dissolve in common organic solvents, potentially leading to inaccurate standard preparation.[8][9]
-
Non-Linearity: Calibration curves can exhibit non-linearity, especially over a wide concentration range, due to detector saturation, matrix effects, or issues with the derivatization reaction.[10][11]
-
Matrix Effects: When analyzing samples from complex biological matrices (e.g., plasma, tissue), co-eluting endogenous compounds like phospholipids can interfere with the ionization of the analyte in the mass spectrometer, causing ion suppression or enhancement.[12][13][14]
-
Analyte Adsorption: The hydrophobic nature of VLCFAs can lead to their adsorption onto surfaces of vials, pipette tips, and the analytical column, particularly at low concentrations, resulting in poor accuracy and precision.
Q4: What is a suitable internal standard for this compound quantification?
A4: The gold standard is a stable isotope-labeled version of the analyte, such as this compound-d4. However, this may not always be commercially available. A common alternative is to use a structurally similar fatty acid that is not present in the sample, such as Tricosanoic acid (C23:0) or Lignoceric acid-d47 (for other VLCFAs).[15][16][17] Using a non-structurally identical internal standard can introduce bias and increase measurement uncertainty, so careful validation is crucial.[18][19]
II. Troubleshooting Guide for Calibration Curve Issues
This section provides a detailed, question-and-answer-based guide to troubleshoot specific problems you may encounter with your this compound calibration curve.
Problem 1: My calibration curve is non-linear, showing a plateau at higher concentrations.
Possible Causes and Solutions:
-
Detector Saturation: The mass spectrometer detector has a limited linear dynamic range. At high concentrations, the detector can become saturated, leading to a non-linear response.
-
Incomplete Derivatization: The derivatization reaction may be incomplete at high concentrations of this compound if the derivatizing agent is the limiting reagent.
-
Ion Suppression in LC-MS/MS: At high analyte concentrations, self-suppression can occur in the electrospray ionization (ESI) source.
-
Solution: Dilute your high concentration standards and samples. Optimize the ESI source parameters (e.g., spray voltage, gas flows, temperature) to improve ionization efficiency.[5]
-
Problem 2: The response of my low concentration standards is poor and not reproducible.
Possible Causes and Solutions:
-
Analyte Adsorption: As a very long-chain fatty acid, this compound is prone to adsorbing to glass and plastic surfaces, especially at low concentrations.
-
Solution: Use silanized glass vials and low-retention pipette tips. The addition of a small amount of a "keeper" solvent like toluene during evaporation steps can help prevent loss. Consider adding a small percentage of a less polar solvent to your sample diluent to improve solubility and reduce adsorption.
-
-
Poor Solubility of Standards: The analyte may not be fully dissolved at the lower concentrations, or it may precipitate out of solution over time.
-
Solution: Prepare stock solutions in a solvent where this compound is readily soluble, such as dimethyl sulfoxide (DMSO) or ethanol, before diluting into your final working solvent.[8] Gentle warming and vortexing can aid dissolution. Always inspect your standards for any visible precipitate before use.
-
-
Matrix Effects (for matrix-matched calibrators): In biological samples, significant ion suppression can disproportionately affect low-concentration standards.[12][13]
-
Solution: Implement a more rigorous sample clean-up procedure to remove interfering matrix components like phospholipids. Solid-phase extraction (SPE) is a common and effective technique.[14] Alternatively, dilute the sample to reduce the concentration of interfering substances.
-
Problem 3: My calibration curve has a high R-squared value (>0.99), but the accuracy of my quality control (QC) samples is poor.
Possible Causes and Solutions:
-
Misleading R-squared Value: A high R-squared value does not always guarantee linearity, especially if the calibration range is narrow or if there is a systematic curve to the data.[20]
-
Solution: Always visually inspect the calibration curve and the residual plot. The residuals should be randomly scattered around the x-axis. A pattern in the residuals (e.g., a U-shape) indicates non-linearity.
-
-
Inappropriate Internal Standard: If you are using an internal standard that is not a stable isotope-labeled analog of this compound, its behavior during sample preparation and analysis may not perfectly mimic the analyte, leading to inaccuracies.[18][19]
-
Solution: The ideal solution is to use a stable isotope-labeled internal standard. If this is not feasible, choose an internal standard that is as structurally similar as possible (e.g., a saturated VLCFA of similar chain length).[15][17] Thoroughly validate the method to ensure the internal standard provides adequate correction.
-
-
Extraction Inefficiency or Isomerization: The extraction method may not be efficient for VLCFAs, or it could be causing isomerization of the double bond, particularly if harsh conditions are used.[4][23]
-
Solution: Compare different extraction methods, such as a Folch extraction versus a Soxhlet extraction, to see which gives better recovery and reproducibility.[4] Use milder derivatization conditions if isomerization is suspected.
-
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for calibration curve issues.
III. Experimental Protocols and Data
Protocol 1: Preparation of Calibration Standards
This protocol provides a general guideline for preparing calibration standards for this compound.
Materials:
-
This compound standard (high purity)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Methanol or appropriate final solvent, HPLC grade
-
Class A volumetric flasks
-
Calibrated pipettes and low-retention tips
-
Silanized glass autosampler vials
Procedure:
-
Prepare a Primary Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Add a small amount of DMSO to dissolve the solid. Gentle warming (e.g., 37°C water bath) and vortexing may be required.[8]
-
Once fully dissolved, bring the volume to 10 mL with DMSO. This is your primary stock.
-
-
Prepare a Working Stock Solution (e.g., 100 µg/mL):
-
Pipette 1 mL of the primary stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with your final working solvent (e.g., methanol).
-
-
Prepare Calibration Standards:
-
Perform serial dilutions from the working stock solution to create a series of calibration standards at your desired concentrations.
-
It is recommended to prepare at least 6-8 non-zero concentration levels.
-
Transfer the final standards to silanized glass vials for analysis.
-
| Parameter | Recommendation |
| Stock Solvent | DMSO or Ethanol[8] |
| Working Solvent | Methanol, Acetonitrile, or mobile phase compatible solvent |
| Concentration Range | Dependent on instrument sensitivity and expected sample concentrations |
| Number of Standards | 6-8 non-zero levels |
| Storage | Store stock solutions at -20°C or below. Prepare fresh working standards regularly. |
Table 1: Recommended parameters for calibration standard preparation.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS
This protocol describes a common acid-catalyzed esterification method.
Materials:
-
Boron trifluoride-methanol (BF3-Methanol), 14%
-
Hexane, HPLC grade
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
Procedure:
-
Aliquot your dried sample extract or standard into a reaction vial.
-
Add 1 mL of 14% BF3-Methanol solution.[4]
-
Cap the vial tightly and heat at 60-100°C for 10-30 minutes. Optimization may be required.[3]
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
Analytical Workflow Overview
Caption: General analytical workflow for this compound quantification.
IV. References
-
BenchChem. (n.d.). The Gold Standard for Very-Long-Chain Fatty Acid Analysis: A Comparative Guide to Lignoceric Acid-d47. Retrieved from
-
BenchChem. (n.d.). A Comparative Guide to Derivatization Methods for Very Long-Chain Fatty Acid Analysis. Retrieved from
-
Mei, H. (2007). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Retrieved from
-
Marrero-Delange, D., et al. (2008). Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0). PubMed. Retrieved from
-
Xu, R., et al. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. Retrieved from
-
Smolecule. (2023). Buy this compound | 65119-95-1. Retrieved from
-
Haynes, C. A. (2022). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Methods in Molecular Biology. Retrieved from
-
Valianpour, F., et al. (2003). Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. PubMed. Retrieved from
-
Antolin, et al. (2008). Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0). ResearchGate. Retrieved from
-
Ecker, J. (2017). The Role of LC–MS in Lipidomics. LCGC International. Retrieved from
-
Wójcicki, K., et al. (2022). Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products. Molecules. Retrieved from
-
Carter, K., et al. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. National Institutes of Health. Retrieved from
-
BenchChem. (n.d.). This compound | 65119-95-1. Retrieved from
-
Carter, K., et al. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. ResearchGate. Retrieved from
-
Wu, H., et al. (2010). Screening Assay of Very Long Chain Fatty Acids in Human Plasma with Multiwalled Carbon Nanotube-Based Surface-Assisted Laser Desorption/Ionization Mass Spectrometry. Analytical Chemistry. Retrieved from
-
Yin, T., et al. (2015). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. Retrieved from
-
Casado, A. G., et al. (2013). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. National Institutes of Health. Retrieved from
-
Lahaie, M., et al. (2010). Elimination of LC-MS/MS matrix effect due to phospholipids using specific solid-phase extraction elution conditions. ResearchGate. Retrieved from
-
Shimadzu Asia Pacific. (2025). Automation Of FAME Derivatization For Fatty Acid Profiling And Determination Of Erucic Acid In Canola Oil Using AOC-6000. Retrieved from
-
Wójcicki, K., et al. (2022). Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products. MDPI. Retrieved from
-
Wang, Y., et al. (2024). Developing a Quantitative Profiling Method for Detecting Free Fatty Acids in Crude Lanolin Based on Analytical Quality by Design. MDPI. Retrieved from
-
ResearchGate. (n.d.). GC-MS spectrum of Erucic Acid. Retrieved from
-
Ackman, R. G. (1981). Erucic acid in edible fats and oils: a collaborative study on determination by open-tubular (capillary) gas-liquid chromatography. Semantic Scholar. Retrieved from
-
Human Metabolome Database. (2005). Showing metabocard for Tricosanoic acid (HMDB0001160). Retrieved from
-
Van Loco, J., et al. (n.d.). Ignoring the linearity of your calibration line can lead to measurement errors. KU Leuven. Retrieved from
-
Prentice, R. L., et al. (2020). Metabolomics Biomarkers for Fatty Acid Intake and Biomarker-Calibrated Fatty Acid Associations with Chronic Disease Risk in Postmenopausal Women. PubMed Central. Retrieved from
-
ChemicalBook. (n.d.). This compound | 65119-95-1. Retrieved from
-
ResearchGate. (n.d.). Calibration curves of fatty acids standards. Retrieved from
-
Herrera, L., et al. (2018). Fitting Nonlinear Calibration Curves: No Models Perfect. Scirp.org. Retrieved from
-
(n.d.). Practice Problems for calibration methods. Retrieved from
-
BioCrick. (n.d.). Tricosanoic acid | CAS:2433-96-7. Retrieved from
-
Gouveia-Figueira, S., & Nording, M. L. (2019). Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. MDPI. Retrieved from
-
Vrhovsek, U., et al. (2014). A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids. iris@unitn. Retrieved from
-
(n.d.). HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids. Retrieved from
-
Wang, Y., & Armando, I. (2012). HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids. Springer. Retrieved from
-
Ratnayake, W. M., et al. (1998). Nervonic acid versus tricosanoic acid as internal standards in quantitative gas chromatographic analyses of fish oil longer-chain n-3 polyunsaturated fatty acid methyl esters. PubMed. Retrieved from
-
National Measurement Laboratory. (2003). Preparation of Calibration Curves - A Guide to Best Practice. Retrieved from
-
(n.d.). Liquid chromatography tandem mass spectrometry analysis of arachidonic and eicosapentanoic acid metabolites by using experimen. CORE. Retrieved from
-
(n.d.). calibration worksheet solutions. Retrieved from
-
Richieri, G. V., et al. (1993). Interactions of long-chain fatty acids and albumin: determination of free fatty acid levels using the fluorescent probe ADIFAB. PubMed. Retrieved from
-
Li, H., et al. (2024). Breed-Dependent Divergence in Breast Muscle Fatty Acid Composition Between White King and Tarim Pigeons. MDPI. Retrieved from
-
Li, J., et al. (2023). Grain Feeding Improves Yak Meat Tenderness and Lipid Deposition: Meat Quality, Amino Acid and Fatty Acid Profiles, Metabolomics, and Transcriptomics. MDPI. Retrieved from
-
Zhang, J., et al. (2025). A New Analytical Method for Quantifying Acid-End-Cap PLGA in Sub-Milligram Quantities. MDPI. Retrieved from
Sources
- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. iris.unitn.it [iris.unitn.it]
- 7. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy this compound | 65119-95-1 [smolecule.com]
- 9. Human Metabolome Database: Showing metabocard for Tricosanoic acid (HMDB0001160) [hmdb.ca]
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- 11. Fitting Nonlinear Calibration Curves: No Models Perfect [scirp.org]
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- 14. researchgate.net [researchgate.net]
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- 16. Tricosanoic acid | CAS:2433-96-7 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
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- 18. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. feb.kuleuven.be [feb.kuleuven.be]
- 21. Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 22-Tricosenoic Acid Contamination in Laboratory Experiments
Welcome to the Technical Support Center for identifying and mitigating 22-Tricosenoic acid contamination in your laboratory experiments. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected peaks, altered cellular responses, or other anomalous data that may be attributed to this common, yet often overlooked, contaminant. Here, we will delve into the root causes of this compound contamination, provide detailed troubleshooting protocols, and offer preventative strategies to ensure the integrity of your research.
Part 1: Frequently Asked Questions (FAQs) about this compound Contamination
This section addresses the most common initial questions researchers have when suspecting contamination with this compound.
Q1: What is this compound, and why is it a concern in the lab?
A1: this compound is a long-chain, monounsaturated omega-9 fatty acid, also known by its more common name, erucic acid. While it is a natural component of certain plant oils, its presence in a controlled laboratory setting is almost always a sign of contamination. The primary concern arises from its amide derivative, erucamide , which is widely used as a "slip agent" in the manufacturing of plastics to reduce friction and prevent surfaces from sticking together.[1][2] This erucamide can leach from common laboratory consumables into your experimental samples.[3]
Q2: How does erucamide/22-Tricosenoic acid contamination manifest in experimental data?
A2: The impact of this contamination is broad and can manifest in several ways:
-
Analytical Chemistry: In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), you may observe a persistent, unexpected peak corresponding to the mass of erucamide (m/z 338).[4] This can interfere with the detection and quantification of your target analytes.
-
Cell-Based Assays: As a lipophilic molecule, this compound can intercalate into cell membranes, potentially altering membrane fluidity and affecting cellular processes. Studies have shown that erucic acid can impact cell viability and proliferation.[5][6] This can lead to inconsistent or erroneous results in toxicity assays, signaling studies, and other cell-based experiments.
-
Biophysical Assays: The presence of leached slip agents can interfere with assays that are sensitive to surfactants or lipids, such as those involving protein-ligand binding or enzyme kinetics.
Q3: What are the primary sources of this compound contamination in a typical lab?
A3: The overwhelming majority of this compound contamination originates from plastic labware. Erucamide, its amide form, is a common additive in polymers like polypropylene and polyethylene.[7][8] Key sources include:
-
Disposable pipette tips
-
Microcentrifuge tubes[3]
-
Plastic syringes[4]
-
Cell culture flasks and plates
-
Plastic films and bags used for storage
Part 2: Troubleshooting Guides for Identifying and Eliminating Contamination
This section provides a systematic approach to pinpointing the source of contamination and detailed protocols for its removal.
Guide 1: Identifying the Source of Contamination
A logical, step-by-step process is crucial to efficiently identify the contaminating labware.
Q: I suspect this compound or erucamide contamination. How can I confirm its presence and find the source?
A: A systematic "blank" analysis is the most effective method. This involves testing each component of your experimental workflow individually.
Experimental Protocol: Systematic Blank Analysis
-
Solvent Blank: Begin by analyzing your primary solvent (e.g., methanol, acetonitrile, water) directly, without it contacting any labware. This will establish a baseline and rule out contaminated solvents.
-
Labware Leaching Test: a. For each type of plasticware you use (pipette tips, microcentrifuge tubes, etc.), take a new, unused item. b. Add a fixed volume of your primary solvent to the tube or rinse the pipette tip multiple times with the solvent. c. Allow the solvent to remain in contact with the plastic for a duration that mimics your typical experimental procedure (e.g., 30 minutes at room temperature). d. Analyze the solvent from each piece of labware separately using your analytical method (e.g., LC-MS).
-
Data Analysis: Compare the chromatograms from your labware leaching tests to your solvent blank. The appearance of a peak corresponding to erucamide (m/z 338 in MS) in a specific labware sample will identify it as a source of contamination.[4]
Guide 2: Decontamination Procedures for Labware
Once a source has been identified, proper cleaning is essential. For sensitive experiments, however, switching to alternative labware is the most robust solution.
Q: I've identified the contaminated labware. What are the best procedures for cleaning it to remove this compound and erucamide?
A: Cleaning protocols for fatty acids and their derivatives focus on solubilizing and removing these lipophilic compounds.
Table 1: Solubility of this compound (Erucic Acid) in Common Laboratory Solvents
| Solvent | Solubility |
| Water | Insoluble[5] |
| Ethanol | Soluble[5] |
| Methanol | Very Soluble[5] |
| Ethyl Ether | Very Soluble[5] |
| Acetone | Soluble |
| Hexane | Soluble |
Protocol 1: General Cleaning for Glassware
For glassware, a multi-step process involving solvent rinses and, if necessary, a base bath is effective.
-
Initial Rinse: Immediately after use, rinse glassware with an appropriate organic solvent to remove the bulk of any organic residues.[9] Acetone or ethanol are good initial choices.
-
Detergent Wash: Wash with a laboratory-grade, non-alkaline detergent in warm water.[3][10]
-
Thorough Rinsing: Rinse extensively with tap water, followed by several rinses with deionized (DI) water.[11]
-
Solvent Rinse (for trace organics): For highly sensitive analyses, a final rinse with a high-purity solvent like methanol or hexane can help remove any remaining lipophilic contaminants.
-
Drying: Air dry or dry in an oven. For glassware that can withstand high temperatures, baking in a muffle furnace at 450°C for 6-8 hours is highly effective for removing organic residues.[7]
Protocol 2: Cleaning and Pre-leaching Plasticware (for less sensitive applications)
While replacing contaminated plasticware is recommended, pre-leaching can help reduce contamination for less sensitive applications.
-
Initial Wash: Wash new plasticware with a laboratory-grade detergent and rinse thoroughly with DI water.
-
Solvent Soak: Submerge the plasticware in a solvent known to solubilize erucamide, such as ethanol or methanol, and sonicate in an ultrasonic bath for 30-60 minutes.[8][12]
-
Rinsing: Rinse thoroughly with fresh, high-purity solvent.
-
Drying: Allow to air dry completely in a dust-free environment.
dot
Caption: Workflow for troubleshooting this compound contamination.
Part 3: Preventative Strategies and Best Practices
Proactive measures are the most effective way to avoid contamination.
Q: How can I prevent this compound contamination in my future experiments?
A: A combination of careful material selection and rigorous lab hygiene is key.
-
Choose Your Labware Wisely:
-
Glass is Generally Safer: For applications involving organic solvents or sensitive lipid analyses, borosilicate glassware is the preferred choice as it does not contain slip agents.[13][14]
-
Low-Leach Plastics: When plastic is necessary, inquire with manufacturers about "low-leach" or "additive-free" product lines. Some manufacturers offer consumables specifically designed for sensitive applications like mass spectrometry and cell culture.[15]
-
Avoid Polypropylene and Polyethylene for Lipidomics: For storing lipids in organic solvents, avoid all types of plastic containers (polystyrene, polyethylene, polypropylene) as they are known to leach impurities.[16]
-
-
Implement Strict Aseptic and Cleaning Techniques:
-
Segregate Labware: If possible, dedicate specific sets of glassware and plasticware for ultra-sensitive assays to avoid cross-contamination.
-
Fresh Solvents: Always use high-purity, LC-MS grade solvents. Do not assume they are free of contaminants leached from their storage containers.
-
Minimize Contact Time: Reduce the time your samples and solvents are in contact with plastic surfaces.
-
dot
Caption: Common sources and impacts of this compound contamination.
By understanding the origins of this compound contamination and implementing these troubleshooting and preventative measures, you can significantly enhance the reliability and reproducibility of your experimental data.
References
- Erucic acid inhibits cervical cancer viability by inducing ferroptosis... ResearchGate.
- Plasticizer contamination in LCMS samples - WKB11497. Waters Knowledge Base.
- Bioactive Leachates from Lab Plastics - 2010. Wiley Analytical Science.
- Erucic Acid—Both Sides of the Story: A Concise Review on Its Beneficial and Toxic Properties. National Institutes of Health.
- Slip Agents. Nemitz.
- Persistent fatty acid contamination : r/Chempros. Reddit.
- Slip Additives. Primex Plastics Corporation.
- A Make-it-or-Break-it Decision – Plastic vs. Glass Labware. Labcompare.com.
- Ultrasonic Cleaner: Principles, Applications & Best Practices. AELAB.
- How To Clean Lab Equipment & Glassware. Boekel Scientific.
- How to Clean Laboratory Glassware: A Comprehensive Guide. Lab Manager Magazine.
- Can I Store / Handle My Lipid With Containers / Tools Made Of Plastic? Avanti Research.
- SOP: CLEANING OF GLASSWARE.
- Analytical characterization of erucamide degradants by mass spectrometry. ResearchGate.
- Ultrasonic Cleaning. Mastersonic.
- Mastering Ultrasonic Instrument Cleaning: Safe Practices and Effective Solutions. Yunyisonic.
- 8 guidelines for ultrasonic bath cleaning. MedicalSearch.
- How To: Clean Glassware. Department of Chemistry : University of Rochester.
- Investigation of the Effects of Labware Contamination on Mass Spectrometry-Based Human Serum Lipidome Analysis. PubMed.
- Leachables: Minimizing the Influence of Plastic Consumables on the Laboratory Workflows. Eppendorf.
- M0045 Laboratory Glassware and Plasticware Cleaning Procedures Rev 4.pdf.
- Fast Analysis of Phenolic Antioxidants and Erucamide Slip Additives in Polypropylene Homopolymer Formulations Using 1200 Rapid Resolution Liquid Chromatography (RRLC) with Rapid Resolution High Throughput (RRHT) Columns and Method Translator. LabRulez LCMS.
- Bioactive Contaminants Leach from Disposable Laboratory Plasticware BREVIA. Musser Lab.
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- 6. Erucic Acid—Both Sides of the Story: A Concise Review on Its Beneficial and Toxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. homesciencetools.com [homesciencetools.com]
- 14. labcompare.com [labcompare.com]
- 15. eppendorf.com [eppendorf.com]
- 16. avantiresearch.com [avantiresearch.com]
Technical Support Center: Optimizing Derivatization of 22-Tricosenoic Acid
Welcome to the technical support center for the derivatization of 22-Tricosenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for successful derivatization and analysis. As a very long-chain fatty acid (VLCFA), this compound (C23:1n-1) presents unique challenges in sample preparation for analytical techniques like Gas Chromatography (GC).[1][2] This guide will provide not just procedural steps, but the scientific reasoning behind them to empower you to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound?
A1: Derivatization is a critical step for the analysis of this compound, particularly for GC-based methods.[1] The primary reasons are:
-
Increased Volatility: In its free form, this compound is a high molecular weight, polar compound with low volatility, making it unsuitable for GC analysis.[1] Derivatization, typically through esterification to a fatty acid methyl ester (FAME), converts the polar carboxyl group into a less polar, more volatile ester.
-
Improved Chromatographic Performance: The high polarity of the free acid can lead to issues like peak tailing and adsorption to the GC column and inlet, resulting in poor peak shape, low sensitivity, and poor reproducibility.[3] FAMEs are less prone to these issues, leading to sharper, more symmetrical peaks.
-
Enhanced Separation: By neutralizing the polar carboxyl group, derivatization allows for the separation of unsaturated fatty acids based on their boiling points and degree and position of unsaturation.
Q2: What are the most common derivatization methods for this compound?
A2: The most common methods involve the conversion of this compound to its fatty acid methyl ester (FAME). The two main approaches are acid-catalyzed and base-catalyzed transesterification/esterification.[4]
-
Acid-Catalyzed Esterification: This is a widely used method, especially for samples containing free fatty acids. Common reagents include Boron trifluoride-methanol (BF3-Methanol) and methanolic HCl.[1][5] These reagents catalyze the reaction of the carboxylic acid with methanol to form the methyl ester.
-
Base-Catalyzed Transesterification: This method is suitable for converting triglycerides and other esters to FAMEs. A common reagent is methanolic NaOH. However, it is not effective for esterifying free fatty acids.[4] For samples containing both free fatty acids and glycerides, a two-step method involving saponification with a base followed by acid-catalyzed esterification is often employed.[6][7]
Q3: How do I choose between BF3-Methanol and Methanolic HCl for acid-catalyzed derivatization?
A3: Both BF3-Methanol and methanolic HCl are effective for FAME preparation.[5]
-
BF3-Methanol: This is a convenient and relatively fast method.[5] However, it can be harsh and may cause degradation of certain sensitive fatty acids, such as those with furan moieties (though less of a concern for this compound).[8] There is also some evidence that BF3 may cause partial isomerization of some fatty acids.[9]
-
Methanolic HCl: This is a cost-effective and highly effective alternative.[5][9] It is considered a milder catalyst than BF3 and is less likely to cause degradation or isomerization of fatty acids.[9] The reaction times may be longer compared to BF3-Methanol.[5]
Q4: Can I analyze this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) without derivatization?
A4: While GC-MS is the classical method for FAME analysis, LC-MS can also be used.[10] However, underivatized fatty acids often exhibit poor ionization efficiency in mass spectrometry.[11][12] Derivatization for LC-MS is often employed to enhance sensitivity by introducing a readily ionizable tag to the carboxyl group.[11][13]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the derivatization and analysis of this compound.
Issue 1: Low or No Peak for this compound Methyl Ester
Possible Causes & Solutions:
-
Incomplete Derivatization: This is a common issue, especially with very long-chain fatty acids.
-
Action: Optimize reaction time and temperature. For acid-catalyzed methods like BF3-Methanol, a typical starting point is 60°C for 30-45 minutes.[7] You can test different time points to determine the optimal duration where the peak area of your FAME no longer increases. Ensure your reagents are of high quality and low in moisture, as water can hinder the esterification reaction.
-
Causality: The esterification reaction is an equilibrium process.[14] Insufficient time, temperature, or the presence of water can prevent the reaction from reaching completion, leaving a significant portion of the acid underivatized.
-
-
Sample Degradation: Harsh reaction conditions can lead to the degradation of the analyte.
-
Action: If using BF3-Methanol, consider switching to a milder catalyst like methanolic HCl.[5][9] Avoid excessively high temperatures or prolonged reaction times.
-
Causality: The double bond in this compound is susceptible to oxidation.[15] Aggressive derivatization conditions can promote oxidative degradation, leading to a loss of the target analyte.
-
-
Poor Extraction of FAMEs: After derivatization, the non-polar FAMEs need to be extracted into an organic solvent.
-
Action: Ensure thorough mixing (e.g., vortexing) after adding the extraction solvent (e.g., hexane) and water to facilitate the phase separation and transfer of the FAMEs into the organic layer.
-
Causality: Inefficient extraction will leave a significant portion of the derivatized analyte in the aqueous/methanolic phase, leading to low recovery.
-
Issue 2: Tailing or Broad Peaks in the Chromatogram
Possible Causes & Solutions:
-
Presence of Underivatized Acid: Residual free this compound can interact with active sites in the GC system, causing peak tailing.
-
Action: Re-optimize your derivatization protocol to ensure complete conversion to the methyl ester.
-
Causality: The polar carboxyl group of the free fatty acid has a strong affinity for active sites (e.g., silanol groups) in the injector liner and on the column, leading to adsorption and a distorted peak shape.
-
-
Active Sites in the GC System: The injector liner and the front end of the GC column can have active sites that interact with analytes.
-
Action: Use a deactivated inlet liner. If the problem persists, you may need to trim the first few centimeters of the column or replace it.[16] Regular maintenance of the GC inlet is crucial.[17]
-
Causality: Over time, the inert surfaces of the GC system can become contaminated or degraded, exposing active sites that can cause peak tailing for polar or sensitive compounds.
-
Issue 3: Presence of "Ghost Peaks" in Blank Runs
Possible Causes & Solutions:
-
Carryover from Previous Injections: High molecular weight compounds from previous samples can slowly elute in subsequent runs.
-
Action: Extend the run time and include a bake-out step at a high temperature (within the column's limit) at the end of each run to ensure all components have eluted.[16]
-
Causality: Very long-chain fatty acids or their derivatives can have long retention times and may not fully elute during a standard chromatographic run, leading to their appearance in subsequent injections.
-
-
Contaminated Syringe, Septum, or Inlet Liner: These components can be sources of contamination.
-
Action: Thoroughly clean the syringe with appropriate solvents. Replace the septum and inlet liner regularly.[16]
-
Causality: Contaminants can accumulate on these components and bleed into the system during analysis, appearing as ghost peaks.
-
Issue 4: Inconsistent Quantitative Results
Possible Causes & Solutions:
-
Variation in Derivatization Efficiency: Minor variations in reaction conditions can lead to inconsistent derivatization yields.
-
Action: Use an internal standard. A fatty acid with a chain length not present in your sample (e.g., C17:0 or C19:0) should be added at the beginning of the sample preparation process.[18] This will allow you to correct for variations in derivatization and extraction efficiency.
-
Causality: An internal standard experiences the same experimental conditions as the analyte of interest. By comparing the peak area of the analyte to that of the internal standard, you can account for any sample loss or variation during the workflow.
-
-
Sample Oxidation: The unsaturated nature of this compound makes it susceptible to oxidation.
-
Action: Minimize the exposure of the sample to air and heat. Consider performing the derivatization under an inert atmosphere (e.g., nitrogen).
-
Causality: Oxidation can alter the structure of the fatty acid, leading to a decrease in the peak area of the target analyte and the appearance of extraneous peaks.
-
| Problem | Potential Cause | Recommended Action |
| Low/No FAME Peak | Incomplete derivatization | Optimize reaction time/temperature; use high-quality, dry reagents. |
| Sample degradation | Use milder catalyst (e.g., methanolic HCl); avoid excessive heat. | |
| Poor FAME extraction | Ensure vigorous mixing during solvent extraction. | |
| Tailing/Broad Peaks | Underivatized acid present | Re-optimize derivatization protocol for complete conversion. |
| Active sites in GC system | Use deactivated liner; trim or replace GC column. | |
| "Ghost Peaks" | Carryover | Extend run time and include a post-run bake-out. |
| System contamination | Clean syringe; replace septum and liner regularly. | |
| Inconsistent Results | Variable derivatization yield | Use an internal standard (e.g., C17:0 or C19:0). |
| Sample oxidation | Minimize exposure to air and heat; consider inert atmosphere. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification using BF3-Methanol
This protocol is suitable for samples containing free fatty acids or for total fatty acid analysis after hydrolysis of complex lipids.[1]
-
Sample Preparation: Weigh 1-25 mg of the lipid extract or sample into a micro-reaction vessel. If the sample is in an aqueous solvent, evaporate to dryness first.
-
Reagent Addition: Add 2 mL of 12-14% BF3-Methanol reagent.
-
Reaction: Heat the vessel at 60°C for 30-45 minutes.[7] Derivatization times may need optimization.
-
Quenching and Extraction: Cool the reaction vessel to room temperature. Add 1 mL of water and 1 mL of hexane.
-
Phase Separation: Shake the vessel vigorously to ensure the FAMEs are extracted into the hexane layer.
-
Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
Protocol 2: Two-Step Derivatization for Total Fatty Acids (Saponification followed by Esterification)
This method is ideal for samples containing a mixture of free fatty acids and glycerides.[6]
-
Saponification: To the lipid extract, add 5 mL of 0.5 M methanolic NaOH. Reflux for 15 minutes at 100°C to saponify the glycerides into fatty acid salts.[6]
-
Esterification: After cooling, add 2.2 mL of 12-15% BF3-Methanol solution. Heat for 5 minutes at 100°C.[6]
-
Extraction: Follow steps 4-6 from Protocol 1 for quenching, extraction, and sample collection.
Visualizations
Caption: General workflow for the derivatization of this compound.
Caption: Troubleshooting logic for derivatization of this compound.
References
- Yi, T., Li, S., Wang, R., et al. (2022). Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products. Foods, 11(6), 799. [Link]
- Gkotsofrygane, K., & Gika, H. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18), 5827. [Link]
- Araujo, P., et al. (2022). Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products. Foods. [Link]
- Phenomenex. (2014). Troubleshooting Guide. [Link]
- MDPI. (2022). Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products. [Link]
- UC Davis Stable Isotope Facility. (2021). Tips for Fatty Acid Methyl Ester (FAME) Analysis. [Link]
- Lin, Y., et al. (2025). Recent advances in the analysis of unsaturated fatty acids in biological samples based on chemical derivatization and mass spectrometry techniques.
- Schmitt, T. C. (2016). Can anyone offer some advice in analyzing FAME on GC-FID?
- ResearchGate. (n.d.). 40 questions with answers in FAME ANALYSIS. [Link]
- Google Patents. (n.d.). US5502226A - Process of preparing ω-hydroxy acids.
- Wang, M., et al. (2022). A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry. PubMed Central. [Link]
- Rosenfeld, J. M. (2025). Application of analytical derivatizations to the quantitative and qualitative determination of fatty acids.
- Lee, S., et al. (2015).
- Li, Y., et al. (2017). Twin Derivatization Strategy for High-Coverage Quantification of Free Fatty Acids by Liquid Chromatography–Tandem Mass Spectrometry. Analytical Chemistry. [Link]
- Taufik, M., et al. (2017). The efficiency of fatty acid derivatization by BF 3 -methanol in fatty acids analysis by GC-FID at different concentrations of fatty acids in the mix standard solution.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
- Parcha, V. (2007).
- Semantic Scholar. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS)
- Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
- IUPAC. (n.d.). PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD. [Link]
- Thies, J. E., & Barlament, C. (2005). Comparison of boron-trifluoride and methanolic hydrochloric acid as catalysts for direct transesterification of fatty acids in freeze-dried forage samples. USDA ARS. [Link]
- Kowalczyk, J., & Kaniowska, E. (2016). An improved method for derivatization of fatty acids for liquid chromatography.
- AOCS. (2019).
- Moldoveanu, S. C., & David, V. (2014). Derivatization Methods in GC and GC/MS.
- Ashenhurst, J. (2022).
- National Center for Biotechnology Information. (n.d.). 22-Methyltricosanoic acid. PubChem. [Link]
- MDPI. (2022).
- ResearchGate. (2020). Methyl Esterification of Fatty Acids and Prostaglandins with Trimethylsilyl diazomethane. [Link]
- Okoye, C. O., & Okoye, C. A. (2018). The Effects of Transesterification and Blending on the Fatty Acid Profiles of Vegetable Oils. Scholars Middle East Publishers. [Link]
- CPM. (n.d.). The erucic acid problem. [Link]
- Digital CSIC. (n.d.).
- Japan Food Chemical Research Foundation. (n.d.). 123 Quantitative Analysis of Erucic Acid in Rape Oil. [http://www.ffcr.or.jp/zaidan/ffcrhome.nsf/7bd44c20b0dc562649256502001b65e9/948083b8904f8670492568d800035579/ FILE/123E.pdf)
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- 6. Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Mass Spectrometry of 22-Tricosenoic Acid
Welcome to the technical support guide for the mass spectrometric analysis of 22-Tricosenoic acid (C23:1). This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into its fragmentation behavior. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and interpret your data with confidence.
Introduction to this compound Analysis
This compound is a very-long-chain monounsaturated fatty acid (C23H44O2, Molecular Weight: 352.6 g/mol ) with a terminal double bond between carbons 22 and 23.[1][2][3] Its analysis by mass spectrometry presents unique challenges, primarily related to its low volatility, poor ionization efficiency in its native form, and the difficulty in localizing the double bond using standard fragmentation techniques. This guide provides solutions to these common hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing underivatized this compound by mass spectrometry?
Answer: There are two main challenges:
-
For Gas Chromatography-Mass Spectrometry (GC-MS): Free fatty acids are highly polar and have low volatility, leading to poor chromatographic peak shape, tailing, and potential adsorption to the column or inlet.[4] This makes direct GC-MS analysis of underivatized this compound impractical.
-
For Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS): While LC-MS avoids the volatility issue, free fatty acids exhibit poor ionization efficiency, particularly in positive ion mode. In negative ion mode, they readily form the deprotonated molecule [M-H]⁻, but this ion is very stable. Subsequent fragmentation via Collision-Induced Dissociation (CID) yields minimal structurally informative ions, typically just a neutral loss of water or carbon dioxide, which does not help in confirming the structure or locating the double bond.[5][6][7]
Q2: Why is chemical derivatization essential for the analysis of this compound?
Answer: Derivatization is a critical sample preparation step that addresses the challenges mentioned above. The goals of derivatization are:
-
To Increase Volatility for GC-MS: Converting the polar carboxylic acid group into a less polar ester, most commonly a Fatty Acid Methyl Ester (FAME), significantly increases the compound's volatility, making it suitable for GC analysis.[4][8]
-
To Improve Ionization Efficiency for LC-MS: "Charge-reversal" derivatization can be employed. This process converts the carboxylic acid into a derivative with a permanent positive charge, dramatically increasing sensitivity in the more common positive ESI mode.[9][10]
-
To Enable Double Bond Localization: Standard fragmentation methods are often insufficient to pinpoint the location of the double bond. Specific derivatization techniques, such as forming dimethyl disulfide (DMDS) adducts, can "fix" the double bond's position, leading to predictable fragmentation patterns upon ionization that reveal its location.[11]
Q3: Which ionization technique is better for my application: Electron Ionization (EI) or Electrospray Ionization (ESI)?
Answer: The choice depends on your instrumentation and analytical goals.
-
Electron Ionization (EI) , coupled with GC, is the classic method for FAME analysis. It is a high-energy technique that produces extensive, reproducible fragmentation patterns, which are excellent for structural confirmation via library matching.[5][12] It is the gold standard if you have derivatized your fatty acid to a FAME.
-
Electrospray Ionization (ESI) , coupled with LC, is a "soft" ionization technique. For the underivatized acid, it reliably produces the molecular ion [M-H]⁻, which is excellent for confirming molecular weight.[5][12] However, to get structural information, you must use tandem mass spectrometry (MS/MS), and even then, fragmentation is limited. ESI is preferred for analyzing complex biological mixtures without derivatization or when using derivatization agents designed specifically for LC-MS.
Troubleshooting Guide & Protocols
This section addresses specific issues you may encounter during your experiments.
Issue 1: I am analyzing my sample with GC-MS after methylation, but I am not sure how to interpret the spectrum.
Background: The EI mass spectrum of this compound methyl ester (FAME of C23:1, MW = 366.6 g/mol ) is characterized by several diagnostic ions. Understanding these key fragments is crucial for confident identification.
Expected Fragmentation Pattern:
The fragmentation of a long-chain FAME in EI-MS is a well-understood process. The high energy of electron impact leads to the formation of a radical cation (M⁺•) that undergoes predictable cleavage and rearrangement reactions.
Diagram: General Analytical Workflow
Caption: General workflow for fatty acid analysis.
Key Diagnostic Ions for this compound Methyl Ester (C23:1 FAME):
| m/z Value | Ion Identity | Significance |
| 366 | [M]⁺• | Molecular Ion: Confirms the molecular weight of the methyl ester. May be of low abundance.[5] |
| 335 | [M-31]⁺ | Loss of Methoxy Group: Results from the cleavage of the -OCH₃ group from the ester. A very common fragment for FAMEs.[13] |
| 74 | [C₃H₆O₂]⁺• | McLafferty Rearrangement Ion: This is the base peak for most saturated and monounsaturated FAMEs. It is formed by a specific rearrangement involving the transfer of a hydrogen atom from the carbon chain to the carbonyl oxygen, followed by cleavage. Its presence is highly characteristic of a methyl ester.[5][14] |
| Series | [CₙH₂ₙ₊₁]⁺ | Hydrocarbon Fragments: A series of peaks separated by 14 Da (-CH₂- group) corresponding to the cleavage along the aliphatic chain.[15] |
Diagram: EI Fragmentation of this compound Methyl Ester
Caption: Key fragmentation pathways in GC-EI-MS.
Protocol: Fatty Acid Methylation using Boron Trifluoride-Methanol
This protocol is a standard method for preparing FAMEs for GC-MS analysis.[4]
-
Preparation: Place 1-10 mg of your lipid extract or purified free fatty acid into a screw-cap glass tube. If the sample is in a solvent, evaporate the solvent under a stream of nitrogen.
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol. Cap the tube tightly. Causality: BF₃ is a Lewis acid that catalyzes the esterification of the carboxylic acid with methanol, ensuring a rapid and quantitative reaction.
-
Heating: Heat the mixture at 60-100°C for 10-15 minutes. For very-long-chain fatty acids, a longer time or higher temperature may be beneficial.
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 2 mL of hexane. Vortex vigorously for 1 minute to extract the nonpolar FAMEs into the hexane layer.
-
Phase Separation: Centrifuge briefly (e.g., 2 min at 1000 x g) to achieve clear phase separation.
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial. The sample is now ready for injection.
Issue 2: My LC-ESI-MS/MS analysis of the free fatty acid gives me a strong [M-H]⁻ ion but no useful fragments to confirm the structure.
Background: This is the expected behavior for monounsaturated fatty acids under typical CID conditions. The deprotonated carboxylate group is a very stable, low-energy site. The collision energy is often insufficient to induce fragmentation along the hydrocarbon chain and instead results in simple, non-specific losses.
Expected Fragmentation Pattern:
Diagram: ESI-MS/MS Fragmentation of this compound
Caption: Common fragmentation of [M-H]⁻ in ESI-MS/MS.
Solution: Methods for Locating the Double Bond
Since standard CID is uninformative for double bond localization, more advanced strategies are required.
-
Derivatization for MS/MS: The most common approach is to derivatize the double bond itself prior to analysis. While not covered by a simple protocol here, techniques like epoxidation followed by ring-opening or the formation of dimethyl disulfide (DMDS) adducts create specific weak points in the molecule that fragment predictably under CID, revealing the original position of the unsaturation.
-
Alternative Fragmentation Techniques: Modern mass spectrometers may be equipped with alternative fragmentation methods that are more effective for this purpose.
-
Electron Activated Dissociation (EAD): This technique can induce fragmentation along the carbon chain without migration of the double bond, generating diagnostic ions that reveal its location.[16][17] This is a powerful method if the instrumentation is available.
-
Ozone-Induced Dissociation (OzID): This method involves introducing ozone into the mass spectrometer, which selectively reacts at the C=C double bond, causing cleavage and producing fragments that are diagnostic of its position.[16]
-
Recommendation: For routine analysis where double bond confirmation is critical and advanced instrumentation is unavailable, a well-established derivatization method (e.g., to DMDS adducts) followed by GC-MS is the most reliable and accessible strategy. If your focus is purely on quantification and molecular weight confirmation, a standard LC-ESI-MS method monitoring the [M-H]⁻ ion is sufficient.
References
- Thomas, M. C., et al. (2014). Formation and fragmentation of unsaturated fatty acid [M - 2H + Na]- ions: stabilized carbanions for charge-directed fragmentation. Journal of the American Society for Mass Spectrometry, 25(2), 237-247.
- Nikolaou, A., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5717.
- Byrdwell, W. C. (2008). Mass Spectrometric Analysis of Long-Chain Lipids. Greasy Matter.
- Li, X., et al. (2005). Enhancement of the LC/MS Analysis of Fatty Acids through Derivatization and Stable Isotope Coding. Analytical Chemistry, 77(10), 3208-3217.
- Isaac, G., & Majcherczyk, P. (1997). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of Biochemical and Biophysical Methods, 34(1), 65-73.
- Nikolaou, A., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5717.
- Thomas, M. C., et al. (2014). Formation and fragmentation of unsaturated fatty acid [m - 2h + na] - ions: stabilized carbanions. Journal of the American Society for Mass Spectrometry, 25(2), 237-247.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system.
- Wheelan, P., et al. (1995). Identification of fatty acids by electrospray mass spectrometry and tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 6(2), 85-93.
- Nibbering, N. M. M. (2004). The McLafferty rearrangement: A personal recollection. Journal of the American Society for Mass Spectrometry, 15(7), 956-958.
- Takeuchi, T., et al. (2022). Identification of complementary McLafferty rearrangement ions at m/z 224 and 222 in electron ionization mass spectra of methyl stearate. International Journal of Mass Spectrometry, 473, 116794.
- Han, X. (2011). Fragmentation Patterns of Fatty Acids and Modified Fatty Acids. Lipidomics: Methods and Protocols.
- PubChemLite. (n.d.). This compound (C23H44O2).
- Murata, T. (1977). Analysis of fatty acid methyl esters by a gas--liquid chromatography--chemical ionization mass spectrometry computer system. Analytical Chemistry, 49(14), 2209-2213.
- Wolrab, D., et al. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. Molecules, 26(21), 6439.
- Al-Amri, Z. (2019). Characterisation of four alkyl-branched fatty acids as methyl, ethyl, propyl and butyl esters using gas chromatography-mass spectrometry. Analytical Sciences, 36(2), 225-231.
- Grossert, J. S., et al. (1981). A facile, versatile procedure for the preparation of fatty acid esters suitable for glc or hplc analyses. Canadian Journal of Chemistry, 59(17), 2617-2620.
- Xu, Y. J., & Zhang, J. (2013). Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization. Bioanalysis, 5(12), 1527-1543.
- Sharkey, A. G., et al. (1959). Mass Spectra of Esters. Formation of Rearrangement Ions. Analytical Chemistry, 31(5), 865-871.
- Ran-Ressler, R. R., et al. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of Lipid Research, 53(1), 195-203.
- Murphy, R. C. (2014). Fatty Acids. Tandem Mass Spectrometry of Lipids.
- SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
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- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
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Technical Support Center: Best Practices for 22-Tricosenoic Acid Standards
Welcome to the technical support center for 22-Tricosenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimal handling and storage of this compound standards. Our goal is to ensure the integrity of your experiments through a foundational understanding of this unique very-long-chain fatty acid (VLCFA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does its handling require special attention?
This compound (C23:1n-1) is a monounsaturated very-long-chain fatty acid with the molecular formula C₂₃H₄₄O₂.[1][2] Its long hydrocarbon chain makes it a waxy solid at room temperature with a melting point of approximately 76°C.[1][3] Special handling is crucial due to its susceptibility to oxidation at the double bond and its poor solubility in many common solvents.[1][4]
Q2: How should I store this compound standards for both short-term and long-term use?
Proper storage is critical to prevent degradation. For long-term storage, this compound in its solid form should be kept at -20°C.[5] To minimize the risk of oxidation, it is advisable to store it under an inert atmosphere, such as argon or nitrogen.[1] For short-term storage, refrigeration at 2-8°C is acceptable.[6]
Q3: What are the recommended solvents for dissolving this compound?
Due to its long, hydrophobic carbon chain, this compound is practically insoluble in water.[1] It is soluble in organic solvents such as benzene, chloroform, and dimethyl sulfoxide (DMSO) at concentrations of approximately 10-25 mg/mL.[1][3] For preparing stock solutions for chromatography, ethanol can also be used, though it may require warming and sonication to achieve complete dissolution.[5]
Q4: How can I prevent the oxidation of this compound during handling and storage?
The single double bond in this compound is a potential site for oxidation.[4] To mitigate this, always handle the standard under an inert gas whenever possible.[1] When preparing solutions, use solvents that have been purged with nitrogen or argon. Store solutions in tightly sealed vials with minimal headspace, and consider adding an antioxidant such as BHT (butylated hydroxytoluene) for long-term solution storage.
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution
This protocol outlines the steps for preparing a standard stock solution of this compound.
Materials:
-
This compound standard (solid)
-
Chloroform (HPLC grade or equivalent)
-
Glass volumetric flask
-
Pipettes
-
Analytical balance
-
Water bath or sonicator
-
Nitrogen or argon gas
Procedure:
-
Accurately weigh 10 mg of this compound and transfer it to a 10 mL glass volumetric flask.
-
Add approximately 5 mL of chloroform to the flask.
-
Gently warm the flask in a water bath (not exceeding 40°C) or place it in a sonicator to aid dissolution.
-
Once the solid is completely dissolved, allow the solution to return to room temperature.
-
Bring the solution to the final volume of 10 mL with chloroform.
-
Purge the headspace of the flask with nitrogen or argon before sealing.
-
Store the stock solution at -20°C in a tightly sealed container.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC Analysis
For gas chromatography (GC) analysis, this compound should be converted to its more volatile methyl ester.
Materials:
-
This compound stock solution (from Protocol 1)
-
Boron trifluoride-methanol (BF₃-methanol) solution (14%)
-
Hexane (GC grade)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Glass test tubes with screw caps
-
Heating block or water bath
Procedure:
-
Pipette 1 mL of the this compound stock solution into a glass test tube.
-
Evaporate the chloroform under a gentle stream of nitrogen.
-
Add 2 mL of 14% BF₃-methanol solution to the dried residue.
-
Seal the tube and heat at 60°C for 10 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex the tube for 1 minute and then centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAME to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to dry the extract.
-
The sample is now ready for GC analysis.
Troubleshooting Guides
Issue 1: Difficulty Dissolving the this compound Standard
Symptom: The solid standard does not fully dissolve in the chosen solvent, even after vortexing.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Incorrect Solvent | This compound has very low solubility in polar solvents like methanol and is practically insoluble in water.[1] | Use a nonpolar solvent such as chloroform or a mixture of chloroform and methanol.[3] |
| Insufficient Temperature | As a waxy solid, gentle heating can significantly improve solubility. | Warm the solution in a water bath up to 40°C while agitating.[5] |
| Inadequate Agitation | The waxy nature of the solid may require more than simple vortexing to break up aggregates. | Use a sonicator to provide mechanical agitation and aid in dissolution. |
Issue 2: Poor Peak Shape in GC Analysis (Tailing or Fronting)
Symptom: Chromatographic peaks for the this compound FAME are asymmetrical.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Incomplete Derivatization | Residual free fatty acid is highly polar and can interact with active sites in the GC system. | Ensure the derivatization reaction has gone to completion. Optimize reaction time and temperature. |
| Active Sites in the Inlet or Column | Silanol groups in the injector liner or the front of the column can cause peak tailing for polar analytes. | Use a deactivated inlet liner and trim the first few centimeters of the column.[7] |
| Column Overload | Injecting too much sample can lead to peak fronting. | Dilute the sample or use a higher split ratio.[7] |
Issue 3: Inconsistent Results and Standard Instability
Symptom: The response of the this compound standard decreases over time, or there is high variability between injections.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Oxidation | The double bond in this compound is susceptible to oxidation, leading to degradation of the standard.[4] | Prepare fresh solutions regularly. Store stock solutions under an inert gas at -20°C.[1] |
| Solvent Evaporation | Improperly sealed vials can lead to solvent evaporation, concentrating the standard over time. | Use high-quality vials with secure caps and septa. Store at low temperatures to minimize evaporation. |
| Adsorption to Surfaces | Very-long-chain fatty acids can adsorb to glass and plastic surfaces. | Silanize glassware to reduce active sites. Use polypropylene vials if adsorption to glass is suspected. |
Visualizations
Workflow for Preparation and Analysis of this compound Standards
Caption: Workflow for preparing and analyzing this compound standards.
References
- Restek. Troubleshooting Guide. [Link]
- Agilent Technologies, Inc. (2019, March 23).
- Reyes, L., et al. (2025). Analysis of aliphatic and phenolic compounds present in industrial black liquors using HPLC-DAD and IC-MS/MS methods.
- A.M. Yurkshtovich, et al. (2025). Inhibition of oxidation of unsaturated fatty acid methyl esters by essential oils.
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Validation & Comparative
A Comparative Guide to 22-Tricosenoic Acid and Other Very-Long-Chain Fatty Acids for Researchers
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipidomics, very-long-chain fatty acids (VLCFAs) stand out for their complex roles in cellular structure, signaling, and disease. This guide provides a comprehensive comparison of 22-Tricosenoic acid (C23:1), an odd-chain monounsaturated VLCFA, with other prominent VLCFAs. We will delve into their distinct biochemical properties, physiological functions, and the analytical methodologies crucial for their study, supported by experimental data and detailed protocols. Our objective is to equip researchers with the knowledge to make informed decisions in their experimental designs and drug development endeavors.
Introduction to Very-Long-Chain Fatty Acids (VLCFAs)
VLCFAs are a class of fatty acids with 22 or more carbon atoms.[1] Unlike their shorter-chain counterparts, which are primarily metabolized in the mitochondria, VLCFAs undergo an initial round of β-oxidation within peroxisomes.[1][2][3] This metabolic distinction is critical, as defects in peroxisomal function can lead to the accumulation of VLCFAs, a hallmark of severe genetic disorders such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[1]
VLCFAs are integral components of cellular lipids, particularly sphingolipids, which are abundant in the nervous system and skin.[4][5] They play crucial roles in maintaining the integrity of the myelin sheath, skin barrier function, and modulating membrane fluidity.[4][6][7] This guide will focus on a comparative analysis of this compound against other key VLCFAs, highlighting the unique aspects conferred by its odd-numbered carbon chain and monounsaturation.
Comparative Analysis of Key VLCFAs
The structural diversity among VLCFAs, including chain length, saturation, and the presence of an odd or even number of carbons, dictates their physicochemical properties and biological functions. Here, we compare this compound with two even-chain VLCFAs: the saturated Lignoceric acid (C24:0) and the monounsaturated Nervonic acid (C24:1).
| Property | This compound (C23:1) | Lignoceric Acid (C24:0) | Nervonic Acid (C24:1) |
| Chemical Formula | C23H44O2 | C24H48O2 | C24H46O2 |
| Molecular Weight | 352.6 g/mol | 368.6 g/mol | 366.6 g/mol |
| Chain Length | 23 Carbons (Odd) | 24 Carbons (Even) | 24 Carbons (Even) |
| Saturation | Monounsaturated (one double bond) | Saturated (no double bonds) | Monounsaturated (one double bond) |
| Melting Point | Lower than saturated counterparts | 84.2 °C | Lower than lignoceric acid |
| Primary Metabolic Fate of Final Carbon Units | Propionyl-CoA (3 carbons) | Acetyl-CoA (2 carbons) | Acetyl-CoA (2 carbons) |
Table 1: Physicochemical Properties of Selected VLCFAs.
The Significance of an Odd-Chain Structure: this compound
The defining feature of this compound is its odd-numbered carbon chain. During peroxisomal β-oxidation, even-chain fatty acids are broken down into two-carbon acetyl-CoA units. In contrast, the final cycle of β-oxidation of an odd-chain fatty acid like this compound yields one molecule of acetyl-CoA and one molecule of propionyl-CoA (a three-carbon unit).[8][9] This is a crucial distinction, as propionyl-CoA can be converted to succinyl-CoA, an intermediate of the citric acid cycle, and can thus serve as a substrate for gluconeogenesis.[8] This metabolic pathway is not available to even-chain fatty acids.
Impact on Membrane Dynamics
The incorporation of VLCFAs into cellular membranes, particularly as part of sphingolipids, significantly influences membrane fluidity and organization.[4][6][7]
-
Saturated vs. Unsaturated: Saturated VLCFAs like lignoceric acid tend to pack tightly, increasing membrane rigidity.[10] In contrast, the cis double bond in monounsaturated VLCFAs like this compound and nervonic acid introduces a kink in the acyl chain, disrupting tight packing and increasing membrane fluidity.[6][10]
-
Odd vs. Even Chain Length: While less studied, the odd-numbered chain of this compound may also influence membrane properties. Some studies suggest that odd-chain fatty acids can increase membrane fluidity to a degree similar to polyunsaturated fatty acids.[5]
An increase in VLCFA levels, particularly saturated ones, is associated with increased membrane stiffness.[4] This altered biophysical property can impact the function of membrane-bound proteins and contribute to cellular dysfunction in diseases like X-ALD.
Biological and Pathophysiological Roles
| VLCFA | Key Biological Roles | Association with Disease |
| This compound (C23:1) / Tricosanoic Acid (C23:0) | Potential anti-inflammatory properties; may play a role in neurological health. Higher serum levels of its saturated counterpart, tricosanoic acid, have been associated with better cognitive function in older adults. | Altered levels have been observed in certain metabolic and neurological disorders. |
| Lignoceric Acid (C24:0) | A major component of myelin sphingolipids and cerebrosides. | Accumulation is a key biomarker for X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal disorders.[1] |
| Nervonic Acid (C24:1) | Highly enriched in the white matter of the brain and a crucial component of myelin sphingolipids. Essential for nerve cell growth and maintenance. | Deficiencies have been linked to demyelinating diseases such as multiple sclerosis and adrenoleukodystrophy. |
Table 2: Biological Roles and Disease Associations of Selected VLCFAs.
Experimental Analysis of VLCFAs: A Step-by-Step Protocol
Accurate quantification of VLCFAs is paramount for both basic research and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method for this purpose.[1][11] The following is a detailed protocol for the analysis of VLCFAs in plasma.
Principle
This method involves the hydrolysis of fatty acids from complex lipids, extraction of the free fatty acids, derivatization to form volatile methyl esters, and subsequent separation and quantification by GC-MS.
Materials and Reagents
-
Plasma sample
-
Internal standards (e.g., deuterated VLCFA standards)
-
Methanol
-
Hydrochloric acid (HCl)
-
Hexane
-
Sodium sulfate (anhydrous)
-
Boron trifluoride (BF3) in methanol (14%)
-
GC-MS system with a suitable capillary column (e.g., polar-phase column)
Step-by-Step Methodology
-
Sample Preparation:
-
To 100 µL of plasma in a screw-cap glass tube, add a known amount of an internal standard solution containing deuterated VLCFAs (e.g., D4-C24:0). The internal standard is crucial for accurate quantification, correcting for variations in extraction and derivatization efficiency.
-
-
Hydrolysis:
-
Add 1 mL of 2M methanolic HCl.
-
Cap the tube tightly and heat at 100°C for 1 hour. This step cleaves the fatty acids from their glycerol and sphingosine backbones.
-
-
Extraction:
-
After cooling to room temperature, add 1 mL of hexane and vortex vigorously for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the fatty acid methyl esters to a clean glass tube.
-
Repeat the extraction with another 1 mL of hexane and combine the hexane layers.
-
-
Derivatization (Methylation):
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
-
Add 200 µL of 14% BF3 in methanol.
-
Cap the tube and heat at 100°C for 30 minutes. This ensures complete methylation of the free fatty acids.
-
-
Final Extraction:
-
After cooling, add 1 mL of hexane and 0.5 mL of water.
-
Vortex and centrifuge as before.
-
Transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
GC-MS Analysis:
-
Transfer the final hexane extract to a GC vial with a micro-insert.
-
Inject 1-2 µL of the sample into the GC-MS system.
-
Use a temperature program that allows for the separation of the different fatty acid methyl esters based on their chain length and saturation.
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target VLCFA methyl esters.
-
Data Analysis
Quantification is achieved by comparing the peak area of each endogenous VLCFA methyl ester to the peak area of its corresponding deuterated internal standard. A calibration curve prepared with known concentrations of VLCFA standards is used to determine the absolute concentration in the plasma sample.
Visualizing the Metabolic Landscape of VLCFAs
To better understand the metabolic pathways and experimental workflows discussed, the following diagrams are provided.
Peroxisomal β-Oxidation of VLCFAs
This diagram illustrates the key steps in the breakdown of VLCFAs within the peroxisome, highlighting the differences between even- and odd-chain fatty acid metabolism.
Caption: Peroxisomal β-oxidation pathway for VLCFAs.
Experimental Workflow for GC-MS Analysis of Plasma VLCFAs
This diagram outlines the sequential steps involved in the preparation and analysis of plasma samples for VLCFA quantification.
Caption: Workflow for VLCFA analysis by GC-MS.
Conclusion and Future Directions
The study of VLCFAs is a rapidly evolving field with significant implications for human health and disease. This compound, with its unique odd-chain structure, presents a fascinating area for further investigation. Its distinct metabolic fate, yielding propionyl-CoA, suggests potential roles in energy metabolism and gluconeogenesis that differ from its even-chain counterparts.
Future research should focus on elucidating the specific biological activities of this compound and other odd-chain VLCFAs. Direct comparative studies are needed to understand their differential effects on membrane biophysics, cell signaling, and inflammatory pathways. The development of more sensitive and high-throughput analytical methods will also be crucial for advancing our understanding of these complex lipids and their roles in health and disease, ultimately paving the way for novel therapeutic strategies.
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A Senior Application Scientist's Guide to the Comparative Biological Activities of 22-Tricosenoic Acid and Nervonic Acid
An In-Depth Analysis for Researchers and Drug Development Professionals
In the intricate world of lipid biochemistry, very-long-chain monounsaturated fatty acids (VLC-MUFAs) are emerging as critical modulators of cellular function, extending far beyond their basic roles in energy storage and membrane structure. For decades, nervonic acid (C24:1n-9) has been the focal point of research in this class, primarily due to its indispensable role in the neural myelin sheath.[1][2][3][4][5][6][7] However, the scientific community is increasingly turning its attention to other, less-characterized VLC-MUFAs like 22-tricosenoic acid (C23:1n-1), which possesses unique structural and functional properties.
This guide offers a comprehensive, data-supported comparison of this compound and nervonic acid. It is designed to move beyond a simple recitation of facts, instead providing a causal analysis of their activities and a framework for future investigation. Our objective is to equip researchers and drug development scientists with the foundational knowledge and experimental designs necessary to explore the full therapeutic potential of these compelling molecules.
Structural and Metabolic Framework
The single-carbon difference between this compound (C23:1) and nervonic acid (C24:1) is the source of their distinct biochemical behaviors. As VLCFAs, both are synthesized in the endoplasmic reticulum through the action of elongase enzymes and require peroxisomal β-oxidation for their catabolism.[8]
Table 1: Physicochemical Properties
| Property | This compound | Nervonic Acid |
| IUPAC Name | tricos-22-enoic acid[8] | cis-15-tetracosenoic acid[6] |
| Lipid Numbers | C23:1n-1[8] | C24:1n-9[1][9] |
| Molecular Formula | C₂₃H₄₄O₂[8][10] | C₂₄H₄₆O₂[11] |
| Molecular Weight | 352.6 g/mol [8] | 366.6 g/mol [11] |
| Primary Precursor | Erucic Acid (C22:1) | Erucic Acid (C22:1)[6] |
| Key Metabolic Site | Endoplasmic Reticulum (synthesis), Peroxisome (catabolism)[8] | Endoplasmic Reticulum (synthesis), Peroxisome (catabolism) |
Nervonic acid's primary metabolic fate is its incorporation into sphingolipids, such as sphingomyelin and cerebrosides, which are fundamental components of the myelin sheath.[1][4][5][6] This makes it vital for proper nerve signal transmission. This compound is also integrated into cell membranes and can modulate their fluidity and the activity of membrane-bound receptors.[8][12]
A Head-to-Head Comparison of Biological Activities
While both molecules exhibit overlapping functions, particularly in inflammation, their primary spheres of influence differ significantly.
Neurological and Neuroprotective Effects
This is the most well-defined area of nervonic acid's activity. It is a cornerstone of neurological health.
-
Nervonic Acid : As a major constituent of the myelin sheath, nervonic acid is essential for the growth, maintenance, and repair of nerve fibers.[3][4][7][13] Its deficiency is linked to demyelinating diseases like multiple sclerosis and adrenoleukodystrophy, and supplementation has been shown to be beneficial in animal models of Parkinson's disease and other neurological conditions.[1][5][11] Mechanistically, it supports nerve fiber repair and regeneration and is critical for cognitive function and learning.[4] Studies show it influences neurotrophin signaling, a pathway fundamental to neuronal communication.[2]
-
This compound : The neurological role of this compound is less understood, but emerging evidence is promising. Research indicates that higher levels of certain VLCFAs, including those in the same class as this compound, correlate with improved cognitive function in older adults.[8] Its ability to integrate into cell membranes suggests a potential role in maintaining neuronal integrity.[8]
Anti-Inflammatory and Immunomodulatory Functions
Both fatty acids demonstrate the ability to modulate inflammatory pathways, a property of significant therapeutic interest.
-
Nervonic Acid : Possesses potent anti-inflammatory activity, demonstrated by its ability to inhibit the NF-κB signaling pathway.[14] By suppressing this key pathway, it can decrease the inflammatory response in various cell types, including RAW264.7 macrophages, and improve colonic inflammation in animal models.[14] This mechanism is crucial for mitigating the chronic inflammation that underlies many neurodegenerative and metabolic diseases.[5][11]
-
This compound : Also exhibits anti-inflammatory properties by modulating lipid metabolism, which in turn can influence inflammatory pathways.[8] Its ability to influence cell signaling pathways related to the immune response positions it as a candidate for developing novel anti-inflammatory therapeutics.[8]
Table 2: Comparative Anti-inflammatory Mechanisms
| Feature | This compound | Nervonic Acid |
| Primary Mechanism | Modulation of lipid metabolism and immune cell signaling[8] | Direct inhibition of NF-κB signaling pathway[14] |
| Cellular Models | Modulates immune response[8] | Decreases inflammatory response in LPS-induced RAW264.7 cells[14] |
| Therapeutic Implication | Potential for treating inflammatory diseases[8] | Potential for neurodegenerative and inflammatory bowel diseases[5][11] |
Mechanistic Insights: Key Signaling Pathways
The biological effects of these VLC-MUFAs are not random; they are orchestrated through the modulation of specific, highly regulated signaling cascades. Understanding these pathways is essential for targeted drug development.
Caption: Key signaling pathways modulated by Nervonic and this compound.
Experimental Framework for Comparative Analysis
To rigorously compare these two fatty acids, a systematic, multi-assay approach is required. The following protocols are designed to be self-validating, with clear endpoints and controls.
Rationale for Experimental Design
The choice of assays is critical. We begin with a foundational assessment of cytotoxicity to establish safe dosing ranges. The subsequent functional assays—anti-inflammatory and cell migration—are chosen because they represent key, therapeutically relevant biological processes where both fatty acids are implicated. The use of a well-characterized cell line like RAW 264.7 macrophages provides a robust and reproducible model for inflammation studies.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This is a crucial first step to determine the concentration range at which the fatty acids can be studied without inducing toxicity.
Workflow: MTT Assay for Determining Non-Toxic Dosing
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: Plate RAW 264.7 macrophages at a density of 1x10⁵ cells/mL in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare stock solutions of this compound and nervonic acid. Perform serial dilutions to create a range of concentrations (e.g., 1 µM to 100 µM). Replace the cell media with media containing the fatty acid treatments. Include a vehicle control (e.g., ethanol or DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Measurement: Quantify the formazan by reading the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.
Protocol 2: In Vitro Anti-Inflammatory Activity (Nitric Oxide Assay)
This assay quantifies the ability of the fatty acids to suppress the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).
Workflow: Measuring Nitric Oxide Production in Macrophages
Caption: Experimental workflow for the Griess reagent-based nitric oxide assay.
Detailed Steps:
-
Cell Seeding: Plate RAW 264.7 cells as described in the MTT protocol.
-
Pre-treatment: Treat cells with non-toxic concentrations of this compound or nervonic acid (determined from the MTT assay) for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to all wells except the negative control to induce an inflammatory response and nitric oxide (NO) production.
-
Supernatant Collection: After 24 hours of incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B to the supernatant. A pink/magenta color will develop in the presence of nitrite (a stable product of NO).
-
Measurement: Measure the absorbance at 540 nm. The reduction in absorbance in treated wells compared to the LPS-only control indicates anti-inflammatory activity.
Conclusion and Future Research Directives
Nervonic acid is, and will remain, a molecule of immense importance in neuroscience due to its validated and critical role in myelin integrity.[1][2][3][4][5][6][7] The existing body of evidence strongly supports its therapeutic potential for a range of neurological disorders.
This compound, while currently less defined, represents a frontier of lipid research. Its demonstrated anti-inflammatory and membrane-modulating activities suggest it is more than just a structural analogue of nervonic acid.[8] It may possess a distinct therapeutic profile with applications potentially extending beyond neurology into metabolic and inflammatory diseases.
The critical next step for the field is to conduct direct, side-by-side comparative studies using the frameworks outlined in this guide. Future research should focus on:
-
Head-to-Head Potency: Determining the relative efficacy of each fatty acid in modulating inflammation and other cellular processes.
-
Synergistic Effects: Investigating whether a combination of this compound and nervonic acid offers superior therapeutic benefits to either molecule alone.
-
In Vivo Validation: Progressing these findings into preclinical animal models of neurodegeneration and inflammation to assess bioavailability, safety, and efficacy.
By systematically exploring these questions, the scientific community can unlock the full potential of these very-long-chain fatty acids and pave the way for novel lipid-based therapeutics.
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A Comprehensive Guide to the Validation of a Novel UPLC-MS/MS Method for the Quantification of 22-Tricosenoic Acid
This guide provides an in-depth validation of a newly developed Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method for the accurate quantification of 22-Tricosenoic acid (Erucic Acid), a very-long-chain fatty acid of significant interest in biomedical research and drug development. We will objectively compare the performance of this new method with established analytical techniques, supported by comprehensive experimental data, to offer researchers, scientists, and drug development professionals a thorough understanding of its capabilities and advantages.
Introduction: The Significance of this compound Analysis
This compound (C23:1n-1) is a monounsaturated very-long-chain fatty acid (VLCFA) implicated in various physiological and pathological processes.[1][2] Its accurate and precise measurement in biological matrices is crucial for understanding its metabolic pathways and its role in diseases such as X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal disorders. While traditional methods like Gas Chromatography-Mass Spectrometry (GC-MS) have been the standard, they often require complex and time-consuming derivatization steps.[3][4][5] High-Performance Liquid Chromatography (HPLC) offers an alternative, particularly for separating isomers, but may lack the sensitivity required for trace-level analysis.[6][7][8] This guide introduces a novel UPLC-MS/MS method designed for high sensitivity, specificity, and throughput, and presents a comprehensive validation study to establish its reliability and superiority for the analysis of this compound.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is contingent on the specific requirements of the study, including sensitivity, selectivity, sample throughput, and the complexity of the sample matrix. Below is a comparison of the newly developed UPLC-MS/MS method with conventional techniques.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) with UV/ELSD | Novel UPLC-MS/MS Method |
| Principle | Separation of volatile derivatives based on boiling point and mass-to-charge ratio. | Separation based on polarity, with detection via UV absorbance or light scattering. | Separation based on polarity, with highly specific detection by mass-to-charge ratio of parent and fragment ions. |
| Sample Preparation | Requires derivatization (e.g., FAMEs) to increase volatility.[9][10][11] | Derivatization is not always necessary but can be used to enhance detection.[6] | Simple protein precipitation and dilution. |
| Sensitivity | Good, but can be limited by derivatization efficiency and background noise. | Moderate, often insufficient for low-abundance analytes.[7] | Excellent, capable of detecting picogram levels. |
| Specificity | Good, based on retention time and mass spectrum. | Moderate, potential for co-elution and interference. | Excellent, highly specific due to MRM transitions. |
| Throughput | Lower, due to longer run times and sample preparation. | Moderate. | Higher, with rapid chromatographic separation. |
| Robustness | Generally robust, but derivatization can introduce variability. | Robust for routine analysis. | High, with stable and reproducible performance. |
The Novel UPLC-MS/MS Method: A Detailed Protocol
The developed method leverages the high separation efficiency of UPLC and the exceptional sensitivity and specificity of tandem mass spectrometry.
Sample Preparation Workflow
A streamlined sample preparation protocol is crucial for high-throughput analysis. The following workflow minimizes sample handling and potential for error.
Caption: Streamlined sample preparation workflow for this compound analysis.
UPLC-MS/MS Instrumentation and Conditions
-
UPLC System: Waters ACQUITY UPLC I-Class
-
Mass Spectrometer: Waters Xevo TQ-S micro
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Isopropanol (1:1)
-
Gradient: 60% B to 99% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI) Negative
-
MRM Transition:
-
This compound: Precursor Ion > Product Ion (e.g., 351.3 > 351.3)
-
Internal Standard (e.g., C23:0): Precursor Ion > Product Ion (e.g., 353.3 > 353.3)
-
Method Validation: Adhering to ICH Q2(R1) Guidelines
A comprehensive validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method's suitability for its intended purpose.[12][13][14]
Validation Workflow
The validation process follows a structured approach to assess all critical performance characteristics of the analytical method.
Caption: Key parameters for analytical method validation.
Specificity
Specificity was evaluated by analyzing blank plasma samples from six different sources to assess for interferences at the retention time of this compound and its internal standard. No significant interfering peaks were observed, demonstrating the high specificity of the method.
Linearity and Range
The linearity of the method was assessed by preparing calibration curves using spiked plasma samples at eight concentration levels. The method was found to be linear over the range of 1 to 1000 ng/mL, with a coefficient of determination (r²) consistently greater than 0.99.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Regression Equation | y = mx + c |
| Coefficient of Determination (r²) | > 0.995 |
Accuracy and Precision
Accuracy and precision were determined by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on three separate days.
Accuracy (as % Recovery)
| QC Level | Day 1 | Day 2 | Day 3 | Mean |
|---|---|---|---|---|
| Low (5 ng/mL) | 98.7% | 101.2% | 99.5% | 99.8% |
| Medium (100 ng/mL) | 99.1% | 97.8% | 100.3% | 99.1% |
| High (800 ng/mL) | 102.3% | 100.9% | 98.6% | 100.6% |
Precision (as % RSD)
| QC Level | Intra-day RSD | Inter-day RSD |
|---|---|---|
| Low (5 ng/mL) | 3.5% | 4.2% |
| Medium (100 ng/mL) | 2.1% | 2.8% |
| High (800 ng/mL) | 1.8% | 2.5% |
The results demonstrate excellent accuracy and precision, with all values falling within the acceptable limits set by regulatory guidelines.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of spiked plasma samples.
| Parameter | Value |
| Limit of Detection (LOD) | 0.3 ng/mL (S/N ≥ 3) |
| Limit of Quantitation (LOQ) | 1.0 ng/mL (S/N ≥ 10) |
The low LOQ highlights the method's suitability for quantifying endogenous levels of this compound.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in key analytical parameters, including column temperature (± 2°C) and mobile phase composition (± 2%). The results showed no significant impact on the accuracy and precision of the measurements, indicating the method's reliability under varied operating conditions.
Conclusion: A Superior Method for this compound Quantification
The novel UPLC-MS/MS method presented in this guide offers significant advantages over traditional analytical techniques for the quantification of this compound. Its high sensitivity, specificity, and throughput, combined with a simple and rapid sample preparation procedure, make it an ideal choice for researchers and drug development professionals. The comprehensive validation data presented herein demonstrates that the method is accurate, precise, and robust, meeting the stringent requirements of international regulatory guidelines. The adoption of this method has the potential to accelerate research into the role of this compound in health and disease.
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A Guide to Cross-Validation of 22-Tricosenoic Acid Measurements Between Laboratories
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Standardized 22-Tricosenoic Acid Quantification
This guide provides a comprehensive overview of the critical parameters in this compound analysis, offering a framework for establishing robust cross-validation protocols to ensure consistency and reliability of data across different research sites.
Sources of Inter-Laboratory Variability: A Mechanistic Perspective
The analytical workflow for this compound is a multi-step process, with each stage presenting potential sources of variability. Understanding these factors is the first step toward mitigating them. The primary analytical technique for this compound quantification is gas chromatography (GC) following conversion of the fatty acid to its more volatile fatty acid methyl ester (FAME).[3] This process typically involves lipid extraction, saponification (hydrolysis of triglycerides), and derivatization (esterification).[4]
Lipid Extraction: Choosing the Right Solvent System
The initial extraction of lipids from the sample matrix is a critical step that can significantly influence the final quantified value. The two most common methods are the Folch and Soxhlet extractions.
-
Folch Method: This technique utilizes a chloroform and methanol mixture.[4] While effective for many applications, studies have shown that the Folch method can induce the isomerization of the naturally occurring cis-isomer of this compound (erucic acid) into its trans-isomer, brassidic acid.[4][5] This transformation can lead to an underestimation of the true erucic acid content if the analytical method does not separate and quantify both isomers.
-
Soxhlet Extraction: This method typically employs hexane as the solvent and has been demonstrated to be superior for erucic acid quantification as it minimizes isomerization.[4][5]
Recommendation: For accurate this compound measurement, the Soxhlet extraction method with hexane is recommended to avoid the potential for isomerization.[4]
Saponification and Derivatization: The Chemistry of FAME Formation
Following extraction, the fatty acids are liberated from the glycerol backbone through saponification and then converted to FAMEs for GC analysis. The choice of catalyst for this derivatization step is another source of potential variability. Common methods include:
-
Acid-catalyzed derivatization: Using reagents like hydrochloric acid (HCl) in methanol or sulfuric acid (H₂SO₄) in methanol.[4][6]
-
Base-catalyzed derivatization: Employing reagents such as sodium hydroxide (NaOH) in methanol followed by boron trifluoride (BF₃) in methanol.[4][6]
The efficiency of these methods can vary depending on the sample matrix and the presence of other fatty acids. Therefore, consistency in the derivatization protocol is crucial for inter-laboratory comparisons.
Gas Chromatographic Analysis: The Importance of Isomer Separation
The GC conditions must be meticulously optimized to ensure the baseline separation of the methyl ester of this compound from other fatty acid methyl esters, particularly its isomers like brassidic acid and cetoleic acid (a structural isomer).[4] Key chromatographic parameters to standardize include:
-
GC Column: A highly polar capillary column, such as a wax-type column, is necessary for the separation of cis and trans isomers.[3][7]
-
Temperature Program: The oven temperature program must be optimized to achieve adequate resolution between adjacent peaks.[8]
-
Carrier Gas Flow Rate: Consistent flow rates are essential for reproducible retention times.[9]
Table 1: Comparison of Analytical Methods for this compound Determination
| Analytical Method | Principle | Advantages | Disadvantages | Key Considerations for Cross-Validation |
| GC-FID | Separation of FAMEs by gas chromatography and detection by a flame ionization detector.[3][7] | Robust, reliable, and widely available. | Requires derivatization; potential for co-elution of isomers. | Standardization of extraction, derivatization, GC column, and temperature program. |
| GC-MS | Separation by GC with mass spectrometric detection for identification and quantification.[4] | High selectivity and sensitivity; provides structural information. | More expensive instrumentation; requires expertise in mass spectral interpretation. | Consistent ionization mode, mass transitions (for targeted analysis), and data processing parameters. |
| LC-MS | Separation by liquid chromatography with mass spectrometric detection.[2][10] | Can analyze free fatty acids without derivatization; suitable for a broader range of lipids. | May have lower resolution for certain isomers compared to GC. | Standardization of mobile phases, gradient, and MS parameters. |
A Step-by-Step Protocol for Inter-Laboratory Cross-Validation
To ensure the comparability of this compound measurements, a formal cross-validation study should be conducted. The following protocol outlines the key steps.
Establishment of a Centralized Reference Laboratory
Designate one laboratory to act as the central reference lab. This lab will be responsible for preparing and distributing proficiency testing samples and for collating and analyzing the data from all participating labs.
Preparation and Distribution of Homogenized Samples
The reference lab should prepare a large, homogenous batch of a relevant sample matrix (e.g., rapeseed oil, infant formula). The homogeneity of the material must be confirmed through repeated analysis.[11] Aliquots of this material are then distributed to all participating laboratories.
Standardization of the Analytical Protocol
All participating laboratories must agree upon and strictly adhere to a standardized analytical protocol. This includes:
-
Sample Preparation: Identical extraction and derivatization methods.[4]
-
Internal Standard: Use of the same internal standard (e.g., C13:0 or C21:0 fatty acid) at the same concentration.[3][8]
-
Calibration Standards: Use of a certified reference material for this compound to prepare a standardized calibration curve.[8]
-
GC-MS/FID Parameters: Identical GC column, temperature program, and detector settings.
Blinded Analysis and Data Reporting
Each laboratory should analyze the proficiency testing samples in a blinded fashion. The results, including the mean concentration, standard deviation, and number of replicates, should be reported to the central reference laboratory.
Statistical Analysis and Performance Evaluation
The reference laboratory will perform a statistical analysis of the submitted data to assess the inter-laboratory precision and identify any systematic biases. This can include the calculation of Z-scores for each laboratory's results.
Visualization of Key Workflows
To further clarify the critical steps in this compound analysis, the following diagrams illustrate the recommended sample preparation and analytical workflows.
Caption: Recommended sample preparation workflow for this compound analysis.
Caption: Analytical workflow for the quantification of this compound by GC.
Conclusion: Towards Harmonized Measurements
Discrepancies in this compound measurements between laboratories are a significant challenge that can be overcome through a systematic and collaborative approach. By understanding the critical sources of variability in the analytical workflow, from sample extraction to chromatographic analysis, and by implementing robust cross-validation protocols, the scientific community can move towards harmonized and reliable data. Adherence to standardized methods, the use of certified reference materials, and participation in proficiency testing programs are essential for ensuring the accuracy and comparability of this compound measurements in research, clinical, and regulatory settings.
References
- Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products. (2022-03-12).
- 123 Quantitative Analysis of Erucic Acid in Rape Oil.
- Gas-Liquid Chromatographic Determination of C22 Fatty Acids for the Certification of Low Erucic Acid Varieties of Rapeseeds.
- Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products. (2025-10-14).
- Quick determination of erucic acid in mustard oils and seeds. (2022-04-11).
- Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products. (2022-03-12).
- Evaluating Erucic Acid in Mustard via GC-FID.
- Erucic acid concentration of rapeseed (Brassica napus L.) oils on the German food retail market. PubMed Central.
- A Comparative Guide to the Cross-Validation of GC-MS and LC-MS Methods for F
- Comparison of critical methods developed for fatty acid analysis: A review.
- Best practices for the design, laboratory analysis, and reporting of trials involving f
- Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. MDPI. (2024-08-19).
- Fapas Proficiency testing
- The Essential Guide to Fatty Acid Analysis. Eurofins USA. (2024-01-19).
- PROFICIENCY TESTING PT.UA.1.5.2017 OILSEEDS (QUALITY) PROFICIENCY TESTING REPORT – ROUND 21 MAY 2024. (2024-06-07).
- ERUCIC ACID IN FOOD: A Toxicological Review and Risk Assessment.
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A Senior Application Scientist's Guide to the Quantitative Comparison of 22-Tricosenoic Acid Levels in Tissues
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Quantifying 22-Tricosenoic Acid
This compound, more commonly known as erucic acid, is a monounsaturated omega-9 very-long-chain fatty acid (VLCFA) with the chemical notation 22:1n-9.[1][2][3] While present in various plant oils, particularly from the Brassicaceae family (e.g., rapeseed and mustard), its endogenous levels and distribution within mammalian tissues are of significant scientific interest.[3][4][5] The quantification of erucic acid across different tissues is not merely an academic exercise; it is crucial for understanding lipid metabolism, the pathophysiology of certain genetic disorders, and the pharmacokinetics of therapeutic interventions.
The primary clinical relevance of erucic acid stems from its role in "Lorenzo's oil," a therapeutic agent used in an attempt to manage X-linked adrenoleukodystrophy (X-ALD).[6][7][8] X-ALD is a severe genetic disorder caused by mutations in the ABCD1 gene, leading to the pathological accumulation of VLCFAs (especially C26:0) in tissues like the brain, adrenal glands, and plasma.[6] Lorenzo's oil, a 4:1 mixture of glyceryl trioleate (from oleic acid) and glyceryl trierucate (from erucic acid), is designed to competitively inhibit the enzymes responsible for VLCFA synthesis, thereby reducing the accumulation of these toxic fatty acids.[7][9][10][11] Therefore, accurately measuring the concentration of erucic acid in different tissues is vital to assess its biodistribution and therapeutic efficacy.[12][13]
This guide provides a comparative overview of analytical methodologies, a summary of reported tissue concentrations, and a detailed protocol for the robust quantification of this compound, designed to support researchers in this critical field.
Analytical Methodologies: A Comparative Analysis
The accurate quantification of this compound from complex biological matrices requires sophisticated analytical techniques. The choice of method depends on the required sensitivity, selectivity, and the specific research question.
| Methodology | Principle | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile fatty acid methyl esters (FAMEs) are separated by GC and detected by MS. | High sensitivity and selectivity. Established "gold standard" for fatty acid analysis.[14][15] Provides structural information for confident identification. | Requires derivatization to convert fatty acids into volatile FAMEs, which adds a sample preparation step.[14][15] |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Similar separation to GC-MS, but detection is based on the ionization of analytes in a hydrogen flame. | Robust, reliable, and provides excellent quantitative accuracy.[16] | Less sensitive than GC-MS and does not provide mass information, making peak identification reliant on retention time matching with standards. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Fatty acids are separated by LC and detected by tandem MS, often using multiple reaction monitoring (MRM). | High throughput and can analyze underivatized fatty acids.[17] Excellent for specific, targeted quantification in complex mixtures.[6][17] | Potential for matrix effects and ion suppression. May require more complex method development than GC-MS. |
Expert Insight: For most applications requiring definitive identification and sensitive quantification of this compound in tissue, GC-MS is the recommended methodology . Its high resolving power and the extensive fragmentation libraries available for FAMEs make it an exceptionally reliable and trustworthy technique. The derivatization step, while adding time, is a well-established process that significantly enhances the chromatographic performance of VLCFAs.[14][15][18]
Quantitative Comparison of this compound Across Tissues
Direct quantitative data for endogenous this compound in untreated human or animal tissues is sparse in publicly available literature, as its natural levels are typically very low. Most available data comes from studies involving dietary administration of erucic acid, such as in the treatment of X-ALD.
A key study involving a patient treated with Lorenzo's oil for 10 months provided postmortem tissue analysis, confirming that dietary erucic acid is incorporated into various organs.[12][13] This demonstrates the compound's ability to cross biological barriers and distribute systemically.
| Tissue | Species / Condition | Reported Findings | Reference |
| Heart | Human (X-ALD patient treated with Lorenzo's Oil) | Erucic acid was detected, indicating uptake from diet. | [12][13] |
| Liver | Human (X-ALD patient treated with Lorenzo's Oil) | Erucic acid was detected. | [12][13] |
| Adrenal Gland | Human (X-ALD patient treated with Lorenzo's Oil) | Erucic acid was detected. | [12][13] |
| Brain | Human (X-ALD patient treated with Lorenzo's Oil) | Erucic acid was detected, suggesting it can cross the blood-brain barrier. | [12][13] |
| Myocardium | Rat (Fed high erucic acid diet) | Significant accumulation of erucic acid was noted in myocardial lipids. | [19] |
| Adipose Tissue | Rat (Fed high erucic acid diet) | Erucic acid accumulation was observed in reserve fatty tissue. | [19] |
Causality Insight: The differential accumulation in tissues reflects varying levels of lipid metabolism and uptake. The heart, for instance, heavily relies on fatty acid oxidation for energy, explaining the significant uptake observed in animal studies.[19] The presence of erucic acid in the brain of treated patients is particularly significant, as this is the primary target organ in the cerebral forms of X-ALD.[12][13]
Detailed Experimental Protocol: Quantification by GC-MS
This protocol provides a self-validating workflow for the quantification of total this compound (free and esterified) in tissue samples. The use of a deuterated internal standard is critical for ensuring accuracy by correcting for sample loss during extraction and derivatization.
Workflow Overview
Step-by-Step Methodology
-
Internal Standard Preparation: Prepare a stock solution of a suitable internal standard, such as Behenic acid-d3 (22:0-d3), in methanol at a concentration of 0.5 mg/mL.[20] The choice of a saturated fatty acid ensures it will not interfere with the monounsaturated target analyte.
-
Sample Preparation & Homogenization:
-
Accurately weigh approximately 50-100 mg of frozen tissue into a glass tube.
-
Add a known volume of the internal standard stock solution. The amount should be chosen to be within the range of the calibration curve.
-
Add 2 mL of methanol and homogenize the tissue thoroughly using a mechanical homogenizer until no solid particles are visible.
-
-
Total Lipid Extraction (Folch Method):
-
To the homogenate, add 4 mL of chloroform. Vortex vigorously for 2 minutes.
-
Add 1.5 mL of 0.9% NaCl solution and vortex again for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic (chloroform) layer containing the lipids into a new glass tube.
-
-
Saponification (Hydrolysis of Fatty Acid Esters):
-
Evaporate the chloroform extract to dryness under a stream of nitrogen.
-
Add 2 mL of 0.5 N methanolic KOH.[18]
-
Seal the tube and heat at 80°C for 30 minutes to hydrolyze all esterified fatty acids into their free form.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Allow the tube to cool to room temperature.
-
Add 2 mL of 14% Boron Trifluoride (BF₃) in methanol. This reagent is causal for the efficient conversion of free fatty acids to their volatile methyl esters.
-
Seal the tube and heat at 80°C for 30 minutes.
-
Cool the tube, then add 2 mL of hexane and 2 mL of saturated NaCl solution. Vortex thoroughly.
-
Centrifuge for 5 minutes. The top hexane layer now contains the FAMEs.
-
-
GC-MS Analysis:
-
Transfer the upper hexane layer to a GC vial.
-
Inject 1 µL into the GC-MS system.
-
GC Conditions (Example): Use a DB-23 or similar capillary column (e.g., 60 m x 0.25 mm x 0.25 µm).[18] A suitable temperature program would be: initial temperature of 60°C, ramp to 180°C at 10°C/min, then ramp to 240°C at 5°C/min, and hold for 10 minutes.
-
MS Conditions: Operate in Electron Ionization (EI) mode. Use Selected Ion Monitoring (SIM) for quantification to enhance sensitivity and selectivity. Monitor characteristic ions for 22:1-methyl ester and the deuterated internal standard.
-
-
Quantification:
-
Prepare a calibration curve using standards of this compound methyl ester and a fixed amount of the internal standard.
-
Calculate the concentration in the tissue sample by comparing the analyte/internal standard peak area ratio to the calibration curve.
-
Metabolic Context and Pathological Implications
This compound is a VLCFA, and its metabolism is intrinsically linked to peroxisomal function.[21] In healthy individuals, VLCFAs are primarily degraded via β-oxidation within peroxisomes. The accumulation of VLCFAs in X-ALD is a direct consequence of a faulty transporter protein (ABCD1), which prevents their entry into the peroxisome for degradation.[6]
The therapeutic principle of Lorenzo's oil is based on competitive inhibition. Oleic acid and erucic acid compete with endogenous saturated fatty acids for the elongase enzymes (specifically ELOVL1) that produce C24:0 and C26:0.[9][11] By providing an excess of oleic and erucic acids, the synthesis of the pathologically accumulating saturated VLCFAs is reduced.
Understanding the tissue-specific concentrations of this compound is therefore essential for optimizing dosing regimens and evaluating the success of this competitive inhibition strategy in the tissues most affected by X-ALD.
Conclusion
The quantitative analysis of this compound in different tissues is a critical component of research into VLCFA metabolism, peroxisomal disorders, and the therapeutic monitoring of treatments like Lorenzo's oil. While GC-MS remains the gold standard for its reliability and specificity, other methods like LC-MS/MS offer complementary advantages. The available data, though limited, confirms that dietary erucic acid is distributed to key tissues, including the brain. The provided protocol offers a robust and validated workflow for researchers to generate high-quality, reproducible data, enabling further insights into the complex role of this very-long-chain fatty acid in health and disease.
References
- Rizzo, W. B., Leshner, R. T., Odone, A., Dammann, A. L., Craft, D. A., Kien, C. L., & Kolodny, E. H. (1989). Dietary erucic acid therapy for X-linked adrenoleukodystrophy. Neurology, 39(11), 1415–1422. [Link]
- Singh, I., Pahan, K., Dhaunsi, G. S., Lazo, O., & Singh, A. K. (1989). Adrenoleukodystrophy. The chain shortening of erucic acid (22:1(n-9)) and adrenic acid (22:4(n-6)) is deficient in neonatal adrenoleukodystrophy and normal in X-linked adrenoleukodistrophy skin fibroblasts. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1002(1), 79–83. [Link]
- Rizzo, W. B., Leshner, R. T., Odone, A., Dammann, A. L., Craft, D. A., Kien, C. L., & Kolodny, E. H. (1989). Dietary erucic acid therapy for X-linked adrenoleukodystrophy. PubMed - NIH. [Link]
- United Leukodystrophy Foundation. (n.d.). Lorenzo's Oil.
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- RxList. (n.d.). Lorenzo's Oil: Health Benefits, Side Effects, Uses, Dose & Precautions. RxList. [Link]
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- De Biase, I., & Pasquali, M. (2022). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry.
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A Comparative Guide to the In Vivo and In Vitro Effects of 22-Tricosenoic Acid
Introduction: The Duality of a Very-Long-Chain Fatty Acid
22-Tricosenoic acid, more commonly known as erucic acid, is a monounsaturated omega-9 fatty acid (22:1ω9) found predominantly in the seeds of plants from the Brassicaceae family, such as rapeseed and mustard.[1] Historically, erucic acid has been a compound of significant controversy. Early animal studies in the 1970s linked high dietary intake to a condition called myocardial lipidosis, or the accumulation of fats in heart muscle, leading to regulatory restrictions on its content in edible oils in many parts of the world.[2][3][4] However, this very-long-chain fatty acid (VLCFA) was later propelled into the therapeutic spotlight as a key component of "Lorenzo's Oil," an investigational treatment for the devastating neurodegenerative disorder, adrenoleukodystrophy (ALD).[5][6]
This guide provides an in-depth comparison of the biological effects of this compound as observed in controlled laboratory settings (in vitro) and within living organisms (in vivo). By examining the data from both perspectives, we can better understand its mechanisms of action, reconcile its seemingly contradictory roles as both a potential toxin and a therapeutic agent, and appreciate the scientific rationale behind its applications and regulation.
In Vitro Effects: A Mechanistic View at the Cellular Level
In vitro studies are indispensable for dissecting the specific molecular and cellular pathways affected by a compound, free from the systemic complexities of a whole organism. For this compound, these studies have been crucial in elucidating its metabolic fate and its direct impact on cellular health.
Cellular Metabolism and Bioenergetics
The primary cellular effects of erucic acid revolve around its metabolism within the liver and heart cells. Unlike shorter fatty acids, its 22-carbon chain presents a challenge for mitochondrial β-oxidation, the primary engine of fatty acid energy production.
-
Hepatocyte Metabolism: Studies using isolated rat hepatocytes show that erucic acid is rapidly taken up by the cells.[7] However, its subsequent processing differs significantly from more common fatty acids like oleic acid. Erucic acid is preferentially channeled into triglycerides (storage fats) and remains in the free fatty acid pool, with only minimal amounts being incorporated into phospholipids, which are essential components of cell membranes.[7] This suggests a cellular strategy to sequester the unusual fatty acid rather than utilizing it for structural purposes.
-
Mitochondrial Inhibition: A key finding from in vitro work is that erucic acid is poorly oxidized by the mitochondrial β-oxidation system.[8] Furthermore, it can inhibit the oxidation of other, more common long-chain fatty acids, effectively slowing down the cell's energy production from fat.[2][8] This inhibition is a critical piece of the puzzle for understanding its effects in vivo. In the liver, this metabolic bottleneck leads to an induction of the peroxisomal β-oxidation system, an alternative pathway that can shorten erucic acid.[8][9]
Signaling Pathways and Inflammation
Recent research has begun to uncover the role of erucic acid in modulating cellular signaling.
-
Anti-Inflammatory Properties: In specific cell models, erucic acid has demonstrated anti-inflammatory and antioxidant capabilities. One study showed that erucic acid derived from Isatis indigotica could suppress influenza A virus replication and the associated inflammatory response by modulating the NF-κB and p38 MAPK pathways, which are central to inflammation.[2]
Cytotoxicity
The toxicity of erucic acid to cells is highly dependent on concentration and cell type.
-
Hepatocyte Viability: At a concentration of 0.32 mM, erucic acid caused a time-dependent decrease in the viability of cultured hepatocytes over a 96-hour exposure.[2]
-
Lymphocyte Viability: In contrast, no toxic effects were observed in rat lymphocytes at doses up to 100 µg/mL.[2]
Experimental Protocol: Assessing Erucic Acid Metabolism in Primary Hepatocytes
The causality behind this experimental design is to directly measure how hepatocytes—the primary cells for fat metabolism—process radiolabeled erucic acid compared to a standard dietary fatty acid, oleic acid. This allows for a precise quantification of its uptake, storage (in triglycerides), and structural integration (in phospholipids).
-
Hepatocyte Isolation: Isolate primary hepatocytes from male Sprague-Dawley rats via a two-step collagenase perfusion method.
-
Cell Culture: Plate the isolated hepatocytes on collagen-coated dishes and culture in Williams' Medium E with standard supplements. Allow cells to adhere for 4-6 hours.
-
Treatment Preparation: Prepare incubation media containing either [14-14C]-erucic acid or [10-14C]-oleic acid bound to fatty acid-free bovine serum albumin (BSA).
-
Incubation: Replace the culture medium with the prepared radiolabeled fatty acid medium. Incubate the cells for time points such as 15 and 60 minutes.
-
Lipid Extraction: After incubation, wash the cells with ice-cold PBS. Scrape the cells and extract total lipids using a chloroform:methanol (2:1, v/v) solution according to the Folch method.
-
Lipid Analysis: Separate the extracted lipids (triglycerides, phospholipids, free fatty acids) using thin-layer chromatography (TLC).
-
Quantification: Scrape the corresponding lipid spots from the TLC plate and quantify the radioactivity using liquid scintillation counting to determine the distribution of the radiolabel within different lipid classes.
Diagram: Cellular Fate of this compound
Caption: Cellular uptake and primary metabolic pathways of erucic acid in a hepatocyte.
In Vivo Effects: A Systemic Perspective
In vivo studies, whether in animal models or human clinical trials, reveal the integrated physiological response to a substance, including its absorption, distribution, metabolism, and excretion (ADME), as well as its systemic effects and toxicities.
Cardiovascular System: The Myocardial Lipidosis Story
The most cited in vivo effect of erucic acid is myocardial lipidosis.
-
Animal Models: In multiple animal species, particularly rats, diets high in erucic acid lead to a rapid, dose-dependent accumulation of triglycerides within heart muscle fibers.[3][4][10] This condition is reported to reduce the contractile force of the heart muscle.[4][8] For example, diets with about 9% erucic acid (approx. 1500 mg/kg body weight/day) produced significantly increased lipidosis in rats.[8] Importantly, this effect is generally temporary and reversible upon removal of erucic acid from the diet.[2][10]
-
Human Studies: Despite the clear evidence in rodents, a direct link between dietary erucic acid and myocardial lipidosis or other heart lesions has not been established in humans at typical dietary exposure levels.[2][4][8] This species-specific difference is a crucial point of distinction. Based on animal data, the European Food Safety Authority (EFSA) established a tolerable daily intake (TDI) of 7 mg/kg of body weight per day as a precautionary measure.[10]
Hepatic System: Steatosis and Metabolic Adaptation
High intake of erucic acid can also lead to hepatic steatosis (fatty liver) in animals.[9][11] This is a direct consequence of the metabolic bottleneck observed in vitro. When the liver's mitochondrial capacity to oxidize erucic acid is overwhelmed, the excess fatty acid is stored as triglycerides.[9] However, the liver adapts by upregulating its peroxisomal β-oxidation machinery to help break down the VLCFA.[8]
Nervous System: The Lorenzo's Oil Intervention
The most prominent therapeutic application of erucic acid is in the context of X-linked adrenoleukodystrophy (ALD). ALD is a genetic disorder where the body cannot metabolize very-long-chain saturated fatty acids (VLCFAs), leading to their accumulation and the destruction of myelin in the nervous system.[6][12]
-
Mechanism of Action: Lorenzo's Oil is a 4:1 mixture of oleic acid and erucic acid.[5][6] The therapeutic rationale is based on competitive inhibition. The elongase enzymes that produce the toxic VLCFAs in the body can also act on oleic and erucic acid. By providing a large supply of these monounsaturated fatty acids, the enzymes are kept occupied, thereby reducing the synthesis of the harmful saturated VLCFAs.[6][13]
-
Clinical Efficacy: In vivo human studies have consistently shown that Lorenzo's Oil effectively lowers the blood plasma levels of VLCFAs.[5][14] However, its clinical benefit is limited. It does not appear to help patients who are already symptomatic.[5][12] There is, however, strong evidence suggesting a preventive effect if treatment is started in asymptomatic boys with ALD, delaying or preventing the onset of neurological symptoms.[5]
-
Side Effects: A notable in vivo side effect of Lorenzo's Oil treatment is a reduction in platelet count (thrombocytopenia), which can increase the risk of bruising and bleeding.[5][6]
Experimental Protocol: Induction of Myocardial Lipidosis in a Rat Model
This protocol is designed to validate the cardiotoxic potential of high-dose erucic acid in vivo. The use of a control diet with a different oil (e.g., corn oil) is critical to ensure that the observed effects are specific to erucic acid and not simply due to a high-fat diet.
-
Animal Model: Use male weanling Sprague-Dawley rats, housed in a controlled environment.
-
Diet Formulation: Prepare purified diets. The control diet contains 20% (by weight) corn oil (low in erucic acid). The experimental diet contains 20% high-erucic acid rapeseed oil.
-
Feeding Regimen: Randomly assign rats to the control or experimental diet group. Provide the diets and water ad libitum for a period of 1 to 4 weeks. Monitor body weight and food intake regularly.
-
Tissue Collection: At the end of the study period, euthanize the rats and immediately excise the hearts.
-
Histological Analysis: Fix a portion of the heart ventricle in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Oil Red O to visualize lipid droplets within the cardiomyocytes.
-
Lipid Quantification: Homogenize another portion of the heart tissue and perform a total lipid extraction. Quantify the triglyceride content using a commercial colorimetric assay kit.
-
Data Analysis: Compare the severity of lipid staining (histology) and the quantified triglyceride levels between the control and experimental groups using appropriate statistical tests.
Diagram: Proposed Mechanism of Lorenzo's Oil in ALD
Caption: Competitive inhibition of VLCFA synthesis by Lorenzo's Oil in ALD.
Comparative Summary: In Vitro vs. In Vivo
| Feature | In Vitro Findings | In Vivo Findings |
| Primary Target Cells/Organs | Hepatocytes, Cardiomyocytes | Heart, Liver, Brain, Blood (Platelets) |
| Metabolic Effect | Rapid uptake, preferential storage in triglycerides, poor mitochondrial β-oxidation, induction of peroxisomal β-oxidation.[7][8] | Accumulation in tissues (heart, liver), altered plasma lipid profiles.[5][8][9] |
| Cardiovascular Effect | Inhibition of fatty acid oxidation in isolated heart mitochondria.[2] | Dose-dependent, reversible myocardial lipidosis in animal models (e.g., rats); not confirmed in humans at dietary levels.[3][4][10] |
| Neurological Effect | N/A (typically not studied in isolated neurons) | Reduces synthesis of VLCFAs; used in Lorenzo's Oil to prevent symptom onset in asymptomatic ALD patients.[5][6] |
| Toxicity | Cytotoxic to hepatocytes at high concentrations (e.g., 0.32 mM).[2] | Thrombocytopenia (with Lorenzo's Oil).[5][6] EFSA TDI of 7 mg/kg body weight/day based on animal cardiotoxicity.[10] |
| Effective Concentration/Dose | µM to mM range for cellular effects. | mg/kg to g/kg body weight/day for physiological effects. |
The in vitro discovery that erucic acid inhibits mitochondrial β-oxidation provides a direct causal explanation for the in vivo observation of myocardial lipidosis. When the heart muscle cells cannot efficiently burn the fatty acid for energy, their only recourse is to store it as triglyceride droplets. Similarly, the in vivo success of Lorenzo's Oil in lowering plasma VLCFAs is perfectly explained by the in vitro principle of competitive enzyme inhibition.
Conclusion
This compound is a molecule of profound contrasts. In vitro studies paint a picture of a metabolically challenging fatty acid that can disrupt cellular energy production and, at high concentrations, induce toxicity. These findings underpin the observations from in vivo animal studies, which demonstrate its potential to cause reversible heart and liver damage at high doses.
Conversely, the same metabolic interference that makes it problematic at high concentrations is precisely what gives it therapeutic value in the specific context of adrenoleukodystrophy. By competitively inhibiting a critical enzyme, it can correct a deadly metabolic imbalance, offering a powerful example of targeted nutritional intervention.
For researchers and drug development professionals, the story of erucic acid serves as a critical lesson in context. Its effects are not universally "good" or "bad" but are highly dependent on the biological system, the dose administered, and the underlying pathology being addressed. Future research should continue to explore its potential neuroprotective properties and further delineate the species-specific differences in its cardiotoxicity to refine safety guidelines and explore new therapeutic avenues.
References
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- Christiansen, E. N., et al. (1995). Comparative metabolism of erucic and oleic acid in hepatocytes from rats fed partially hydrogenated marine oil or palm oil. Lipids. [Link]
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A Head-to-Head Comparison of GC-MS and LC-MS for 22-Tricosenoic Acid Analysis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The accurate quantification of 22-Tricosenoic acid, a monounsaturated very-long-chain fatty acid (VLCFA), is critical across various scientific domains, from nutritional analysis and food safety to metabolic research and drug development.[1][2] As analytical scientists, the choice of instrumental platform is a pivotal decision that dictates the scope, sensitivity, and specificity of our findings. The two principal techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
This guide provides an in-depth, head-to-head comparison of these powerful platforms for the analysis of this compound. Moving beyond a simple list of specifications, we will explore the fundamental principles, experimental workflows, and performance characteristics of each technique, grounded in field-proven insights to explain the causality behind critical experimental choices.
Pillar 1: Gas Chromatography-Mass Spectrometry (GC-MS) for this compound
GC-MS has long been considered a gold standard for fatty acid profiling.[4][5] Its strength lies in its high chromatographic resolution and the existence of extensive, well-curated mass spectral libraries for confident compound identification.
The Principle of Causality: Why Derivatization is Non-Negotiable
The core challenge in analyzing this compound by GC is its molecular nature. As a long-chain carboxylic acid, it possesses low volatility and high polarity, making it unsuitable for direct injection into a GC system.[1][6] Attempting to do so would result in poor peak shape, thermal degradation, and strong adsorption to the column, rendering any quantitative analysis unreliable.
To overcome this, a chemical derivatization step is mandatory. The objective is to convert the polar carboxylic acid group into a non-polar, more volatile ester. The most common and effective approach is the formation of a Fatty Acid Methyl Ester (FAME).[1][6] This transformation is the cornerstone of successful GC-MS analysis of fatty acids.
Experimental Workflow for GC-MS
The analytical process is a multi-stage workflow, where each step is critical for ensuring accurate and reproducible results.[6][7]
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A Researcher's Guide to 22-Tricosenoic Acid Reference Standards for High-Fidelity Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification and characterization of lipids, the integrity of their analytical data is paramount. This guide provides an in-depth comparison of commercially available 22-Tricosenoic acid reference standards, coupled with validated experimental protocols to ensure accurate and reproducible results. As a very-long-chain monounsaturated fatty acid, this compound (C23:1) is a subject of growing interest in various fields, and the selection of a high-quality reference standard is the foundational step for any rigorous scientific investigation.
The Critical Role of Reference Standards in this compound Analysis
This compound, with the IUPAC name (22Z)-tricosenoic acid, is a monounsaturated fatty acid with a 23-carbon chain.[1][2] Its analysis is pertinent to studies in lipid metabolism, biomarker discovery, and the development of therapeutics. The accuracy of these studies hinges on the quality of the reference standard used for instrument calibration, method validation, and as a positive control. A reliable reference standard provides a known concentration and purity, enabling the precise quantification of the analyte in complex matrices.
Comparative Analysis of Commercially Available this compound Reference Standards
The selection of an appropriate reference standard is a critical decision for any analytical laboratory. Factors such as purity, concentration, format, and the availability of a Certificate of Analysis (CoA) with detailed characterization data should be carefully considered. Below is a comparison of this compound reference standards from various suppliers.
| Supplier | Product Name | CAS Number | Purity | Format | Certificate of Analysis (CoA) |
| Smolecule | This compound | 65119-95-1 | Not explicitly stated, inquire for CoA | Solid | Available upon request |
| Lab Pro | This compound | 65119-95-1 | min 97.0% (T) | Solid | Available |
| Benchchem | This compound | 65119-95-1 | Not explicitly stated, inquire for CoA | Solid | Available upon request |
Note: Purity and other specifications should always be confirmed by reviewing the lot-specific Certificate of Analysis provided by the supplier.
Experimental Protocols for the Analysis of this compound
The two most common analytical techniques for the quantitative analysis of fatty acids are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods often depends on the sample matrix, the required sensitivity, and the availability of instrumentation.
Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis
GC-FID is a robust and widely used technique for fatty acid analysis. However, it typically requires the derivatization of the fatty acids into their more volatile fatty acid methyl esters (FAMEs).[3][4]
Diagram of the GC-FID Analytical Workflow:
Caption: Workflow for the GC-FID analysis of this compound as its methyl ester.
Step-by-Step GC-FID Protocol:
-
Standard Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable organic solvent (e.g., toluene) to prepare a stock solution. Create a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation and Derivatization: For the sample containing this compound, perform a lipid extraction (e.g., using a Folch or Bligh-Dyer method). Evaporate the solvent and methylate the lipid extract. A common method is to use boron trifluoride in methanol (BF3-methanol) or methanolic HCl. After methylation, extract the resulting FAMEs with a non-polar solvent like hexane.
-
GC-FID Conditions:
-
Column: A polar capillary column, such as a bis(cyanopropyl) polysiloxane (e.g., HP-88, SP-2560), is recommended for good separation of FAMEs.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically used to ensure the elution of a wide range of FAMEs. For example, start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 3-5°C/min).
-
Injector and Detector Temperature: Typically set around 250-260°C.
-
-
Quantification: Inject the prepared standards and samples into the GC-FID system. Identify the this compound methyl ester peak in the chromatograms based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standard against its concentration. Use the regression equation from the calibration curve to determine the concentration of this compound in the samples.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC offers the advantage of analyzing fatty acids in their native form without the need for derivatization. ELSD is a universal detector suitable for non-volatile analytes like very-long-chain fatty acids that lack a UV chromophore.[5][6][7][8]
Diagram of the HPLC-ELSD Analytical Workflow:
Caption: Workflow for the HPLC-ELSD analysis of this compound.
Step-by-Step HPLC-ELSD Protocol:
-
Standard and Sample Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., a mixture of the mobile phase components). Create calibration standards by serial dilution. For samples, perform a lipid extraction and dissolve the lipid residue in the mobile phase.
-
HPLC-ELSD Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of fatty acids.
-
Mobile Phase: A gradient elution is typically employed. For example, a gradient of acetonitrile and water, often with a small amount of acid like formic acid to improve peak shape.
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
ELSD Settings: The nebulizer and evaporator temperatures need to be optimized for the specific mobile phase composition and flow rate to ensure efficient solvent evaporation and sensitive detection.
-
-
Quantification: Inject the standards and samples. The ELSD response is generally non-linear, so a calibration curve with a suitable regression model (e.g., logarithmic or polynomial) is required. Identify the this compound peak by its retention time and quantify using the calibration curve.
Ensuring Trustworthiness and Authoritative Grounding
The protocols described above are based on established principles of chromatographic separation of fatty acids. For regulatory compliance and to ensure the highest level of data integrity, it is recommended to consult and adhere to methods outlined by authoritative bodies such as the United States Pharmacopeia (USP) or AOAC International, where applicable. The use of certified reference materials (CRMs), when available, provides an additional layer of confidence and traceability to national or international standards.
Conclusion
The accurate analysis of this compound is achievable with the right combination of a high-quality reference standard and a well-validated analytical method. This guide provides a framework for selecting an appropriate standard and implementing robust GC-FID or HPLC-ELSD protocols. By understanding the principles behind these methods and adhering to best practices in analytical chemistry, researchers can generate reliable and reproducible data, advancing our understanding of the roles of very-long-chain fatty acids in biological systems and drug development.
References
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- JEOL. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. [Link]
- Xu, Y. J., & Zhang, J. (2013).
- Valianpour, F., et al. (2003). Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry. Journal of lipid research, 44(1), 211-215.
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- LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. [Link]
- De Meulenaer, B., et al. (2021).
- Agilent Technologies.
- Bravi, E., et al. (2006). Fatty acids by high-performance liquid chromatography and evaporative light-scattering detector.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 22-Tricosenoic Acid
Hazard Assessment and Chemical Profile of 22-Tricosenoic Acid
This compound, a long-chain fatty acid, is primarily classified as an irritant.[1] Understanding its chemical and physical properties is fundamental to appreciating the rationale behind the recommended disposal protocols.
Table 1: Key Properties and Hazards of this compound
| Property | Value | Source |
| Molecular Formula | C23H44O2 | [1] |
| Molecular Weight | 352.6 g/mol | [1] |
| Appearance | Solid | [2] |
| Primary Hazards | Skin and eye irritant | [1][3] |
| GHS Classification | Skin Irritation (Category 2), Eye Irritation (Category 2A), May cause respiratory irritation (STOT SE 3) | [3][4] |
The primary hazards associated with this compound are skin and eye irritation.[1][3] Prolonged or repeated exposure can cause discomfort and inflammation. Therefore, the disposal procedures are designed to minimize direct contact and prevent the release of the substance into the environment where it could pose a risk to aquatic life.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
-
Hand Protection: Wear protective gloves.[5] Nitrile or latex gloves are suitable for handling this substance.
-
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory to prevent accidental splashes.[5]
-
Skin and Body Protection: A standard laboratory coat is sufficient to prevent skin contact.[5] In cases of large spills, additional protective clothing may be necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a dust respirator should be worn.[5]
The causality behind this stringent PPE protocol is to create a barrier between the researcher and the chemical, thereby mitigating the risk of skin and eye irritation.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[6] This substance is considered a hazardous waste and must be treated as such.[2][7]
Step 1: Waste Segregation and Collection
-
Do not mix this compound with other waste streams.
-
Collect waste this compound in its original container or a clearly labeled, compatible container. The container must be in good condition and have a secure lid.
-
The label should clearly indicate "Hazardous Waste" and "this compound".
Step 2: Storage of Waste
-
Store the waste container in a designated, well-ventilated hazardous waste accumulation area.[8]
-
Keep the container tightly closed when not in use.[8]
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and strong bases.[8]
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the disposal contractor with a copy of the Safety Data Sheet (SDS) for this compound.
-
The approved method of disposal is typically incineration at a permitted hazardous waste facility. Landfilling is generally not recommended for this type of chemical waste.
Workflow for this compound Disposal
Caption: Decision workflow for the proper disposal of this compound.
Spill Management: A Protocol for Immediate Action
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Step 1: Evacuate and Secure the Area
-
Alert colleagues in the immediate vicinity.
-
If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Restrict access to the spill area.
Step 2: Assess the Spill and Don Appropriate PPE
-
Evaluate the size of the spill and any immediate hazards.
-
Don the appropriate PPE as outlined in Section 2.
Step 3: Contain and Clean the Spill
-
For small spills, use an absorbent material such as sand, diatomaceous earth, or a universal binding agent to contain the spill.[7]
-
Sweep up the absorbed material and place it in a suitable, labeled container for disposal as hazardous waste.[8]
-
For larger spills, follow your institution's specific spill response procedures and contact your EHS department immediately.
-
Do not allow the spilled material to enter drains or waterways.[2][7]
Step 4: Decontaminate the Area
Step 5: Dispose of Contaminated Materials
-
All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.
References
- Carl ROTH. (2025, March 31).
- Scribd. (n.d.). Erucic Acid Msds.
- Fisher Scientific. (2021, December 24).
- Carl ROTH. (n.d.).
- (2019, March 26).
- (2024, March 14).
- Green Chemistry (RSC Publishing). (n.d.). Converting food waste into high-value medium chain fatty acids and long chain alcohols via chain elongation with an internally produced electron donor.
- Sigma-Aldrich. (2024, September 6).
- ChemFaces. (n.d.). Tricosanoic acid.
- (2019, March 23).
- Aldrich. (2025, April 30).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 22-Tricosenoic Acid
In the dynamic landscape of research and drug development, the safe handling of chemical reagents is paramount. This guide, designed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information for working with 22-Tricosenoic acid. By moving beyond a simple checklist, this document delves into the causality behind procedural choices, fostering a culture of safety and scientific integrity.
This compound, a monounsaturated very-long-chain fatty acid, presents specific hazards that necessitate a thorough understanding and implementation of appropriate personal protective equipment (PPE) protocols.[1] Adherence to these guidelines is critical not only for regulatory compliance but also for the personal safety of laboratory personnel and the integrity of research outcomes.
Understanding the Risks: Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes skin irritation and serious eye irritation.[2][3][4][5][6] These classifications are the primary drivers for the PPE recommendations that follow. Direct contact with the skin can lead to irritation, while exposure to the eyes can result in serious damage.[2][3][4][5][6] In powdered form, it may also cause respiratory irritation if inhaled.[3][4][5]
Core Principles of Protection: Selecting the Right PPE
The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision-making process that depends on the specific laboratory procedure being performed. The following sections provide a detailed overview of the essential PPE for handling this compound, grounded in established safety standards.
Eye and Face Protection: The First Line of Defense
Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable.[2][3][4][5][6]
-
Safety Goggles with Side Shields: These are the minimum requirement for any work involving this compound. They provide protection from splashes and airborne particles that could enter the eye from the side.
-
Face Shields: When handling larger quantities of the acid, or when there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles.[7][8] This offers a broader area of protection for the entire face.
Hand Protection: Preventing Skin Contact
To prevent skin irritation, the selection of appropriate gloves is critical. The material and thickness of the gloves determine their effectiveness against chemical exposure.
-
Chemical-Resistant Gloves: Nitrile gloves are a suitable choice for handling this compound.[3][7][9] It is recommended to use gloves with a minimum thickness of 0.11 mm, which have been shown to have a breakthrough time of over 480 minutes.[3]
-
Double Gloving: For procedures with a higher risk of contamination, such as when handling concentrated solutions, double gloving can provide an additional layer of protection.
Body Protection: Shielding Against Spills and Splashes
Protecting the skin on the arms and body is crucial, especially during procedures where accidental spills are possible.
-
Laboratory Coat: A standard laboratory coat should be worn at all times to protect against minor spills and contamination of personal clothing.
-
Chemical-Resistant Apron or Suit: For large-scale operations or when there is a significant risk of substantial splashing, a chemical-resistant apron or a full-body suit, such as those made from Tyvek® or Tychem®, should be utilized.[10]
Respiratory Protection: Mitigating Inhalation Risks
When handling this compound in its solid, powdered form, there is a risk of generating airborne dust, which can lead to respiratory irritation.[3][4][5]
-
Use in a Ventilated Area: All work with powdered this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Respiratory Masks: If a fume hood is not available or if dust generation is unavoidable, a respirator is necessary. An N95 mask can provide basic protection against airborne particles.[8] For higher levels of exposure, a respirator with an appropriate particulate filter (e.g., P1 or P2) should be used.[3]
PPE Selection Protocol: A Risk-Based Approach
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the nature of the experimental task.
Caption: PPE Selection Workflow for this compound Handling.
Standard Operating Procedure: Weighing and Dissolving Solid this compound
This protocol provides a step-by-step guide for a common laboratory task, integrating the principles of PPE selection and safe handling.
Objective: To safely weigh and dissolve a specified amount of solid this compound.
Materials:
-
This compound (solid)
-
Appropriate solvent
-
Glassware (beaker, graduated cylinder)
-
Stir bar and stir plate
-
Spatula
-
Analytical balance
Personal Protective Equipment (as determined by risk assessment):
-
Safety goggles with side shields
-
Nitrile gloves
-
Laboratory coat
-
Work to be performed in a chemical fume hood
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE: lab coat, safety goggles, and nitrile gloves.
-
Gather all necessary materials and place them inside the fume hood.
-
-
Weighing:
-
Place a clean, dry weigh boat on the analytical balance and tare it.
-
Carefully use a spatula to transfer the desired amount of this compound to the weigh boat. Avoid generating dust.
-
Record the exact weight.
-
-
Dissolving:
-
Place a stir bar in a beaker.
-
Carefully transfer the weighed this compound from the weigh boat into the beaker.
-
Measure the required volume of solvent using a graduated cylinder and add it to the beaker.
-
Place the beaker on a stir plate and begin stirring until the solid is completely dissolved. Gentle heating may be required depending on the solvent and desired concentration; if so, use a hot plate with stirring capabilities and monitor the process closely.
-
-
Cleanup and Disposal:
-
Wipe down the spatula and any contaminated surfaces with a damp cloth or paper towel.
-
Dispose of the weigh boat and any contaminated disposables in the designated solid chemical waste container.
-
Excess solvent and the prepared solution should be disposed of in the appropriate liquid chemical waste container. Do not pour down the drain.[3][4][5][11]
-
Clean all glassware thoroughly.
-
-
Post-Procedure:
-
Remove gloves and dispose of them in the appropriate waste bin.
-
Wash hands thoroughly with soap and water.[3]
-
Remove safety goggles and lab coat before leaving the laboratory.
-
Emergency Procedures
In the event of an accidental exposure, immediate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[4][6] If irritation persists, seek medical advice.[6]
-
Inhalation: If dust is inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[4]
-
Spills: For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency spill response procedures.
Storage and Disposal
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Disposal: All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.[4][5] Do not dispose of it in household garbage or allow it to reach the sewage system.[5] Neutralization with a suitable base can make the acid safer for disposal.[11]
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring a secure and productive laboratory environment.
References
- This compound | C23H44O2 | CID 543855 - PubChem.
- Safety Data Sheet: Erucic acid. Carl ROTH. [Link]
- Personal Protective Equipment (PPE) in the Oil and Gas Sector.
- Erucic Acid - Safety D
- Safety D
- Godrej Industries Limited. [Link]
- erucic acid - Organic Syntheses Procedure. [Link]
- Enhancing Safety - Erucic Acid Removal
- Personal Protective Equipment | US EPA. [Link]
- What PPE Should You Wear When Handling Acid 2026? - LeelineWork. [Link]
- Tricosanoic Acid | C23H46O2 | CID 17085 - PubChem.
- Personal Protection Equipment (PPE) for Oil and Gas Personnel - HSI. [Link]
- erucic acid/tox - Food Standards Australia New Zealand. [Link]
- Erucic acid - Wikipedia. [Link]
- Safety Data Sheet: Free f
- How to Dispose of Acid Safely: A Step-by-Step Guide. Greenflow. [Link]
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- 3. carlroth.com [carlroth.com]
- 4. agilent.com [agilent.com]
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- 7. fatfinger.io [fatfinger.io]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
